Rhodium carbonyl chloride
Description
Structure
2D Structure
Properties
CAS No. |
14523-22-9 |
|---|---|
Molecular Formula |
C4Cl2O4Rh2-2 |
Molecular Weight |
388.75 g/mol |
IUPAC Name |
carbon monoxide;rhodium;dichloride |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/p-2 |
InChI Key |
MCZSLXCABFHUSS-UHFFFAOYSA-L |
SMILES |
C(=O)(Cl)Cl.[Rh] |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cl-].[Cl-].[Rh].[Rh] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Rhodium Carbonyl Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of rhodium carbonyl chloride dimer, formally known as di-μ-chloro-tetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂). This compound is a critical precursor in the synthesis of various rhodium-based catalysts and organometallic complexes utilized in organic synthesis and drug development.
Overview and Chemical Properties
This compound is a red-brown, volatile solid that is soluble in many nonpolar organic solvents.[1] It serves as a versatile starting material for the preparation of a wide array of rhodium(I) complexes through ligand substitution reactions. The dimeric structure consists of two square-planar rhodium(I) centers bridged by two chloride ligands.[1]
Table 1: Physical and Chemical Properties of this compound Dimer
| Property | Value | Reference |
| Chemical Formula | C₄Cl₂O₄Rh₂ | [1] |
| Molar Mass | 388.76 g/mol | [1] |
| Appearance | Red-brown volatile solid | [1] |
| Melting Point | 120–125 °C (decomposes) | [1] |
| Solubility | Soluble in nonpolar organic solvents | [1] |
| Structure | Dimeric with bridging chloride ligands | [1] |
Synthesis of this compound Dimer
The most established and reliable method for the synthesis of this compound dimer involves the reductive carbonylation of hydrated rhodium(III) chloride. The general chemical equation for this reaction is:
2 RhCl₃·3H₂O + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]
Experimental Protocol
The following detailed experimental protocol is adapted from the trusted procedure published in Inorganic Syntheses.
Materials:
-
Hydrated rhodium(III) chloride (RhCl₃·3H₂O)
-
Carbon monoxide (CO) gas, high purity
-
Inert gas (Argon or Nitrogen)
-
Hexane (or other suitable nonpolar solvent for washing)
Equipment:
-
Glass reaction tube with a fritted disc
-
Tube furnace capable of maintaining 100 °C
-
Gas flow controllers for CO and inert gas
-
Sublimation apparatus
-
Standard Schlenk line equipment for handling air-sensitive compounds
Procedure:
-
Preparation of the Reaction Tube: A glass reaction tube (e.g., 30 cm long, 2.5 cm diameter) equipped with a coarse-porosity fritted disc is charged with 1.0 g of hydrated rhodium(III) chloride.
-
Reaction Setup: The tube is placed in a tube furnace and connected to a gas line that allows for the controlled flow of carbon monoxide and an inert gas. An outlet is connected to a bubbler to monitor gas flow and then to a fume hood exhaust.
-
Reaction Conditions: A slow stream of carbon monoxide is passed through the reaction tube. The furnace is heated to 100 °C. The reaction is typically complete within 12 to 24 hours, indicated by a change in the color of the solid from the dark red of the starting material to the characteristic red-brown of the product.
-
Isolation of the Crude Product: After the reaction is complete, the tube is cooled to room temperature under a flow of inert gas. The crude this compound dimer is collected from the reaction tube.
-
Purification by Sublimation: The crude product is transferred to a sublimation apparatus. The sublimation is performed under vacuum (typically <0.1 mmHg) at a temperature of 80-100 °C. The pure, crystalline this compound dimer collects on the cold finger of the apparatus.
-
Product Handling and Storage: The purified product is a bright, reddish-orange crystalline solid. It should be handled and stored under an inert atmosphere to prevent decomposition.
Yield:
A typical yield for this reaction is in the range of 85-95% based on the rhodium content of the starting material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound dimer.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound dimer.
Table 2: Spectroscopic Data for this compound Dimer
| Technique | Data | Reference |
| Infrared (IR) Spectroscopy (in hexane) | ν(CO): 2105 (s), 2088 (s), 2035 (s) cm⁻¹ | |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃) | δ ≈ 183 ppm (d, ¹J(Rh-C) ≈ 75 Hz) |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Reaction Mechanism
The synthesis of this compound dimer proceeds through a reductive carbonylation mechanism. The rhodium(III) in the starting material is reduced to rhodium(I) by carbon monoxide, which is itself oxidized.
Caption: Simplified overview of the reaction mechanism.
Conclusion
The synthesis of this compound dimer via the reductive carbonylation of hydrated rhodium(III) chloride is a robust and high-yielding procedure. This technical guide provides the necessary detailed protocols and characterization data to enable researchers to confidently prepare this important precursor for applications in catalysis and organometallic chemistry. Proper handling and storage under an inert atmosphere are crucial for maintaining the integrity of the final product.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Rhodium Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of rhodium carbonyl chloride, officially known as di-μ-chloro-tetracarbonyldirhodium(I) or [Rh(CO)₂Cl]₂. This organorhodium compound is a critical precursor in homogeneous catalysis and its structural elucidation is paramount for understanding its reactivity and designing novel catalytic systems.
Molecular Structure of this compound
This compound is a red-brown, volatile solid with the chemical formula Rh₂Cl₂(CO)₄.[1] X-ray crystallography studies have definitively established its dimeric structure. The molecule consists of two rhodium(I) centers, each adopting a square planar geometry.[1] These two planar units are linked by two bridging chloride ligands. Four terminal carbonyl (CO) ligands complete the coordination sphere of the rhodium atoms. A notable feature of the structure is the "bent" conformation of the dimer, with a dihedral angle of approximately 126.8° between the two RhCl₂ planes.[1] The rhodium-rhodium distance is such that there is no direct metal-metal bond.[1]
Tabulated Crystallographic Data
| Parameter | Value | Reference |
| Chemical Formula | C₄Cl₂O₄Rh₂ | [2] |
| Molar Mass | 388.76 g/mol | [1] |
| Crystal System | Monoclinic (Typical for derivatives) | |
| Space Group | P2₁/n (Typical for derivatives) | |
| Z | 2 (Typical for derivatives) | |
| Selected Bond Lengths (Å) | ||
| Rh-Cl (bridging) | ~ 2.38 | [3] |
| Rh-C (carbonyl) | ~ 1.85 | [3] |
| C-O (carbonyl) | ~ 1.14 | [3] |
| Selected Bond Angles (°) | ||
| Cl-Rh-Cl | ~ 86 | [3] |
| C-Rh-C | ~ 90 | [3] |
| Rh-Cl-Rh | ~ 94 | [3] |
| Dihedral Angle (°) | ||
| Plane(Rh₁Cl₂)-Plane(Rh₂Cl₂) | 126.8 | [1] |
Experimental Protocols
The successful determination of the crystal structure of this compound relies on meticulous experimental procedures, from the synthesis of high-quality single crystals to the collection and analysis of diffraction data.
Synthesis of Single Crystals
High-quality single crystals suitable for X-ray diffraction can be obtained through the carbonylation of hydrated rhodium(III) chloride.
Materials:
-
Hydrated rhodium(III) chloride (RhCl₃·xH₂O)
-
Carbon monoxide (CO) gas, high purity
-
Inert solvent (e.g., anhydrous hexane (B92381) or decalin)
-
Schlenk line and glassware
Procedure:
-
A solution or suspension of hydrated rhodium(III) chloride in an inert, high-boiling solvent is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
A steady stream of carbon monoxide gas is passed through the heated solution (typically >100 °C).
-
The reaction progress is monitored by the color change of the solution to reddish-brown, indicating the formation of this compound. The idealized reaction is: 2 RhCl₃(H₂O)₃ + 6 CO → Rh₂Cl₂(CO)₄ + 2 COCl₂ + 6 H₂O.[1]
-
After the reaction is complete, the solution is slowly cooled to room temperature and then further cooled to a lower temperature (e.g., 0 to -20 °C) to induce crystallization.
-
Single crystals of this compound will form over several hours to days. The crystals are then isolated by filtration under an inert atmosphere, washed with a cold, non-polar solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for determining the crystal structure of this compound using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Cryostat for low-temperature data collection.
-
Goniometer head for crystal mounting.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil).
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The data collection strategy is determined using software such as CrysAlisPro, which involves collecting a series of diffraction images at different crystal orientations.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. This step is typically performed using the diffractometer's software suite.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS or SHELXT. The initial structural model is then refined against the experimental data using a full-matrix least-squares method with software such as SHELXL. This iterative process involves refining atomic positions, and anisotropic displacement parameters.
-
Structure Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.
Logical Workflow and Signaling Pathways
The process of determining the crystal structure of this compound can be visualized as a logical workflow, from synthesis to the final structural analysis.
Caption: Workflow for the crystal structure analysis of this compound.
This diagram illustrates the sequential process, starting from the chemical synthesis and crystal growth, moving to the X-ray diffraction experiment, and concluding with the computational analysis to determine the final crystal structure.
Conclusion
The crystal structure of this compound reveals a fascinating dimeric arrangement that is fundamental to its role as a catalyst precursor. A thorough understanding of its three-dimensional structure, achieved through meticulous synthesis and single-crystal X-ray diffraction analysis, is indispensable for researchers in organometallic chemistry, catalysis, and drug development. The detailed protocols and workflows presented in this guide provide a robust framework for the successful structural elucidation and further investigation of this important compound.
References
An In-depth Technical Guide on the Molecular Geometry and Bonding of Di-μ-chloro-tetracarbonyldirhodium(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-μ-chloro-tetracarbonyldirhodium(I), with the chemical formula [Rh(CO)₂Cl]₂, is a pivotal organorhodium compound that serves as a precursor in the synthesis of numerous rhodium-based catalysts. Its unique structural and electronic properties are fundamental to its reactivity and catalytic efficacy. This technical guide provides a comprehensive analysis of the molecular geometry and bonding of [Rh(CO)₂Cl]₂, supported by quantitative data from crystallographic and spectroscopic studies. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.
Molecular Geometry
The molecular structure of [Rh(CO)₂Cl]₂ is a dimeric complex where two rhodium atoms are bridged by two chloride ligands. Each rhodium(I) center is in a square planar coordination environment.[1] The molecule possesses a non-planar, "bent" conformation. X-ray crystallography has revealed that the two RhCl₂ planes are not coplanar, with a dihedral angle of 126.8° between them.[1] This bent structure is a key feature of its geometry. The rhodium atoms are considered to be non-bonding.[1]
Crystallographic Data
The precise bond lengths and angles of [Rh(CO)₂Cl]₂ have been determined by single-crystal X-ray diffraction. These parameters are crucial for understanding the steric and electronic environment around the rhodium centers.
| Parameter | Value |
| Bond Lengths (Å) | |
| Rh-Cl (bridging) | ~2.38 Å |
| Rh-C (carbonyl) | ~1.85 Å |
| C-O (carbonyl) | ~1.15 Å |
| Rh---Rh distance | ~3.12 Å |
| Bond Angles (°) | |
| Cl-Rh-Cl | ~86° |
| C-Rh-C | ~90° |
| Rh-Cl-Rh | ~94° |
| Rh-C-O | ~180° |
Note: The values presented are approximate and may vary slightly depending on the crystallographic study and the crystalline form.
Bonding and Electronic Structure
Each rhodium(I) center in [Rh(CO)₂Cl]₂ has a d⁸ electron configuration, which is characteristic of square planar complexes. The bonding can be described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-backbonding.
-
σ-Donation: The lone pairs of electrons on the chloride ligands and the carbon atoms of the carbonyl groups are donated to the empty d-orbitals of the rhodium atoms, forming Rh-Cl and Rh-C σ-bonds.
-
π-Backbonding: The filled d-orbitals of the rhodium atoms overlap with the empty π* antibonding orbitals of the carbonyl ligands. This back-donation of electron density strengthens the Rh-C bond and weakens the C-O bond, a phenomenon that can be observed spectroscopically.
The bridging chloride ligands play a crucial role in holding the dimeric structure together. The Rh-Rh distance of approximately 3.12 Å is significantly longer than a typical Rh-Rh single bond, indicating the absence of a direct metal-metal bond.[1]
Experimental Protocols
Synthesis of [Rh(CO)₂Cl]₂
The synthesis of rhodium carbonyl chloride was first reported by Walter Hieber. A common laboratory-scale synthesis involves the carbonylation of hydrated rhodium(III) chloride.[1]
Reaction: 2 RhCl₃(H₂O)₃ + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]
Procedure:
-
Place hydrated rhodium(III) chloride in a reaction vessel equipped with a gas inlet and outlet.
-
Heat the vessel to approximately 100-120 °C.
-
Pass a slow stream of dry carbon monoxide gas over the heated rhodium salt.
-
The volatile [Rh(CO)₂Cl]₂ will sublime and can be collected on a cooled surface within the apparatus as red-brown crystals.
-
The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of carbon monoxide and the formation of phosgene (B1210022) (COCl₂) as a byproduct.
Characterization
IR spectroscopy is a powerful tool for characterizing [Rh(CO)₂Cl]₂ due to the strong absorption of the carbonyl ligands in the 1800-2100 cm⁻¹ region. The position and number of the ν(CO) bands provide information about the structure and bonding in the complex.
| Spectroscopic Data (IR) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2105 (s) | ν(CO) symmetric stretch |
| ~2088 (s) | ν(CO) |
| ~2035 (s) | ν(CO) asymmetric stretch |
| ~2005 (m) | ν(CO) |
Note: The spectra are typically recorded in a non-coordinating solvent like hexane (B92381) or as a Nujol mull. The splitting of the CO bands is indicative of the dimeric structure and the coupling between the carbonyl groups.
¹³C NMR spectroscopy is used to characterize the carbonyl ligands. Due to the low natural abundance of ¹³C and the quadrupolar nature of the rhodium nucleus (¹⁰³Rh, I=1/2), obtaining high-quality spectra can be challenging.
| Spectroscopic Data (¹³C NMR) | |
| Chemical Shift (ppm) | Coupling Constant (JRh-C, Hz) |
| ~183 | ~75 |
Note: The chemical shift and the rhodium-carbon coupling constant are sensitive to the electronic environment of the carbonyl ligands.
Visualizations
Molecular Structure
Caption: Molecular structure of [Rh(CO)₂Cl]₂.
Experimental Workflow
Caption: Synthesis and characterization workflow.
Conclusion
[Rh(CO)₂Cl]₂ is a fundamentally important complex with a well-defined, non-planar dimeric structure. Its square planar rhodium(I) centers and the nature of the bonding with carbonyl and bridging chloride ligands dictate its reactivity and utility as a precursor in catalysis. A thorough understanding of its molecular geometry and electronic properties, as detailed in this guide, is essential for its effective application in the development of novel chemical transformations and pharmaceutical agents.
References
An In-depth Technical Guide to Dicarbonylrhodium(I) Chloride Dimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of dicarbonylrhodium(I) chloride dimer, commonly known as rhodium carbonyl chloride. This versatile organometallic compound, with the chemical formula [Rh(CO)₂Cl]₂, serves as a critical precursor in the synthesis of numerous rhodium-based catalysts.[1] Its utility spans a wide range of applications in organic synthesis and industrial catalysis, most notably in hydroformylation and carbonylation reactions.[2] This document details its structural characteristics, physicochemical properties, spectroscopic data, and key chemical transformations. Furthermore, it provides detailed experimental protocols for its synthesis and representative reactions, along with workflows and logical relationship diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
Dicarbonylrhodium(I) chloride dimer is a red-brown, volatile solid that is soluble in many nonpolar organic solvents.[1] It exists as a dimer with two rhodium atoms bridged by two chloride ligands. Each rhodium atom is also bonded to two carbonyl groups, resulting in a square planar geometry for each metal center.[1] The molecule has a bent structure with a significant dihedral angle between the two RhCl₂ planes.[1] Its importance lies in its role as a starting material for the synthesis of a variety of rhodium(I) catalysts, often through the substitution of its carbonyl or chloride ligands.[3]
Physical and Chemical Properties
The fundamental physical and chemical properties of dicarbonylrhodium(I) chloride dimer are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₄Cl₂O₄Rh₂ | [1] |
| IUPAC Name | Di-μ-chloro-tetracarbonyldirhodium(I) | [1] |
| Synonyms | This compound, Rhodium(I) dicarbonyl chloride dimer, Tetracarbonyldi-μ-chlorodirhodium(I) | [1] |
| CAS Number | 14523-22-9 | [1] |
| Molecular Weight | 388.76 g/mol | [1] |
| Appearance | Red-brown volatile solid | [1] |
| Melting Point | 120–125 °C (decomposes) | [1] |
| Density | 2.708 g/cm³ | [1] |
| Solubility | Soluble in nonpolar organic solvents. | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |
| Infrared (IR) Spectroscopy | ν(CO) bands are prominent in the region of 2000-2100 cm⁻¹. Specific values can vary based on the solvent and isotopic substitution. | [4][5] |
| Mass Spectrometry | Electron ionization mass spectra are available. | |
| NMR Spectroscopy | ¹³C NMR shows resonances for the carbonyl ligands. | [6] |
Chemical Reactivity and Transformations
Dicarbonylrhodium(I) chloride dimer undergoes a variety of chemical reactions, making it a versatile precursor for catalyst synthesis. Key reactions include ligand substitution, bridge-splitting reactions, and oxidative addition.
Ligand Substitution Reactions
The carbonyl and chloride ligands in [Rh(CO)₂Cl]₂ can be substituted by other ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs).[1] A prominent example is the reaction with triphenylphosphine (B44618) (PPh₃) to form trans-bis(triphenylphosphine)this compound, a widely used catalyst and catalyst precursor.[1][7]
Bridge-Splitting Reactions
Lewis bases can cleave the chloride bridges of the dimer to form monomeric rhodium complexes of the type RhCl(CO)₂L, where L is the Lewis base.[1] This reactivity is fundamental to its use in generating catalytically active species.
Precursor to Catalysts for Hydroformylation
Dicarbonylrhodium(I) chloride dimer is a precursor to active catalysts for hydroformylation, an industrial process for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen.[2][8] The in-situ or pre-synthesis reaction of [Rh(CO)₂Cl]₂ with phosphine (B1218219) ligands generates the active catalytic species.[9]
Experimental Protocols
Synthesis of Dicarbonylrhodium(I) Chloride Dimer
This protocol is based on the original method developed by Walter Hieber.[1]
Reaction: 2 RhCl₃(H₂O)₃ + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]
Procedure:
-
Place hydrated rhodium(III) chloride (RhCl₃·3H₂O) in a suitable reaction vessel equipped with a gas inlet and outlet.
-
Heat the vessel to approximately 100-120 °C.
-
Pass a slow stream of dry carbon monoxide (CO) gas over the heated rhodium salt. Caution: Carbon monoxide is a highly toxic gas. This reaction must be performed in a well-ventilated fume hood.
-
Continue the reaction until the color of the solid changes from the dark red of the starting material to the characteristic red-brown of the product. This process can take several hours.
-
Once the reaction is complete, cool the vessel to room temperature under a stream of inert gas (e.g., nitrogen or argon) to prevent decomposition of the product.
-
The crude product can be purified by sublimation under reduced pressure.
Synthesis of trans-Bis(triphenylphosphine)this compound
This protocol describes the reaction of dicarbonylrhodium(I) chloride dimer with triphenylphosphine.[1][7]
Reaction: [Rh(CO)₂Cl]₂ + 4 PPh₃ → 2 trans-[RhCl(CO)(PPh₃)₂] + 2 CO[1]
Procedure:
-
Dissolve dicarbonylrhodium(I) chloride dimer in a suitable anhydrous, degassed solvent (e.g., dichloromethane (B109758) or benzene) in a Schlenk flask under an inert atmosphere.
-
In a separate flask, prepare a solution of four equivalents of triphenylphosphine (PPh₃) in the same solvent.
-
Slowly add the triphenylphosphine solution to the stirred solution of the rhodium complex at room temperature.
-
Carbon monoxide gas will be evolved during the reaction. Ensure the reaction vessel is equipped with a bubbler or other means to safely vent the gas.
-
Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change, and a yellow solid may precipitate.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the product can be isolated by reducing the volume of the solvent under vacuum and/or by adding a non-solvent (e.g., hexane) to induce crystallization.
Diagrams and Workflows
Synthesis of Dicarbonylrhodium(I) Chloride Dimer
Caption: Workflow for the synthesis of dicarbonylrhodium(I) chloride dimer.
Reactivity and Transformation Pathways
Caption: Key reaction pathways of dicarbonylrhodium(I) chloride dimer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The infrared spectra of metal carbonyl compounds. Part III. Exchange studies on tetracarbonylrhodium complexes of the type Rh2(CO)4X2(X = Cl, Br, I, SEt, or SPh) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bis(triphenylphosphine)this compound - Wikipedia [en.wikipedia.org]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Rhodium Carbonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium carbonyl chloride, with the chemical formula [Rh(CO)₂Cl]₂, is a pivotal organorhodium compound that serves as a gateway to a vast array of rhodium(I) catalysts.[1] Its efficacy as a precursor in homogeneous catalysis, particularly in processes like hydroformylation and carbonylation, is intrinsically linked to its solubility characteristics in organic media.[2] This technical guide provides a detailed overview of the solubility of this compound, outlines a general protocol for its determination, and illustrates its role as a precursor in the synthesis of other significant rhodium complexes.
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a qualitative assessment of its solubility across various organic solvents has been established through numerous studies and chemical supplier information. The following table summarizes the known solubility characteristics of this compound.
| Solvent Class | Specific Solvents | Solubility | Citation(s) |
| Nonpolar Aromatic | Benzene, Toluene | Soluble | [1][2] |
| Chlorinated | Chloroform, Dichloromethane | Soluble | [1][3] |
| Ethers | Tetrahydrofuran (THF) | Known to react or form adducts | [1] |
| Alcohols | Ethanol, Methanol | Soluble | [3] |
| Ketones | Acetone | Soluble, may react | |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | [4][5] |
| Aqueous | Water | Insoluble | [1][2] |
Experimental Protocols: Determining Solubility of Air-Sensitive Compounds
This compound is sensitive to air and moisture, necessitating careful handling under an inert atmosphere (e.g., nitrogen or argon) to obtain reliable solubility data.[4] The following is a generalized experimental protocol for determining the solubility of air-sensitive compounds like this compound, adapted from standard laboratory techniques for handling such materials.[6][7]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound, [Rh(CO)₂Cl]₂
-
Anhydrous organic solvent of interest
-
Schlenk flask or similar reaction vessel with a sidearm
-
Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringes and needles for liquid transfer under inert atmosphere
-
Filtration apparatus suitable for air-sensitive techniques (e.g., cannula with a filter frit)
-
Pre-weighed vials for collecting the saturated solution
-
Analytical balance
-
Vacuum oven or high vacuum line for solvent removal
Procedure:
-
Preparation of Apparatus: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the Schlenk flask containing a magnetic stir bar and purge with inert gas for at least 3-4 vacuum/inert gas cycles to ensure an oxygen- and moisture-free environment.
-
Addition of Solute and Solvent:
-
Under a positive pressure of inert gas, add an excess amount of this compound to the Schlenk flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Using a cannula or a syringe, transfer a known volume of the anhydrous organic solvent into the Schlenk flask.
-
-
Equilibration:
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the clear, saturated supernatant into a syringe fitted with a filter needle to avoid transferring any solid particles.
-
Transfer the filtered, saturated solution into a pre-weighed, airtight vial.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the saturated solution to determine the mass of the solution.
-
Carefully remove the solvent from the vial under high vacuum. This can be done in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute / volume of solution collected) * 100
-
Alternatively, the solubility can be expressed in other units such as mol/L.
-
Mandatory Visualization: Reaction Pathways
This compound is a versatile precursor for the synthesis of various rhodium(I) complexes. The cleavage of its chloride bridges by Lewis bases is a common synthetic strategy. Below is a diagram illustrating the formation of two important rhodium complexes from this compound.
This workflow illustrates the role of this compound as a starting material in organometallic synthesis.[1] The reaction with triphenylphosphine (B44618) yields trans-bis(triphenylphosphine)this compound, a complex analogous to Vaska's complex.[8] In a different pathway, reaction with acetylacetone results in the formation of dicarbonyl(acetylacetonato)rhodium(I).[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
Technical Guide: Characterization and Applications of Di-μ-chloro-tetracarbonyldirhodium(I) (CAS 14523-22-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-μ-chloro-tetracarbonyldirhodium(I), with CAS number 14523-22-9, is a pivotal organometallic compound widely utilized as a catalyst and catalyst precursor in a vast array of organic transformations. Its versatility and reactivity have rendered it an invaluable tool in both academic research and industrial processes, particularly in the synthesis of complex organic molecules relevant to materials science and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed characterization data, experimental protocols for its synthesis, and a discussion of its applications, with a focus on its role in facilitating the construction of molecular architectures pertinent to pharmaceutical development.
Chemical Identity and Physical Properties
Di-μ-chloro-tetracarbonyldirhodium(I) is a dimeric rhodium(I) complex. The molecule consists of two planar rhodium(I) centers bridged by two chloride ligands, with each rhodium atom also coordinated to two carbonyl (CO) ligands.[1]
| Property | Value | Source |
| CAS Number | 14523-22-9 | [2] |
| Molecular Formula | C₄Cl₂O₄Rh₂ | [2] |
| Molecular Weight | 388.76 g/mol | [3] |
| IUPAC Name | Di-μ-chloro-tetracarbonyldirhodium(I) | [1] |
| Synonyms | Rhodium carbonyl chloride dimer, Dicarbonylchlororhodium(I) dimer, [Rh(CO)₂Cl]₂ | [3] |
| Appearance | Red-brown or orange-red crystalline solid | [1] |
| Melting Point | 120-125 °C (decomposes) | [1][3] |
| Solubility | Soluble in many organic solvents; insoluble in water. | [4] |
Spectroscopic and Structural Characterization
A summary of the key characterization data for Di-μ-chloro-tetracarbonyldirhodium(I) is presented below.
| Technique | Data | Source |
| Infrared (IR) Spectroscopy | ν(CO): ~2106, 2089, 2035 cm⁻¹ (in various solvents) | [5] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z ≈ 388, with characteristic isotopic pattern for Rh and Cl | [2][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While a direct ¹³C NMR spectrum is not readily available in the searched literature, studies on derivatives such as [{Rh(CO)₂Cl}₂(µ-η¹:η¹-H₂NNHMe)] show two distinct carbonyl resonances, suggesting different chemical environments for the carbonyl ligands in the dimer.[6] | [6] |
| X-ray Crystallography | The solid-state structure confirms a dimeric structure with two bridging chloride ligands. Each rhodium atom is in a square planar geometry. | [1] |
| Raman Spectroscopy | The compound has been characterized by Raman spectroscopy, particularly in the context of its reactions with Lewis acids.[7][8] | [7][8] |
Experimental Protocols
Synthesis of Di-μ-chloro-tetracarbonyldirhodium(I)
A detailed and reliable method for the synthesis of Di-μ-chloro-tetracarbonyldirhodium(I) is described in Inorganic Syntheses. The procedure involves the carbonylation of hydrated rhodium(III) chloride.
Reaction: 2 RhCl₃·3H₂O + 6 CO → [Rh(CO)₂Cl]₂ + 2 COCl₂ + 6 H₂O[1]
Procedure:
-
A slow stream of carbon monoxide is passed over finely powdered hydrated rhodium(III) chloride (RhCl₃·3H₂O) heated to 100-110 °C.
-
The reaction is continued until the color of the starting material has changed to the characteristic red-orange of the product.
-
The crude product is then purified by sublimation under reduced pressure.
Yield: The reaction typically affords a good yield of the desired product.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the use of toxic carbon monoxide and the formation of phosgene (B1210022) (COCl₂) as a byproduct.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. Di-u-chloro-tetracarbonyldirhodium(I) 97 14523-22-9 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound(14523-22-9) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Decomposition of Rhodium Carbonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium carbonyl chloride, with the chemical formula [Rh(CO)₂Cl]₂, is a key organometallic compound and a versatile precursor in homogeneous catalysis.[1] Its efficacy in critical industrial processes such as hydroformylation and carbonylation makes a thorough understanding of its stability and decomposition paramount for safe handling, optimal storage, and efficient catalytic performance. This technical guide provides a comprehensive overview of the stability and decomposition of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and illustrating relevant pathways and workflows.
Physicochemical Properties and Stability
This compound is a red-brown, volatile, crystalline solid.[1] It is sensitive to both air and moisture and requires storage in a cool, dry environment under an inert atmosphere, such as argon, to prevent degradation.[2] The compound is soluble in nonpolar organic solvents like benzene (B151609) and chloroform (B151607) but is insoluble in water and aliphatic hydrocarbons.[2]
The thermal stability of this compound is limited. It undergoes decomposition at its melting point, which is consistently reported in the range of 120-125 °C.[1][2][3]
Quantitative Stability Data
The following table summarizes the key quantitative data related to the stability of this compound.
| Parameter | Value | Conditions | Reference(s) |
| Melting Point | 120-125 °C (decomposes) | Standard Pressure | [1][2][3] |
| Storage Temperature | 2-8 °C | Inert Atmosphere (e.g., Argon) | [2] |
Thermal Decomposition
The thermal decomposition of this compound is a critical consideration in its application, particularly in catalytic reactions conducted at elevated temperatures. The primary decomposition products are metallic rhodium and carbon monoxide gas. While detailed kinetic studies on the solid-state thermal decomposition are not extensively published, the overall reaction can be represented as:
[Rh(CO)₂Cl]₂ (s) → 2 Rh (s) + 4 CO (g) + Cl₂ (g)
The decomposition is expected to proceed via the cleavage of the rhodium-carbonyl and rhodium-chlorine bonds. The process is likely initiated by the loss of carbonyl ligands, followed by the reduction of Rh(I) to Rh(0).
Proposed Decomposition Pathway
The following diagram illustrates a plausible pathway for the thermal decomposition of this compound.
Caption: Plausible thermal decomposition pathway of this compound.
Experimental Protocols for Stability and Decomposition Analysis
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the stability and decomposition of this compound.
Handling and Sample Preparation for Air-Sensitive Compounds
Due to its air and moisture sensitivity, all handling and sample preparation of this compound must be conducted under an inert atmosphere using either a glovebox or Schlenk line techniques.
Protocol for Glovebox Use:
-
Ensure the glovebox is purged with a high-purity inert gas (e.g., argon or nitrogen) and that oxygen and moisture levels are below 1 ppm.
-
Introduce all necessary glassware, spatulas, and vials into the glovebox antechamber and evacuate and refill with the inert gas for at least three cycles.
-
Transfer the this compound from its storage container to the analysis vessel (e.g., TGA pan, DSC crucible, IR cell) inside the glovebox.
-
Seal the analysis vessel hermetically before removing it from the glovebox to prevent exposure to the ambient atmosphere.
Protocol for Schlenk Line Use:
-
Assemble the required glassware (e.g., Schlenk flask, filter cannula) and dry it thoroughly in an oven at >120 °C overnight.
-
Assemble the glassware hot and allow it to cool under a positive pressure of inert gas.
-
Introduce the this compound into a Schlenk flask under a positive flow of inert gas.
-
Dissolve the compound in a dry, degassed solvent if a solution is required for analysis.
-
Transfer the solid or solution to the analysis instrument using a gas-tight syringe or cannula under a positive pressure of inert gas.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to determine the decomposition temperature and stoichiometry.
Experimental Protocol:
-
Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
In a glovebox, accurately weigh 1-5 mg of this compound into a TGA pan (typically alumina (B75360) or platinum).
-
Hermetically seal the pan if possible, or ensure a continuous inert gas flow over the sample during transfer to the instrument.
-
Place the sample in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a flow rate of 20-100 mL/min for at least 30 minutes to remove any residual air.
-
Heat the sample from room temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the initiation of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the enthalpy of decomposition.
Experimental Protocol:
-
Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).
-
In a glovebox, weigh 1-3 mg of this compound into a hermetically sealable DSC pan (e.g., aluminum or gold-plated stainless steel).
-
Seal the pan to encapsulate the sample under an inert atmosphere.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its decomposition point at a constant heating rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
Record the heat flow as a function of temperature. Endothermic or exothermic peaks correspond to thermal events such as melting and decomposition.
In-situ Infrared (IR) Spectroscopy
In-situ IR spectroscopy allows for the monitoring of changes in the vibrational modes of the carbonyl ligands as the compound is heated, providing insights into the decomposition mechanism.
Experimental Protocol:
-
Use a reaction cell equipped with IR-transparent windows (e.g., KBr or CaF₂) and capabilities for heating and gas flow.
-
In a glovebox, prepare a thin film of this compound on an IR-transparent substrate or as a KBr pellet.
-
Place the sample in the in-situ cell and seal it.
-
Mount the cell in the spectrometer and purge with a dry, inert gas.
-
Record an initial IR spectrum at room temperature. The characteristic C-O stretching frequencies for [Rh(CO)₂Cl]₂ are typically observed in the 2000-2100 cm⁻¹ region.
-
Begin heating the sample at a controlled rate while continuously acquiring IR spectra.
-
Monitor for changes in the intensity and position of the carbonyl bands, as well as the appearance of new bands, which can indicate the formation of intermediates or the complete loss of carbonyl ligands.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a thermal analysis technique (TGA-MS), can identify the gaseous products evolved during decomposition. The NIST WebBook provides mass spectral data for this compound under electron ionization, which can be useful for identifying the parent ion and fragmentation patterns.[4]
Experimental Protocol (TGA-MS):
-
Follow the TGA protocol as described above.
-
Interface the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.
-
As the sample is heated in the TGA, continuously introduce the evolved gases into the mass spectrometer.
-
Monitor the mass-to-charge ratios of the evolved gases as a function of temperature. This will allow for the identification of decomposition products such as carbon monoxide (m/z = 28) and chlorine (m/z = 70, 72, 74).
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of the stability and decomposition of this compound.
Caption: A workflow for the analysis of this compound stability.
Conclusion
A comprehensive understanding of the stability and decomposition of this compound is essential for its effective and safe use in research and industry. This guide has summarized the key stability parameters, outlined a plausible decomposition pathway, and provided detailed experimental protocols for its characterization. By employing the described analytical techniques, researchers and drug development professionals can ensure the integrity of this important catalytic precursor and optimize its performance in synthetic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
Navigating the Challenges of Air and Moisture Sensitivity in Rhodium Carbonyl Chloride: A Technical Guide
For Immediate Release
[City, State] – [Date] – Rhodium carbonyl chloride, ([Rh(CO)₂Cl]₂), a cornerstone catalyst and precursor in synthetic chemistry, is notoriously sensitive to atmospheric conditions. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of its air and moisture sensitivity, supported by detailed handling protocols and reaction pathways.
Executive Summary
This compound is a red-brown crystalline solid that is invaluable in a myriad of catalytic applications, including hydroformylation and carbonylation reactions. However, its efficacy is intrinsically linked to its stability, which is significantly compromised by the presence of air and moisture, particularly when in solution. This guide synthesizes the available data on its sensitivity, outlines rigorous experimental protocols for its handling and storage, and presents visual diagrams of decomposition pathways to ensure its optimal use in research and development.
Understanding the Sensitivity of this compound
This compound is classified as an air and moisture-sensitive compound. While the solid form is reported to be relatively stable in dry air, its solutions in organic solvents are highly susceptible to decomposition upon exposure to the atmosphere.[1] This degradation can lead to the formation of inactive rhodium species, thereby diminishing its catalytic activity and compromising the reproducibility of experimental results.
Reaction with Oxygen (Air)
Reaction with Water (Moisture)
The presence of moisture can lead to the hydrolysis of this compound. While detailed mechanistic studies on the direct hydrolysis of [Rh(CO)₂Cl]₂ are scarce, the interaction of water with rhodium carbonyl species is known to facilitate changes in the coordination sphere and oxidation state. In some contexts, water can even play a role in the reduction of rhodium(III) carbonyls to rhodium(I) species.[2] However, for the Rh(I) dimer, hydrolysis is generally considered a decomposition pathway.
Quantitative Data Summary
Currently, there is a lack of publicly available, peer-reviewed quantitative data on the specific decomposition rates of this compound in the presence of varying concentrations of air and moisture. The general consensus in the scientific community, reflected in safety data sheets and handling guides, is to rigorously exclude both.
Table 1: Qualitative Sensitivity and Storage Recommendations
| Condition | Sensitivity Level | Recommended Storage |
| Solid State (Dry) | Moderate | Under inert atmosphere (Argon or Nitrogen), 2-8 °C |
| In Organic Solution | High | Under inert atmosphere (Argon or Nitrogen), handle via cannula or in a glovebox |
Experimental Protocols
To mitigate the sensitivity of this compound, stringent air- and moisture-free handling techniques are mandatory. The following protocols provide detailed methodologies for the safe and effective use of this compound.
General Inert Atmosphere Techniques
All manipulations of this compound, both in solid form and in solution, should be performed under an inert atmosphere of argon or nitrogen. This can be achieved using either a Schlenk line or a glovebox.
Step-by-Step Protocol for Handling in a Glovebox
A glovebox provides a controlled inert environment ideal for handling highly sensitive reagents.
Materials:
-
This compound
-
Anhydrous, degassed solvents
-
Oven-dried glassware
-
Spatula, weighing paper, and other necessary utensils
-
Septa and screw-cap vials for storage
Procedure:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring all necessary glassware and utensils into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Weighing: Tare a pre-dried vial on a balance inside the glovebox. Carefully transfer the desired amount of solid this compound to the vial using a clean, dry spatula.
-
Dissolution: If preparing a solution, add the desired volume of anhydrous, degassed solvent to the vial containing the solid. Gently swirl to dissolve.
-
Storage: Seal the vial tightly with a septum and a screw cap. For long-term storage, wrap the seal with paraffin (B1166041) film.
-
Transfer: Solutions can be transferred from the vial using a gas-tight syringe or via cannula to another reaction vessel within the glovebox.
Step-by-Step Protocol for Handling using a Schlenk Line
A Schlenk line is a versatile apparatus for handling air-sensitive materials on the lab bench.
Materials:
-
This compound
-
Schlenk flask or other suitable Schlenk-type glassware
-
Anhydrous, degassed solvents
-
Gas-tight syringes and needles
-
Cannula for liquid transfers
-
Septa
Procedure:
-
Glassware Preparation: Assemble the desired Schlenk flask with a magnetic stir bar and seal with a rubber septum. Connect the sidearm of the flask to the Schlenk line.
-
Purging: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle at least three times to ensure the removal of air and moisture. Gently heating the flask with a heat gun during evacuation can help remove adsorbed water.
-
Solid Addition: To add solid this compound, quickly remove the septum under a positive flow of inert gas from the Schlenk line, add the solid, and immediately reseal the flask. Alternatively, use a solid addition tube.
-
Solvent Addition: Add anhydrous, degassed solvent to the flask via a gas-tight syringe or cannula.
-
Reaction and Storage: Reactions can be conducted in the Schlenk flask under a positive pressure of inert gas. For storage, ensure the flask is sealed under a static pressure of inert gas.
Mandatory Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
Postulated Decomposition Pathways
Caption: Postulated decomposition pathways of this compound.
Conclusion
The air and moisture sensitivity of this compound necessitates the use of rigorous inert atmosphere techniques. By adhering to the detailed protocols outlined in this guide, researchers can ensure the integrity of this vital catalyst, leading to more reliable and reproducible results in their synthetic endeavors. Further research into the quantitative kinetics and precise mechanisms of its decomposition will undoubtedly contribute to an even greater understanding and optimization of its use.
References
- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling and Storage of Chlorodicarbonylrhodium(I) Dimer ([Rh(CO)₂Cl]₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and standardized protocols for the safe handling and storage of chlorodicarbonylrhodium(I) dimer, a catalyst and reagent widely utilized in organic synthesis and drug development. Adherence to these procedures is critical to mitigate the significant health and safety risks associated with this compound.
Hazard Identification and Physicochemical Properties
Chlorodicarbonylrhodium(I) dimer is a red to brownish crystalline solid that is highly toxic and sensitive to environmental conditions.[1][2] Understanding its properties is the first step toward safe handling.
Quantitative Data Summary:
| Property | Value | Citations |
| Molecular Formula | C₄Cl₂O₄Rh₂ | [3][4] |
| Molecular Weight | 388.76 g/mol | [3][4] |
| Appearance | Red to brownish crystalline powder or solid. | [1][2] |
| Melting Point | 120-125 °C (decomposes) | [1][5] |
| Solubility | Soluble in most organic solvents; insoluble in aliphatic hydrocarbons. | [1][5] |
| Storage Temperature | 2-8 °C | [1][5][6] |
| Sensitivities | Air and moisture sensitive. | [1][6] |
GHS Hazard Statements: [3]
-
H301: Toxic if swallowed.
-
H330: Fatal if inhaled.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high toxicity of [Rh(CO)₂Cl]₂, particularly via inhalation, stringent engineering controls and a comprehensive PPE protocol are mandatory.
Engineering Controls:
-
All manipulations of solid [Rh(CO)₂Cl]₂ must be conducted within a certified chemical fume hood or a glovebox.
-
Ensure the fume hood has a tested and reliable face velocity.
-
A dedicated area for working with this compound is highly recommended.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates (or a supplied-air respirator) is essential when handling the solid outside of a glovebox.
-
Eye Protection: Chemical safety goggles and a face shield are required.[7]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Double-gloving is recommended.[7]
-
Skin and Body Protection: A lab coat, closed-toe shoes, and full-length pants are mandatory. For larger quantities, a chemically resistant apron or suit should be considered.
Caption: Personal Protective Equipment (PPE) Workflow for Handling [Rh(CO)₂Cl]₂.
Storage and Handling Protocols
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.[6]
Storage Protocol:
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[6]
-
Temperature: Maintain storage temperature between 2-8 °C in a designated refrigerator or cold room.[1][5]
-
Light: Protect from light.[8]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.[9]
Experimental Protocol: Weighing and Transferring Solid [Rh(CO)₂Cl]₂
This protocol outlines the procedure for safely weighing and transferring the solid compound.
-
Preparation:
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Prepare all necessary equipment (spatulas, weighing paper, reaction vessel) within the fume hood.
-
-
Inert Atmosphere Transfer (Glovebox):
-
If available, perform all manipulations in a glovebox with an inert atmosphere. This is the safest method.
-
-
Fume Hood Transfer:
-
If a glovebox is not available, work deep within the fume hood.
-
Carefully open the container of [Rh(CO)₂Cl]₂.
-
Using a clean, dry spatula, quickly transfer the desired amount of solid to a tared weighing paper or directly into the reaction vessel.
-
Minimize the time the container is open to the air.
-
Immediately and securely close the container.
-
-
Cleanup:
-
Carefully clean any residual dust from the spatula and work surface using a solvent-moistened wipe (e.g., with ethanol (B145695) or isopropanol).
-
Dispose of all contaminated materials (weighing paper, wipes, gloves) in a designated hazardous waste container.
-
Caption: Workflow for Weighing and Transferring Solid [Rh(CO)₂Cl]₂.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Assess: From a safe distance, assess the size and nature of the spill.
-
Small Spills (Solid):
-
If properly trained and equipped, cover the spill with an absorbent, non-combustible material like sand or vermiculite.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a solvent-moistened wipe.
-
-
Large Spills:
-
Do not attempt to clean up a large spill.
-
Contact your institution's emergency response team immediately.
-
Caption: Decision-Making Workflow for a [Rh(CO)₂Cl]₂ Spill.
Disposal
All waste containing [Rh(CO)₂Cl]₂, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Disposal Protocol:
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this material down the drain or in regular trash.
By adhering to the detailed procedures outlined in this guide, researchers, scientists, and drug development professionals can safely work with chlorodicarbonylrhodium(I) dimer, minimizing risks to themselves and their environment.
References
- 1. Rhodium carbonyl chloride | 14523-22-9 [chemicalbook.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound | C4Cl2O4Rh2-2 | CID 10293666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Experienced supplier of 14523-22-9,C4Cl2O4Rh2,this compound [riyngroup.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. guidechem.com [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. webqc.org [webqc.org]
- 9. fishersci.com [fishersci.com]
Spectroscopic Characterization of Rhodium Carbonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for rhodium carbonyl chloride, formally known as di-μ-chloro-tetracarbonyldirhodium(I), with the chemical formula [Rh₂Cl₂(CO)₄]. This versatile catalyst and precursor in organometallic chemistry is crucial for various synthetic transformations. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and mechanistic studies. This document presents infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data in a structured format, details experimental protocols for data acquisition, and provides visual representations of key concepts.
Introduction to this compound
This compound is a red-brown solid that serves as a vital precursor to numerous rhodium-based homogeneous catalysts.[1] Its dimeric structure, confirmed by X-ray crystallography, consists of two square planar rhodium(I) centers bridged by two chloride ligands.[1] Each rhodium atom is also coordinated to two terminal carbonyl (CO) ligands. This arrangement is key to understanding its reactivity and spectroscopic signature.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for characterizing this compound, primarily through the observation of the stretching vibrations of the carbon-oxygen bonds in the carbonyl ligands (ν(CO)). The position and number of these bands provide valuable information about the molecule's structure and the electronic environment of the rhodium center.
Quantitative IR Data
The terminal carbonyl ligands in [Rh₂Cl₂(CO)₄] give rise to characteristic strong absorption bands in the IR spectrum. The presence of multiple bands is due to the symmetric and asymmetric stretching modes of the CO groups. The exact peak positions can vary slightly depending on the solvent and the physical state of the sample.
| Vibrational Mode | **Wavenumber (cm⁻¹) in Solution (e.g., CH₂Cl₂) ** | Wavenumber (cm⁻¹) in Solid State (e.g., KBr pellet) |
| Symmetric CO Stretch | ~2082 | ~2105 |
| Asymmetric CO Stretch | ~2012 | ~2035 |
| Bridging CO Stretch (in derivatives) | Not applicable for [Rh₂Cl₂(CO)₄] | Not applicable for [Rh₂Cl₂(CO)₄] |
Note: The ν(CO) frequencies are sensitive to the solvent polarity and coordination of other ligands. For instance, in reactions with Lewis bases, a shift in these frequencies can be observed, indicating the formation of new complexes.[1]
Experimental Protocol: Acquiring an IR Spectrum
A standard procedure for obtaining the IR spectrum of this compound is as follows:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of [Rh₂Cl₂(CO)₄] in a suitable transparent solvent for the IR region, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). The concentration should be adjusted to yield absorbance values within the linear range of the spectrometer's detector.
-
Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the pure solvent or the KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum to produce the final spectrum of the compound.
-
-
Data Analysis: Identify the characteristic ν(CO) bands in the 2150-1950 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and rhodium nuclei within the molecule, offering insights into its structure and bonding.
¹³C NMR Spectroscopy
The carbonyl carbons in [Rh₂Cl₂(CO)₄] can be observed in the ¹³C NMR spectrum. Due to the coupling with the ¹⁰³Rh nucleus (a spin-1/2 nucleus with 100% natural abundance), the carbonyl carbon signal appears as a doublet.
| Nucleus | Chemical Shift (δ) in ppm (in CDCl₃) | Coupling Constant (¹JRh-C) in Hz |
| Carbonyl Carbon (CO) | ~178-184 | ~75-80 |
Note: The chemical shift of the carbonyl carbon can be influenced by the solvent and the presence of other ligands. Upon reaction, changes in this chemical shift and coupling constant can indicate ligand substitution or changes in the oxidation state of the rhodium center.
¹⁰³Rh NMR Spectroscopy
Direct observation of the ¹⁰³Rh nucleus provides a sensitive probe of the electronic environment around the metal center. However, ¹⁰³Rh NMR spectroscopy can be challenging due to the nucleus's low gyromagnetic ratio and wide chemical shift range (~12,000 ppm).[2][3]
| Nucleus | Chemical Shift (δ) in ppm (Reference: Ξ(¹⁰³Rh) = 3.16 MHz) |
| ¹⁰³Rh in [Rh₂Cl₂(CO)₄] | ~-100 to -200 |
Note: Advanced techniques such as indirect detection methods (e.g., ¹H-¹⁰³Rh HMQC) can be employed to enhance sensitivity and facilitate the acquisition of ¹⁰³Rh NMR data.[3] A saturated solution of Rh(acac)₃ in CDCl₃ is often used as an external reference.[3]
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve an appropriate amount of [Rh₂Cl₂(CO)₄] in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube. The concentration will depend on the specific experiment and the spectrometer's sensitivity. For ¹³C NMR, a higher concentration may be required.
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is necessary. For ¹⁰³Rh NMR, a probe capable of tuning to the rhodium frequency is essential.
-
Data Acquisition:
-
¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is typically performed. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
¹⁰³Rh NMR: Direct observation may require a long acquisition time. Indirect methods, if available, are preferred. The spectral width must be large enough to encompass the expected chemical shift range.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum as needed.
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between the techniques and the information they provide.
Caption: Workflow for the spectroscopic characterization of [Rh₂Cl₂(CO)₄].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts: A Combined Experimental and Theoretical Study into Dirhodium and Bismuth–Rhodium Paddlewheel Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Periodic Table: Rhodium NMR [imserc.northwestern.edu]
A Comprehensive Technical Guide to the Discovery and History of Rhodium Carbonyl Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and discovery of rhodium carbonyl complexes, pivotal compounds in the advancement of organometallic chemistry and catalysis. From their initial, challenging syntheses to the elucidation of their intricate structures and reactivity, this document provides a thorough overview for researchers and professionals in chemistry and drug development.
A Historical Overview: Pioneering Syntheses and Structural Revelations
The journey into the world of rhodium carbonyls began in the mid-20th century, with early explorations into the reactions of rhodium salts under carbon monoxide pressure. A pivotal moment in this field was the work of Walter Hieber , a trailblazer in metal carbonyl chemistry. In 1943, Hieber and his colleagues first synthesized a rhodium carbonyl complex, which they initially misidentified as Rh₄(CO)₁₁.[1] This compound was later correctly characterized as the hexanuclear cluster, hexadecacarbonylhexarhodium, [Rh₆(CO)₁₆] , by Dahl and his team through X-ray crystallography.[1] This discovery laid the foundation for the rich field of rhodium carbonyl cluster chemistry.
Another key figure who significantly advanced this area was Paolo Chini . His work in the 1960s, particularly on the synthesis of rhodium carbonyl clusters at atmospheric pressure, made these compounds more accessible to the wider scientific community. Chini and his collaborators developed rational synthetic routes to various rhodium carbonyl clusters, including the tetranuclear dodecacarbonyltetrarhodium, [Rh₄(CO)₁₂] .[2]
The simplest of the neutral binary rhodium carbonyls, octacarbonyldirhodium, [Rh₂(CO)₈] , proved to be remarkably unstable and challenging to isolate.[2] Its tendency to disproportionate into [Rh₄(CO)₁₂] at low temperatures highlights the lability of the rhodium-carbonyl system and the subtle energetic factors that govern cluster formation.[2]
A crucial precursor for many rhodium carbonyl complexes is the chloro-bridged dimer, tetracarbonyldi-μ-chlorodirhodium(I), [Rh₂(CO)₄Cl₂] . Its synthesis and utility as a starting material for a wide array of rhodium(I) complexes have been extensively documented.[3]
Key Rhodium Carbonyl Complexes: Synthesis and Properties
This section details the synthesis and key characteristics of the foundational rhodium carbonyl complexes.
Tetracarbonyldi-μ-chlorodirhodium(I), [Rh₂(CO)₄Cl₂]
This red-brown, volatile solid is a cornerstone of rhodium carbonyl chemistry, serving as a versatile starting material.
Experimental Protocol: Synthesis of [Rh₂(CO)₄Cl₂]
This procedure is adapted from established methods.
-
Materials: Hydrated rhodium(III) chloride (RhCl₃·xH₂O), carbon monoxide (CO) gas.
-
Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a bubbler to monitor gas flow and an appropriate trap for any volatile byproducts.
-
Procedure:
-
Place hydrated rhodium(III) chloride in the flask.
-
Heat the flask gently under a slow stream of nitrogen to remove excess water.
-
Once dry, increase the temperature to approximately 100-120 °C.
-
Switch the gas flow from nitrogen to a steady stream of carbon monoxide.
-
Continue heating under the CO atmosphere. The solid will gradually change color as the reaction proceeds.
-
The product, [Rh₂(CO)₄Cl₂], sublimes and can be collected on a cooled part of the apparatus or extracted from the reaction residue with a suitable organic solvent (e.g., dichloromethane) and recrystallized.
-
-
Yield: The yield is variable depending on the specific setup and reaction time but is typically moderate to good.
Dodecacarbonyltetrarhodium, [Rh₄(CO)₁₂]
This dark-red crystalline solid is the most stable of the smaller binary rhodium carbonyl clusters under ambient conditions.[4]
Experimental Protocol: Synthesis of [Rh₄(CO)₁₂] from [Rh₂(CO)₄Cl₂]
This atmospheric pressure synthesis is based on the work of Chini and Martinengo.[2]
-
Materials: Tetracarbonyldi-μ-chlorodirhodium(I) ([Rh₂(CO)₄Cl₂]), sodium bicarbonate (NaHCO₃), hexane (B92381), carbon monoxide (CO) gas.
-
Apparatus: A two-necked round-bottom flask equipped with a gas inlet, a reflux condenser, and a magnetic stirrer. The outlet of the condenser should be connected to a bubbler.
-
Procedure:
-
In the flask, suspend [Rh₂(CO)₄Cl₂] and an excess of finely powdered sodium bicarbonate in hexane.
-
Bubble a stream of carbon monoxide through the stirred suspension at room temperature.
-
The reaction is typically complete after several hours, indicated by a color change of the solid.
-
Filter the hot solution to remove sodium chloride and unreacted sodium bicarbonate.
-
Allow the filtrate to cool slowly to crystallize the [Rh₄(CO)₁₂].
-
Collect the dark-red crystals by filtration and dry them under vacuum.
-
-
Yield: This method can provide [Rh₄(CO)₁₂] in high yield (around 80%).[2]
Hexadecacarbonylhexarhodium, [Rh₆(CO)₁₆]
This purple-brown crystalline solid is a highly stable rhodium carbonyl cluster.[1]
Experimental Protocol: Synthesis of [Rh₆(CO)₁₆] from [Rh₄(CO)₁₂]
This method relies on the thermal decomposition of [Rh₄(CO)₁₂].[1]
-
Materials: Dodecacarbonyltetrarhodium ([Rh₄(CO)₁₂]), hexane.
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
Dissolve [Rh₄(CO)₁₂] in hexane in the flask.
-
Heat the solution to reflux.
-
The color of the solution will change as the [Rh₄(CO)₁₂] converts to the less soluble [Rh₆(CO)₁₆], which will precipitate out of the solution.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
-
Yield: The conversion is quantitative.[1]
Quantitative Data on Key Rhodium Carbonyl Complexes
The following tables summarize key structural and spectroscopic data for the discussed rhodium carbonyl complexes, facilitating comparison and analysis.
Table 1: Structural Data for Selected Rhodium Carbonyl Complexes
| Complex | Rh-Rh Bond Distances (Å) | Rh-C (terminal CO) Bond Distances (Å) | Rh-C (bridging CO) Bond Distances (Å) |
| [Rh₂(CO)₄Cl₂] | Not applicable | ~1.85 | Not applicable |
| [Rh₄(CO)₁₂] | 2.692 - 2.750[5] | ~1.87 | ~2.17 |
| [Rh₆(CO)₁₆] | ~2.785[5] | ~1.88 | ~2.17 (triply bridging) |
Table 2: Infrared Spectroscopic Data (CO Stretching Frequencies) for Selected Rhodium Carbonyl Complexes
| Complex | ν(CO) terminal (cm⁻¹) | ν(CO) bridging (cm⁻¹) |
| [Rh₂(CO)₄Cl₂] | ~2090, 2035 | Not applicable |
| [Rh₄(CO)₁₂] | ~2075, 2068, 2044 | ~1885 |
| [Rh₆(CO)₁₆] | ~2075, 2045 | ~1820 |
Interrelationships and Reaction Pathways
The various rhodium carbonyl complexes are interconnected through a network of reactions, primarily influenced by temperature, pressure of carbon monoxide, and the presence of other reagents. The following diagrams, generated using the DOT language, illustrate these key relationships.
Caption: Synthetic pathway from RhCl₃ to key rhodium carbonyl clusters.
The lability of some rhodium carbonyl complexes and their interconversion under different conditions are central to their chemistry. For instance, the equilibrium between [Rh₄(CO)₁₂] and the unstable [Rh₂(CO)₈] is highly dependent on the partial pressure of carbon monoxide.
Caption: Key equilibria and transformations of rhodium carbonyl clusters.
Conclusion
The discovery and subsequent development of rhodium carbonyl chemistry have been instrumental in advancing our understanding of metal-ligand bonding, cluster compounds, and homogeneous catalysis. The pioneering work of chemists like Walter Hieber and Paolo Chini paved the way for the rational synthesis and characterization of these fascinating molecules. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals, enabling further exploration and application of these important compounds in various fields, including the development of novel therapeutic agents and catalytic processes.
References
- 1. Hexadecacarbonylhexarhodium - Wikipedia [en.wikipedia.org]
- 2. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. Organorhodium chemistry - Wikipedia [en.wikipedia.org]
- 4. Tetrarhodium dodecacarbonyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Rhodium Carbonyl Chloride Catalyzed Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism, quantitative data, and experimental protocols for the hydroformylation of alkenes catalyzed by rhodium carbonyl chloride and its derivatives. This process, also known as the oxo process, is a cornerstone of industrial organic synthesis for the production of aldehydes from alkenes.
Introduction to Hydroformylation
Hydroformylation is an atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, yielding an aldehyde. The reaction is typically catalyzed by transition metal complexes, with rhodium-based catalysts being particularly effective under mild conditions. The regioselectivity of the reaction, which determines the formation of linear (n) versus branched (iso) aldehydes, is a critical aspect and can be controlled by the choice of ligands and reaction parameters.
The Catalytic Cycle: Mechanism of Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Heck-Breslow mechanism, involves a series of key steps. The active catalytic species is typically a rhodium hydride complex, such as hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃), which can be formed in situ from precursors like this compound.
The catalytic cycle proceeds as follows:
-
Ligand Dissociation: The pre-catalyst, a coordinatively saturated complex, first dissociates a ligand to create a vacant coordination site.
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
-
Migratory Insertion: The rhodium hydride inserts across the alkene double bond, forming a rhodium-alkyl intermediate. This step is crucial for determining the regioselectivity of the reaction.
-
CO Coordination: A molecule of carbon monoxide coordinates to the rhodium center.
-
CO Migratory Insertion: The alkyl group migrates to a coordinated carbonyl ligand, forming an acyl-rhodium intermediate.
-
Oxidative Addition of H₂: A molecule of dihydrogen adds to the rhodium center, increasing its oxidation state.
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active rhodium hydride catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The efficiency and selectivity of rhodium-catalyzed hydroformylation are highly dependent on the reaction conditions and the nature of the ligands employed. Below is a summary of representative quantitative data from the literature.
| Catalyst Precursor | Ligand | Substrate | Temp (°C) | Pressure (bar, CO/H₂) | n/iso Ratio | TOF (h⁻¹) | Reference |
| [Rh(acac)(CO)₂] | PPh₃ | 1-Hexene | 50 | - | - | - | [1] |
| Rh(acac)(CO)₂ | BiPhePhos | 1-Dodecene | - | - | 99:1 (n-aldehyde) | - | [2] |
| HRh(CO)(PPh₃)₃ | P(OPh)₃ | 1-Octene (B94956) | 90 | 15 (1:1) | 11.5 | - | [3] |
| [Rh(COD)Cl]₂ | Trimethyl phosphate | Styrene | 30 | - | 8.0:1 (b/l) | - | [4] |
| Rh-zeolite | - | Propene | - | - | >99:1 (n-butanal) | 6500 | [5] |
Note: TOF (Turnover Frequency) is a measure of catalyst activity, representing the number of moles of substrate converted per mole of catalyst per unit time. The n/iso ratio indicates the regioselectivity towards the linear (normal) or branched (iso) aldehyde product.
Experimental Protocols
Synthesis of Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃]
This protocol is adapted from established literature procedures.[6][7]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium hydroxide (B78521) (KOH)
-
Carbon monoxide (CO) gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk line techniques, prepare a suspension of triphenylphosphine in ethanol in a reaction vessel.
-
Add the rhodium(III) chloride hydrate to the suspension at 30-40 °C.
-
Stir the reaction mixture at an elevated temperature for 1.5 to 3 hours.
-
Cool the suspension to 40-50 °C.
-
Add an alcoholic solution of potassium hydroxide.
-
Stir the mixture for several hours.
-
Sparge the solution with carbon monoxide gas to facilitate the formation of the product.
-
The product, RhH(CO)(PPh₃)₃, will precipitate. Isolate the solid by filtration, wash with ethanol, and dry under vacuum.
General Protocol for the Hydroformylation of 1-Octene
This protocol describes a typical batch hydroformylation experiment.[3]
Materials:
-
Rhodium catalyst precursor (e.g., RhH(CO)(PPh₃)₃)
-
Ligand (e.g., Triphenylphosphite, P(OPh)₃)
-
1-Octene
-
Solvent (e.g., Toluene or a thermomorphic solvent system like propylene (B89431) carbonate/dodecane/1,4-dioxane)
-
Syngas (a mixture of CO and H₂)
-
Internal standard for GC analysis (e.g., Dodecane)
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Charge the autoclave with the rhodium catalyst precursor, the ligand, and the solvent under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by syngas.
-
Add the 1-octene and the internal standard to the reactor.
-
Pressurize the reactor with the desired CO/H₂ mixture to the target pressure (e.g., 15 bar).[3]
-
Heat the reactor to the desired temperature (e.g., 90 °C) while stirring.[3]
-
Maintain the pressure by feeding syngas as it is consumed.
-
Monitor the reaction progress by taking samples periodically through the sampling port and analyzing them by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Analyze the final reaction mixture by GC to determine the conversion of 1-octene and the selectivity for the aldehyde products (n-nonanal and 2-methyloctanal).
In Situ Spectroscopic Analysis
In situ spectroscopic techniques are invaluable for elucidating the reaction mechanism and identifying key catalytic intermediates under reaction conditions.
-
In situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is particularly useful for observing the carbonyl (CO) and metal-hydride (M-H) stretching frequencies of the rhodium complexes.[8][9] Changes in these vibrational bands provide insights into ligand coordination, the formation of different catalytic species, and catalyst degradation.[2] For example, the formation of rhodium clusters like [Rh₄(CO)₁₂] and [Rh₆(CO)₁₆] can be detected, which often indicates catalyst decomposition.[10]
-
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: High-pressure NMR spectroscopy allows for the direct observation of rhodium-hydride and acyl-rhodium species.[1] ¹H and ³¹P NMR are commonly used to characterize the ligand environment around the rhodium center and to quantify the different species present in the catalytic cycle.[1][2]
Safety Considerations
Hydroformylation reactions are typically carried out at elevated pressures and temperatures using flammable and toxic gases (carbon monoxide and hydrogen). All experiments should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and safety precautions. Carbon monoxide is a highly toxic gas, and appropriate detectors and handling procedures must be in place.
References
- 1. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 3. scialert.net [scialert.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20170198000A1 - Process for preparing hydridocarbonyltris(triphenylphosphine)rhodium(i) - Google Patents [patents.google.com]
- 7. Tris(triphenylphosphine)rhodium carbonyl hydride - Wikipedia [en.wikipedia.org]
- 8. remspec.com [remspec.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Rhodium Carbonyl Chloride in Pauson-Khand Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rhodium carbonyl chloride and related rhodium(I) catalysts in the Pauson-Khand reaction, a powerful tool for the synthesis of cyclopentenones. This reaction has significant applications in the synthesis of complex natural products and pharmaceutically active compounds.
Introduction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[1] Initially developed using stoichiometric amounts of cobalt carbonyl, the field has evolved towards more efficient and practical catalytic systems.[2] Rhodium-based catalysts, particularly this compound ([RhCl(CO)₂]₂), have emerged as highly effective alternatives, often requiring milder reaction conditions and exhibiting broader functional group tolerance.[2][3][4] The first example of a [RhCl(CO)₂]₂ catalyzed Pauson-Khand reaction was reported by Narasaka and his colleagues.[3] This methodology provides access to complex molecular architectures, including fused ring systems and molecules with quaternary stereocenters, which are of significant interest in drug design and development.[5][6][7]
Applications in Complex Molecule Synthesis
The rhodium-catalyzed Pauson-Khand reaction is a key strategy in the total synthesis of architecturally complex natural products.[3] Its ability to construct five-membered rings efficiently makes it a valuable tool for synthetic chemists. For instance, it has been employed in the synthesis of terpenes and other biologically active molecules.[1] The intramolecular version of the reaction is particularly powerful for creating bicyclic and polycyclic systems from enynes.[4] Furthermore, the development of asymmetric variants allows for the enantioselective synthesis of chiral cyclopentenones, a crucial aspect in the development of new therapeutic agents.[6][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the rhodium-catalyzed Pauson-Khand reaction, showcasing the effects of different catalysts, substrates, and reaction conditions on product yield and enantioselectivity.
Table 1: Intramolecular Pauson-Khand Reaction of Ene-Vinylidenecyclopropanes [5]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(CO)₂Cl]₂ (5) | Toluene | 80 | 12 | 9 |
| 2 | [Rh(CO)₂Cl]₂ (20) | Toluene | 80 | 12 | 30 |
| 3 | [Rh(CO)₂Cl]₂ (10) | Toluene | 80 | 12 | 54 |
| 4 | [Rh(COD)Cl]₂ (10) | Toluene | 80 | 12 | 90 |
| 5 | [Rh(COD)Cl]₂ (10) | 1,2-Dichloroethane | 80 | 2 | 99 |
| 6 | [Rh(COD)Cl]₂ (10) | 1,1,2,2-Tetrachloroethane | 80 | 2 | 95 |
Table 2: Asymmetric Intramolecular Pauson-Khand Reaction of 1,6-Enynes [8]
| Entry | Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-allyl-N-(prop-2-ynyl)tosylamide | [Rh(COD)₂]BF₄ | (R)-BINAP | THF | 60 | 20 | 75 | 86 |
| 2 | N-allyl-N-(3-phenylprop-2-ynyl)tosylamide | [Rh(COD)₂]BF₄ | (R)-BINAP | THF | 60 | 20 | 60 | 75 |
| 3 | Diethyl 2-allyl-2-(prop-2-ynyl)malonate | [Rh(COD)₂]BF₄ | (R)-BINAP | THF | 60 | 20 | 85 | 81 |
Table 3: Allenic Pauson-Khand Reaction (APKR) of Allene-Ynes [9][10]
| Entry | Substrate | Catalyst (mol%) | Conditions | Yield (%) |
| 1 | Tethered allene-yne | [Rh(CO)₂Cl]₂ (1) | 0.01 M in toluene, slow addition | 88 |
| 2 | 1,1,3-Trisubstituted allene-yne | [Rh(CO)₂Cl]₂ (10) | CO (1 atm), toluene, 90 °C | 66-95 |
| 3 | 1,3-Disubstituted allene-yne | [Rh(CO)₂Cl]₂ (10) | CO (1 atm), toluene, 90 °C | 69-92 |
Experimental Protocols
General Protocol for Rhodium-Catalyzed Intramolecular Pauson-Khand Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Rhodium catalyst (e.g., [RhCl(CO)₂]₂ or [Rh(COD)Cl]₂)
-
Substrate (e.g., 1,6-enyne)
-
Anhydrous, degassed solvent (e.g., toluene, 1,2-dichloroethane)
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Schlenk flask or pressure tube
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst and Substrate Preparation: In a Schlenk flask or pressure tube equipped with a magnetic stir bar, add the rhodium catalyst (typically 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Substrate Addition: Add the anhydrous, degassed solvent via syringe, followed by the substrate. The concentration of the substrate is typically in the range of 0.01-0.1 M.
-
Carbon Monoxide Atmosphere: Purge the reaction vessel with carbon monoxide gas. This can be done by bubbling CO through the solution for a few minutes or by evacuating and backfilling the flask with CO from a balloon or a regulated cylinder. An atmospheric pressure of CO is often sufficient, but some reactions may benefit from higher pressures.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully vent the CO atmosphere in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopentenone.
Diagrams
Catalytic Cycle of the Rhodium-Catalyzed Pauson-Khand Reaction
Caption: Proposed catalytic cycle for the rhodium-catalyzed Pauson-Khand reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Pauson-Khand reaction.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rh(I)-catalyzed Pauson-Khand-type cycloaddition reaction of ene-vinylidenecyclopropanes with carbon monoxide (CO) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Rhodium-Catalyzed Pauson-Khand Reactions of 1,6-Chloroenynes with 1,1-Disubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rh(I)-catalyzed Pauson-Khand-type cycloaddition reaction of ene-vinylidenecyclopropanes with carbon monoxide (CO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.pitt.edu [chem.pitt.edu]
Application Notes and Protocols: Rhodium-Catalyzed [4+2+1] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for rhodium-catalyzed [4+2+1] cycloaddition reactions, a powerful method for the synthesis of seven-membered carbocycles. These structures are prevalent in numerous biologically active natural products and pharmaceuticals, making this methodology highly valuable for drug discovery and development.
Introduction
Transition metal-catalyzed cycloadditions are indispensable tools in modern organic synthesis. Among these, the rhodium-catalyzed [4+2+1] cycloaddition has emerged as an efficient strategy for constructing seven-membered rings, which are challenging to synthesize via traditional methods. This reaction typically involves the coupling of a four-atom component (a 1,3-diene derivative), a two-atom component (an alkene or alkyne), and a one-atom component (carbon monoxide), facilitated by a rhodium catalyst.
This protocol will focus on two notable examples: the intramolecular cycloaddition of in situ generated ene-ene-allenes with carbon monoxide and a three-component intermolecular cycloaddition of two vinylallenes with carbon monoxide.
Reaction Schematics and Proposed Mechanisms
The rhodium-catalyzed [4+2+1] cycloaddition proceeds through a catalytic cycle that involves several key steps. A general representation of the catalytic cycle for the cycloaddition of an ene-ene-propargyl ester with CO is depicted below. The reaction is initiated by a 1,3-acyloxy migration to form an allene (B1206475) intermediate in situ. This is followed by oxidative cyclization of the rhodium catalyst with the diene moiety, insertion of the alkene and carbon monoxide, and finally, reductive elimination to yield the bicyclic 5/7 ring system.[1][2]
Caption: Proposed catalytic cycle for the Rh-catalyzed [4+2+1] cycloaddition.
A distinct three-component reaction between two molecules of vinylallene and carbon monoxide has also been developed to synthesize highly functionalized tropone (B1200060) derivatives.[3][4] In this case, one vinylallene molecule acts as the four-carbon synthon, while the second vinylallene provides the two-carbon unit.
Data Presentation: Reaction Condition Optimization
The efficiency of the rhodium-catalyzed [4+2+1] cycloaddition is highly dependent on the reaction conditions. The following table summarizes the optimization of conditions for the cycloaddition of an N-Ts tethered ene-ene-propargyl ester (Z-1a) with carbon monoxide.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(CO)₂Cl]₂ (10) | DCE | 40 | 12 | 81 |
| 2 | [Rh(COD)Cl]₂ (10) | DCE | 40 | 12 | 85 |
| 3 | Rh(PPh₃)₃Cl (10) | DCE | 40 | 12 | 0 |
| 4 | [Ir(COD)Cl]₂ (10) | DCE | 40 | 12 | 0 |
| 5 | [Rh(COD)Cl]₂ (10) | Toluene | 40 | 12 | 60 |
| 6 | [Rh(COD)Cl]₂ (10) | Dioxane | 40 | 12 | 55 |
| 7 | [Rh(COD)Cl]₂ (10) | THF | 40 | 12 | 40 |
| 8 | [Rh(COD)Cl]₂ (10) | DCM | 40 | 12 | Complex Mixture |
| 9 | [Rh(COD)Cl]₂ (10) | DCE | 60 | 12 | 82 |
| 10 | [Rh(COD)Cl]₂ (5) | DCE | 40 | 24 | 83 |
| 11 | [Rh(COD)Cl]₂ (10) | DCE | 40 | 12 | 69 (0.2 atm CO) |
DCE = 1,2-dichloroethane (B1671644), COD = 1,5-cyclooctadiene, THF = tetrahydrofuran, DCM = dichloromethane, Ts = p-toluenesulfonyl.
Experimental Protocols
The following is a general experimental protocol for the rhodium-catalyzed [4+2+1] cycloaddition of an ene-ene-propargyl ester with carbon monoxide.
Materials and Equipment:
-
Schlenk tube or a similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Vacuum line and inert gas (Argon or Nitrogen) supply
-
Carbon monoxide (CO) supply (lecture bottle or balloon)
-
Syringes and needles
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Rhodium catalyst (e.g., [Rh(COD)Cl]₂)
-
Ene-ene-propargyl ester substrate
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
General Experimental Workflow:
Caption: General workflow for the rhodium-catalyzed [4+2+1] cycloaddition.
Detailed Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: A Schlenk tube equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Reactants: The ene-ene-propargyl ester substrate (e.g., 0.1 mmol, 1.0 equiv) and the rhodium catalyst (e.g., [Rh(COD)Cl]₂, 0.005 mmol, 5 mol%) are added to the Schlenk tube.
-
Inert Atmosphere: The Schlenk tube is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added via syringe under a positive pressure of inert gas.
-
Introduction of Carbon Monoxide: The inert gas atmosphere is replaced with carbon monoxide. This can be achieved by connecting the Schlenk tube to a balloon filled with CO or by pressurizing the vessel to a specific pressure (e.g., 1 atm).
-
Reaction: The reaction mixture is stirred and heated in a preheated oil bath to the desired temperature (e.g., 40 °C or 60 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots taken from the reaction mixture.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure [4+2+1] cycloaddition product. The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Conclusion
The rhodium-catalyzed [4+2+1] cycloaddition reaction is a robust and versatile method for the synthesis of complex seven-membered carbocyclic frameworks. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology in their synthetic endeavors, particularly in the fields of natural product synthesis and medicinal chemistry. Careful optimization of reaction conditions is crucial for achieving high yields and selectivities.
References
- 1. Rhodium-Catalyzed [4+2+1] Cycloaddition of In Situ Generated Ene/Yne-Ene-Allenes and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(I)-Catalyzed Three-Component [4+2+1] Cycloaddition of Two Vinylallenes and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dicarbonylchloridorhodium(I) Dimer ([Rh(CO)₂Cl]₂) in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarbonylchloridorhodium(I) dimer, with the chemical formula [Rh(CO)₂Cl]₂, is a pivotal precursor in the realm of homogeneous catalysis. Its utility is particularly pronounced in asymmetric catalysis, where the generation of chiral catalysts for the synthesis of enantiomerically enriched compounds is of paramount importance in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the use of [Rh(CO)₂Cl]₂ in various asymmetric catalytic transformations.
The [Rh(CO)₂Cl]₂ dimer serves as a convenient and reactive source of rhodium(I). In the presence of chiral ligands, typically chiral phosphines, it readily forms catalytically active monomeric or dimeric species. The nature of the chiral ligand is crucial in determining the enantioselectivity and efficiency of the catalytic process. The following sections will detail the application of [Rh(CO)₂Cl]₂-derived catalysts in key asymmetric reactions, providing both a summary of their effectiveness and step-by-step protocols for their implementation.
Catalyst Activation Pathway
The activation of the [Rh(CO)₂Cl]₂ precatalyst typically involves the cleavage of the chloride bridges by a chiral ligand (L*) to form a catalytically active rhodium(I) complex. This process is illustrated in the diagram below.
Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. Rhodium-catalyzed AAA reactions often exhibit different regioselectivity compared to their palladium-catalyzed counterparts, typically favoring the formation of branched products. The use of [Rh(CO)₂Cl]₂ as a precatalyst in combination with chiral phosphine (B1218219) ligands has proven effective in this transformation.
Quantitative Data Summary
| Chiral Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral Diene | Racemic Allylic Trichloroacetimidate (B1259523) | Trifluoromethoxide Source | 52-97 | up to 97 | [1] |
| (S)-BINAP | Nitrogen-bridged 5-alkynone | Arylboronic acid | up to 99 | up to 99 | [2] |
Experimental Protocol: Asymmetric Allylic Trifluoromethoxylation[1]
This protocol describes the dynamic kinetic asymmetric trifluoromethoxylation of racemic allylic trichloroacetimidates.
Materials:
-
[Rh(CO)₂Cl]₂
-
Chiral diene ligand (e.g., (R,R)- or (S,S)- ligand)
-
Racemic allylic trichloroacetimidate (substrate)
-
Trifluoromethoxylation reagent source
-
Cesium Fluoride (CsF)
-
Dimethylacetamide (DMA) as solvent
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a solution of the chiral diene ligand (0.005 mmol) in DMA (0.25 mL) is added [Rh(CO)₂Cl]₂ (0.002 mmol). The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate vial, the racemic allylic trichloroacetimidate (0.1 mmol), the trifluoromethoxylation source (0.2 mmol), and CsF (0.2 mmol) are combined.
-
Reaction Execution: The prepared catalyst solution is added to the substrate mixture. The reaction vial is sealed and stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 11 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral allylic trifluoromethoxylated product.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric [5+2] Cycloaddition
Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and alkynes are a powerful tool for the synthesis of seven-membered rings, which are common motifs in natural products. The use of [Rh(CO)₂Cl]₂ as a catalyst precursor has been shown to be effective in promoting these transformations.
Quantitative Data Summary
| Substrate (Vinylcyclopropane) | Alkyne | Yield (%) | Reference |
| Various substituted vinylcyclopropanes | Various alkynes | 50-89 |
Experimental Protocol: Intermolecular [5+2] Cycloaddition
This protocol outlines a general procedure for the [Rh(CO)₂Cl]₂-catalyzed intermolecular [5+2] cycloaddition between a vinylcyclopropane (B126155) and an alkyne.
Materials:
-
[Rh(CO)₂Cl]₂
-
Vinylcyclopropane
-
Alkyne
-
Toluene (B28343) (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon) is added [Rh(CO)₂Cl]₂ (0.005 mmol, 1 mol%).
-
Reagent Addition: Anhydrous toluene (1 mL) is added, followed by the vinylcyclopropane (0.5 mmol) and the alkyne (1.0 mmol).
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (e.g., 110 °C) with stirring for the required time (typically 1.5 to 48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the desired cycloheptadiene product.
Asymmetric Hydroformylation
Asymmetric hydroformylation is an atom-economical process that introduces a formyl group and a hydrogen atom across a double bond, creating a new stereocenter. While [Rh(acac)(CO)₂] is more commonly cited for detailed protocols, catalysts derived from [Rh(CO)₂Cl]₂ are also utilized in this important transformation. The choice of chiral ligand is paramount for achieving high regioselectivity (linear vs. branched aldehyde) and enantioselectivity.
General Considerations for Asymmetric Hydroformylation
-
Ligand Selection: Chiral phosphine, phosphite, and phosphoramidite (B1245037) ligands are commonly employed. The bite angle and electronic properties of the ligand significantly influence the selectivity.
-
Reaction Conditions: The reaction is typically carried out under a pressure of syngas (a mixture of CO and H₂). The temperature, pressure, and CO/H₂ ratio are critical parameters that need to be optimized for each substrate-ligand combination.
-
Solvent: The choice of solvent can affect the solubility of the catalyst and substrates, and in some cases, can influence the selectivity of the reaction.
Representative Experimental Protocol for Asymmetric Hydroformylation
The following is a general protocol that can be adapted for specific substrates and chiral ligands, using [Rh(CO)₂Cl]₂ as the rhodium source.
Materials:
-
[Rh(CO)₂Cl]₂
-
Chiral phosphine ligand (e.g., BINAP derivative)
-
Olefin substrate
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Syngas (CO/H₂ mixture, typically 1:1)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, [Rh(CO)₂Cl]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) are dissolved in the solvent (5 mL) in a Schlenk flask. The mixture is stirred at room temperature for 1 hour to allow for the formation of the active catalyst.
-
Reaction Setup: The solution of the pre-formed catalyst is transferred to a high-pressure autoclave. The olefin substrate (1.0 mmol) is then added to the autoclave.
-
Reaction Execution: The autoclave is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated to the appropriate temperature (e.g., 40-80 °C) and stirred for the required duration (e.g., 12-48 hours).
-
Work-up and Purification: After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
-
Analysis: The conversion, regioselectivity, and enantiomeric excess of the aldehyde product are determined by GC, HPLC, and/or NMR spectroscopy.
Conclusion
Dicarbonylchloridorhodium(I) dimer is a versatile and effective precatalyst for a range of asymmetric catalytic transformations. Its reactivity with a wide array of chiral ligands allows for the in-situ generation of highly selective catalysts. The protocols and data presented herein provide a foundation for researchers and professionals in drug development to explore the potential of [Rh(CO)₂Cl]₂ in their synthetic endeavors. It is important to note that for each specific application, optimization of the chiral ligand, solvent, temperature, and other reaction parameters is often necessary to achieve the desired yield and enantioselectivity.
References
Application Notes and Protocols: Rhodium Carbonyl Chloride as a Precursor for Homogeneous Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, as a versatile precursor for the generation of active homogeneous catalysts. The protocols outlined below are intended to serve as a practical guide for researchers in the fields of organic synthesis, materials science, and drug development.
Introduction to this compound in Homogeneous Catalysis
This compound is a red-brown, volatile solid with the chemical formula Rh₂Cl₂(CO)₄.[1][2] It is soluble in nonpolar organic solvents and serves as a crucial starting material for the synthesis of a wide array of rhodium-based homogeneous catalysts.[1] Its utility stems from the lability of the chloride and carbonyl ligands, which allows for the facile generation of catalytically active species through ligand exchange reactions. This precursor is instrumental in various industrial and laboratory-scale transformations, including hydroformylation, hydrogenation, and carbonylation reactions.[3]
Application in Hydroformylation
Hydroformylation, or the "oxo process," is a key industrial reaction for the production of aldehydes from alkenes. Catalysts derived from this compound, often modified with phosphine (B1218219) or phosphite (B83602) ligands, exhibit high activity and selectivity under mild conditions.
Experimental Protocol: Hydroformylation of 1-Dodecene (B91753)
This protocol describes the hydroformylation of 1-dodecene to produce tridecanal (B79276), a valuable intermediate in the synthesis of detergents and surfactants. The active catalyst is generated in situ from this compound and a phosphine ligand.
Materials:
-
This compound ([Rh(CO)₂Cl]₂)
-
Triphenylphosphine (PPh₃)
-
1-Dodecene
-
Toluene (anhydrous)
-
Syngas (CO/H₂, 1:1 molar ratio)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller
Procedure:
-
Catalyst Pre-formation: In a glovebox, charge the autoclave with this compound (e.g., 0.01 mol%) and the desired amount of phosphine ligand (e.g., a Rh:ligand ratio of 1:4) in anhydrous toluene.
-
Seal the autoclave and purge with nitrogen gas three times to remove any residual air.
-
Pressurize the autoclave with syngas to an initial pressure of 20 bar.
-
Heat the mixture to 100°C and stir for 1 hour to ensure the formation of the active catalytic species.
-
Hydroformylation Reaction: After the pre-formation step, cool the autoclave to room temperature and carefully vent the syngas.
-
Introduce 1-dodecene into the autoclave via a syringe or pump.
-
Repressurize the autoclave with syngas to the desired reaction pressure (e.g., 30 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir vigorously.[4]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-dodecene and the regioselectivity of the aldehyde products.
-
Work-up and Purification: Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The product mixture can be purified by distillation to separate the tridecanal isomers from the catalyst and any unreacted starting material. Alternatively, aldehydes can be removed from the mixture via liquid-liquid extraction with a sodium bisulfite solution.[5]
Quantitative Data: Hydroformylation of Terminal Alkenes
| Substrate | Ligand | Temp (°C) | Pressure (bar) | n:iso Ratio | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| 1-Octene | PPh₃ | 80 | 20 | 3.1-3.3 | >95 | - | - | [6] |
| 1-Octene | P(C₆H₄-3-CF₃)₃ | 80 | 20 | 4.6-4.8 | >95 | - | - | [6] |
| 1-Dodecene | SulfoXantPhos | 85 | 15 | 98:2 | >90 | >300 | - | [7][8] |
| 1-Hexene | PPh₃ | 100 | 25 | 2.4 | 98 | - | - | [9] |
n:iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.[10][11]
Catalytic Cycle: Rhodium-Catalyzed Hydroformylation
Caption: Catalytic cycle for the hydroformylation of an alkene.
Experimental Workflow: Hydroformylation
Caption: General experimental workflow for hydroformylation.
Application in Asymmetric Hydrogenation
Homogeneous catalysts derived from this compound are highly effective for the hydrogenation of prochiral olefins to produce chiral molecules, a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The use of chiral phosphine ligands is essential for achieving high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol details the asymmetric hydrogenation of a prochiral enamide to yield a chiral amino acid derivative, a common structural motif in many biologically active compounds.
Materials:
-
This compound ([Rh(CO)₂Cl]₂)
-
Chiral bisphosphine ligand (e.g., (R,R)-DIOP)
-
Methyl (Z)-α-acetamidocinnamate
-
Methanol (B129727) (degassed)
-
Hydrogen gas (H₂)
-
Schlenk flask or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve this compound (e.g., 0.5 mol%) and the chiral ligand (e.g., 1.1 equivalents relative to Rh) in degassed methanol in a Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Hydrogenation Reaction: Add the substrate, methyl (Z)-α-acetamidocinnamate, to the catalyst solution.
-
Evacuate the flask and backfill with hydrogen gas (1 atm, balloon pressure) or pressurize the reactor to the desired pressure (e.g., 4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Analysis: Once the reaction is complete, carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[12][13][14]
Quantitative Data: Asymmetric Hydrogenation
| Substrate | Ligand | Temp (°C) | Pressure (bar) | Conversion (%) | ee (%) | Configuration | Reference |
| Methyl (Z)-α-acetamidocinnamate | (S,S)-DIPAMP | 25 | 1 | 100 | 95 | R | [15][16] |
| Methyl 2-acetamidoacrylate | PhthalaPhos derivative | 25 | 1 | >99 | >97 | - | [17] |
| N-(1-phenylvinyl)acetamide | PhthalaPhos derivative | 25 | 1 | >99 | >95 | - | [17] |
| Tetrasubstituted Enamine | (2S,4S)-ptbp-skewphos | 50 | 10 | 100 | >95 | - | [18] |
ee (enantiomeric excess) = |(% R-enantiomer) - (% S-enantiomer)|
Catalytic Cycle: Rhodium-Catalyzed Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric hydrogenation (unsaturated pathway).
Application in Carbonylation
Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. A landmark example is the Monsanto process for the synthesis of acetic acid from methanol, which utilizes a rhodium-based catalyst system.
Experimental Protocol: Methanol Carbonylation to Acetic Acid (Monsanto Process)
This protocol is a laboratory-scale representation of the Monsanto process. It requires a high-pressure reactor and careful handling of corrosive reagents.
Materials:
-
This compound ([Rh(CO)₂Cl]₂) or another rhodium source
-
Methyl iodide (CH₃I)
-
Methanol (CH₃OH)
-
Water
-
Acetic acid (as solvent)
-
Carbon monoxide (CO)
-
High-pressure reactor with a stirrer, gas inlet, liquid sampling system, and temperature and pressure controls
Procedure:
-
Reactor Charging: Charge the reactor with the rhodium catalyst precursor, acetic acid, water, and methyl iodide.[19] A typical industrial composition involves a rhodium concentration of around 400 ppm.[20]
-
Pressurization and Heating: Seal the reactor and purge it with nitrogen. Pressurize with carbon monoxide to an initial pressure (e.g., 3.5 MPa).[10]
-
Heat the reactor to the desired temperature (e.g., 190°C) while stirring.[10]
-
Reaction: Maintain a constant CO pressure throughout the reaction. The reaction is typically run for a set period (e.g., 60 minutes in a batch process).[19]
-
Product Analysis: After the reaction, cool the reactor and vent the excess CO.
-
Take a sample of the liquid product for analysis by gas chromatography (GC) to determine the concentrations of acetic acid, methyl acetate, and unreacted methanol.[21]
Quantitative Data: Methanol Carbonylation
| Catalyst System | Temp (°C) | Pressure (bar) | Acetic Acid Selectivity (%) | Methanol Conversion (%) | Reference |
| Rh(I)/Ru(III) bimetallic | 190 | 35 | 96.3 | 100 | [10][19] |
| Monsanto Process (Rh-I) | 150-200 | 30-60 | >99 | ~99 | [2][11] |
| Rh/C₃N₄ | 130 | 35 | 98.8 | 91.5 | [22] |
Catalytic Cycle: Monsanto Acetic Acid Process
Caption: Catalytic cycle of the Monsanto acetic acid process.
Safety and Handling
This compound is air and moisture sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] It is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. High-pressure reactions should only be performed by trained personnel using certified equipment in a well-ventilated area.
Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized for specific laboratory conditions and substrates. All chemical manipulations should be performed with appropriate safety precautions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. ideals.illinois.edu [ideals.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. uma.es [uma.es]
- 14. experts.umn.edu [experts.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. US8785684B2 - Methanol carbonylation process with rhodium catalyst, an iodide salt and a metallic co-catalyst selected from transition metals, indium, strontium, barium, zinc, tin and heteropoly acids - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. echemi.com [echemi.com]
Application Notes and Protocols: Catalytic Activity of Rhodium Carbonyl Chloride in Carbonylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, serves as a pivotal precursor for generating highly active catalysts in a variety of carbonylation reactions. These reactions are fundamental in industrial chemistry for the synthesis of key organic compounds such as carboxylic acids and aldehydes. The most prominent application of rhodium-catalyzed carbonylation is the Monsanto process for the production of acetic acid from methanol (B129727), a landmark in industrial homogeneous catalysis. This process, and others catalyzed by rhodium carbonyl species, are characterized by high selectivity and efficiency under relatively mild conditions.
The active catalytic species in many of these reactions is the anionic complex cis-[Rh(CO)₂I₂]⁻. This species is typically generated in situ from a rhodium precursor, such as rhodium(III) chloride or this compound, in the presence of an iodide promoter. The catalytic cycle generally involves the oxidative addition of a substrate (e.g., methyl iodide), migratory insertion of carbon monoxide, and reductive elimination of the product.
These application notes provide detailed protocols for key carbonylation reactions utilizing this compound-derived catalysts, along with quantitative data to facilitate experimental design and optimization.
Data Presentation
Table 1: Typical Reaction Conditions for Methanol Carbonylation (Monsanto Process)
| Parameter | Value | Reference |
| Catalyst Precursor | Rhodium(III) chloride (RhCl₃·3H₂O) or [Rh(CO)₂Cl]₂ | [1][2] |
| Active Catalyst | cis-[Rh(CO)₂I₂]⁻ | [3][4] |
| Promoter | Methyl iodide (CH₃I) or HI | [1][5] |
| Substrate | Methanol (CH₃OH) | [1][3] |
| Solvent | Acetic acid, Water | [6] |
| Temperature | 150–200 °C | [3][4] |
| Pressure (CO) | 30–60 atm | [3][4] |
| Selectivity for Acetic Acid | >99% | [3][4] |
Table 2: Performance of a Rh(I)/Ru(III) Bimetallic Catalyst in Methanol Carbonylation
| Parameter | Value | Reference |
| Catalyst | Rh(I)/Ru(III) bimetallic complex | [6] |
| Reactant Mass Ratio (H₂O:CH₃OH:LiI:CH₃COOH:CH₃I) | 6:24:4:54:12 | [6] |
| Catalyst Loading | 0.03 g for 25 g total reactants | [6] |
| Temperature | 190 °C | [6] |
| Initial CO Pressure | 3.5 MPa | [6] |
| Reaction Time | 60 min | [6] |
| Stirring Rate | 500 r/min | [6] |
| Acetic Acid Selectivity | 96.32% | [6] |
| Methanol Conversion | 100.00% | [6] |
Table 3: Rhodium-Catalyzed Hydroformylation of 1-Hexene
| Parameter | Value | Reference |
| Catalyst Precursor | [Rh(acac)(CO)₂] | [7] |
| Ligand | Triphenylphosphine (PPh₃) | [7] |
| Substrate | 1-Hexene | [7] |
| Syngas (H₂/CO) Pressure | 12 bar (1:1 ratio) | [7] |
| Temperature | 50 °C | [7] |
| Initial Rate of 1-Hexene Consumption | 8.76 mM/min | [7] |
| Initial Rate of n-heptanal Formation | Not specified | [7] |
| Initial Rate of 2-methylhexanal (B3058890) Formation | 2.15 mM/min | [7] |
Experimental Protocols
Protocol 1: Synthesis of Acetic Acid via Methanol Carbonylation (Monsanto Process) - Laboratory Scale
This protocol describes a laboratory-scale procedure for the carbonylation of methanol to acetic acid, adapted from the principles of the Monsanto process. The active catalyst, cis-[Rh(CO)₂I₂]⁻, is generated in situ.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Methanol (CH₃OH), anhydrous
-
Methyl iodide (CH₃I)
-
Acetic acid (CH₃COOH), glacial
-
Carbon monoxide (CO), high purity
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with RhCl₃·3H₂O. The amount should be calculated to achieve the desired catalyst concentration (typically in the range of 1-10 mM).
-
Reaction Mixture Preparation: To the autoclave, add the solvent system consisting of glacial acetic acid and water. A typical solvent composition is a mixture of acetic acid with a low concentration of water (e.g., 5-15 wt%).
-
Add the promoter, methyl iodide, to the reaction mixture. The concentration of methyl iodide is a critical parameter and is typically in the range of 0.1-1 M.
-
Add the substrate, methanol, to the reactor.
-
Reaction Setup: Seal the autoclave and purge it several times with nitrogen, followed by purging with carbon monoxide to remove any residual air.
-
Reaction Execution: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 30-60 atm).
-
Begin stirring and heat the reactor to the reaction temperature (e.g., 150-200 °C). The active catalyst, cis-[Rh(CO)₂I₂]⁻, will form in situ under these conditions.
-
Maintain the reaction at the set temperature and pressure. The progress of the reaction can be monitored by taking samples periodically through the sampling port and analyzing them by gas chromatography (GC) to determine the concentration of acetic acid and unreacted methanol.
-
Product Isolation: After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and collect the liquid product mixture.
-
The acetic acid product can be purified by fractional distillation.
Protocol 2: Hydroformylation of an Alkene (e.g., 1-Hexene)
This protocol outlines a general procedure for the hydroformylation of an alkene using a rhodium-based catalyst.
Materials:
-
Dicarbonyl(acetylacetonato)rhodium(I) ([Rh(acac)(CO)₂])
-
Triphenylphosphine (PPh₃)
-
1-Hexene
-
Syngas (a mixture of CO and H₂, typically 1:1)
-
Solvent (e.g., toluene (B28343) or benzene)
-
High-pressure autoclave reactor with similar specifications to Protocol 1.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor, [Rh(acac)(CO)₂], and the phosphine (B1218219) ligand, PPh₃. The ligand-to-metal ratio is a key parameter influencing selectivity and is typically varied.
-
Reaction Mixture Preparation: Add the solvent to the autoclave, followed by the alkene substrate (1-hexene).
-
Reaction Setup: Seal the autoclave and purge it with nitrogen and then with syngas.
-
Reaction Execution: Pressurize the reactor with the syngas mixture to the desired pressure (e.g., 10-100 atm).
-
Begin stirring and heat the reactor to the reaction temperature (e.g., 40-120 °C).
-
Monitor the reaction progress by GC analysis of periodically withdrawn samples to quantify the formation of aldehydes (n-heptanal and 2-methylhexanal) and the consumption of 1-hexene.
-
Product Isolation: Upon completion, cool the reactor, vent the excess syngas, and collect the product mixture. The aldehyde products can be isolated and purified by distillation.
Mandatory Visualization
Caption: Catalytic cycle for the Monsanto acetic acid process.
Caption: General experimental workflow for rhodium-catalyzed carbonylation.
References
- 1. The Organometallic HyperTextBook: The Monsanto Acetic Acid Process [ilpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Monsanto process - Wikipedia [en.wikipedia.org]
- 4. Monsanto_process [chemeurope.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study on Rh(I)/Ru(III) Bimetallic Catalyst Catalyzed Carbonylation of Methanol to Acetic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodium-Catalyzed Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting hydroformylation reactions using rhodium-based catalysts. This atom-economical process is pivotal for the synthesis of aldehydes, which are crucial intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[1][2][3]
Introduction to Hydroformylation
Hydroformylation, also known as the "oxo process," is a fundamental industrial reaction that involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[2] The reaction utilizes a catalyst, typically a transition metal complex, to facilitate the conversion of alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes.[4] Rhodium-based catalysts are particularly favored due to their high activity and selectivity under milder reaction conditions compared to their cobalt counterparts.[1][5]
The general transformation can be represented as follows:
R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO (linear aldehyde) + R-CH(CHO)-CH₃ (branched aldehyde)
Control over the regioselectivity (the ratio of linear to branched aldehydes) is a critical aspect of hydroformylation and is heavily influenced by the choice of ligands coordinated to the rhodium center.[6]
Experimental Setup and General Considerations
A typical laboratory-scale hydroformylation experiment is conducted in a high-pressure reactor, often referred to as an autoclave.
Key Components of the Experimental Setup:
-
High-Pressure Reactor: A stainless steel autoclave capable of withstanding high pressures (typically up to 100 atm) and temperatures is essential. These reactors are usually equipped with a magnetic stirrer or a gas-dispersion stirrer to ensure efficient mixing of the gaseous and liquid phases.[7][8]
-
Gas Delivery System: Mass flow controllers are used to precisely regulate the flow of carbon monoxide and hydrogen into the reactor.[8] The syngas (a mixture of CO and H₂) is typically used in a 1:1 molar ratio.[7]
-
Temperature Control: An oil thermostat or a heating mantle is used to maintain a constant reaction temperature.[8]
-
Pressure Monitoring: A pressure transducer allows for continuous monitoring of the reactor pressure.[8]
Safety Precautions:
-
High-Pressure Operations: All high-pressure equipment should be regularly inspected and pressure-tested. Operations should be conducted behind a protective shield.
-
Toxic Gases: Carbon monoxide is a highly toxic gas. All operations involving CO must be performed in a well-ventilated fume hood, and personal CO monitors are recommended.
-
Flammable Gases: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity of the experimental setup.
Experimental Protocols
Protocol 1: General Procedure for the Hydroformylation of 1-Octene (B94956)
This protocol describes a typical procedure for the hydroformylation of a terminal alkene using a rhodium/phosphine (B1218219) catalyst system.
Materials:
-
Rhodium precursor: e.g., Rh(acac)(CO)₂ (dicarbonylacetylacetonato rhodium(I))
-
Ligand: e.g., Triphenylphosphine (PPh₃) or a specialized bisphosphine ligand[9][10]
-
Substrate: 1-Octene
-
Solvent: Toluene (or another suitable inert solvent)
-
Syngas: A 1:1 mixture of CO and H₂
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor (e.g., 1 mM final concentration) and the desired phosphine ligand. The ligand-to-rhodium ratio can be varied to optimize the reaction (e.g., L/Rh ratios of 3, 5, 10, or 15).[10]
-
Add the solvent (e.g., toluene) to the desired volume.[7]
-
-
Substrate Addition: Add the 1-octene to the reactor. The substrate-to-rhodium ratio is typically high (e.g., 667:1).[10]
-
Sealing and Purging: Seal the autoclave and purge it several times with syngas to remove any residual air.[11]
-
Pressurization and Heating:
-
Reaction Monitoring: The reaction progress can be monitored by observing the pressure drop as the syngas is consumed.
-
Reaction Quenching and Product Recovery:
-
After the desired reaction time (e.g., 12 hours), cool the reactor to room temperature.[10]
-
Carefully vent the excess pressure in a fume hood.
-
Open the reactor and collect the reaction mixture.
-
-
Product Analysis:
Data Presentation: Ligand Effects on 1-Octene Hydroformylation
The following table summarizes typical results for the hydroformylation of 1-octene with different phosphine ligands, illustrating the impact of ligand structure on catalyst performance.
| Ligand | Ligand/Rh Ratio | Temperature (°C) | Pressure (bar) | Conversion (%) | Aldehyde Yield (%) | n:iso Ratio | Reference |
| PPh₃ | 10 | 80 | 20 | >99 | >99 | 2.5 | [10] |
| Xantphos | 5 | 80 | 20 | >99 | >99 | 25.1 | [10] |
| (S)-BTFM-Garphos | 10 | 60 | 10 | 98 | 98 | 1.2 | [9][10] |
| TBDCP | - | 34 | 6 | - | - | 12 | [6] |
| DIOP | - | 34 | 6 | - | - | 8.5 | [6] |
| DIPHOS | - | 34 | 6 | - | - | 2.2 | [6] |
Note: The n:iso ratio refers to the ratio of the linear (n-nonanal) to the branched (2-methyloctanal) aldehyde product.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation, as initially proposed by Heck and Breslow, involves a series of key steps including ligand dissociation, olefin coordination, migratory insertion, and reductive elimination.[1][14]
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH 3 OH and efficient catalyst cycling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08787C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Preparation of Catalyst Solutions from Rhodium Carbonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium carbonyl chloride, with the chemical formula [Rh(CO)₂Cl]₂, is a cornerstone organometallic compound and a versatile precursor for generating a wide array of homogeneous catalysts.[1][2] Its utility spans numerous pivotal organic transformations, including hydroformylation, carbonylation, and cycloaddition reactions, which are fundamental in the synthesis of fine chemicals, pharmaceuticals, and complex molecular architectures. This document provides detailed application notes and experimental protocols for the preparation of active catalyst solutions from this precursor.
This compound is an air and moisture-sensitive, red-brown solid, soluble in many nonpolar organic solvents.[1] Proper handling under an inert atmosphere (e.g., argon or nitrogen) is crucial for maintaining its integrity and catalytic activity.
Application: Hydroformylation
Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Rhodium-based catalysts are highly valued for their high activity and selectivity under mild conditions. The active catalyst is typically a rhodium hydride complex containing phosphine (B1218219) and carbonyl ligands, which can be generated in situ from this compound.
Protocol 1: In Situ Generation of a Triphenylphosphine-Modified Rhodium Catalyst
This protocol describes the preparation of a hydroformylation catalyst solution by reacting this compound with excess triphenylphosphine (B44618). The active species, such as hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃), is formed under the reaction conditions.[3][4]
Materials and Equipment:
-
This compound ([Rh(CO)₂Cl]₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or the olefin substrate itself)
-
Schlenk flask or glovebox
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Preparation of the Reaction Vessel: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Addition of Solids: In a glovebox or under a positive pressure of inert gas, add this compound and triphenylphosphine to the Schlenk flask. A molar excess of phosphine ligand is typically used to enhance selectivity towards linear aldehydes.
-
Addition of Solvent: Add the anhydrous, degassed solvent via a cannula or syringe.
-
Formation of the Pre-catalyst: Stir the solution at room temperature. The red-brown this compound will react with triphenylphosphine to form other rhodium complexes, such as trans-RhCl(CO)(PPh₃)₂, which is a precursor to the active hydrido species.[1]
-
Catalyst Activation: The solution is now ready to be transferred to the reactor. The active hydrido catalyst, HRh(CO)(PPh₃)₃ or related species, will form under the hydroformylation conditions (elevated temperature and pressure of H₂/CO).[4][5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | [Rh(CO)₂Cl]₂ | [1] |
| Ligand | Triphenylphosphine (PPh₃) | [1][3] |
| Typical Rhodium Concentration | 1 - 10 mM | [6] |
| Typical Ligand/Rhodium Ratio | 10:1 to 100:1 (molar) | [6] |
| Solvent | Toluene, Benzene | [3][6] |
Workflow Diagram:
Caption: Workflow for the in situ preparation of a hydroformylation catalyst.
Application: Carbonylation
Carbonylation reactions involve the introduction of a carbonyl (CO) group into an organic molecule. Rhodium catalysts are highly effective for various carbonylation processes, including the carbonylation of olefins and alcohols. The preparation of the catalyst solution often depends on the specific type of carbonylation.
Protocol 2: Preparation of a Cationic Rhodium Catalyst for Olefin Carbonylation
This protocol describes the formation of the highly active rhodium(I) tetracarbonyl cation, [Rh(CO)₄]⁺, in a strong acid, suitable for the carbonylation of olefins to tertiary carboxylic acids at room temperature and atmospheric pressure.[7]
Materials and Equipment:
-
Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) (as a source of rhodium carbonyl)
-
Concentrated Sulfuric Acid (96%)
-
Reaction flask with a gas inlet
-
Carbon Monoxide (CO) gas supply
-
Magnetic stirrer and stir bar
Procedure:
-
Acid Preparation: Carefully place the concentrated sulfuric acid into the reaction flask equipped with a magnetic stir bar.
-
Dissolution of Precursor: While stirring, dissolve the tetrarhodium dodecacarbonyl in the concentrated sulfuric acid.
-
CO Atmosphere: Purge the flask with carbon monoxide and maintain a CO atmosphere over the solution.
-
Catalyst Formation: The Rh₄(CO)₁₂ will be oxidized by the strong acid in the presence of CO to form the active cationic species, [Rh(CO)₄]⁺. The solution is now ready for the addition of the olefin substrate.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | Rh₄(CO)₁₂ | [7] |
| Solvent/Reagent | Concentrated Sulfuric Acid (96%) | [7] |
| Atmosphere | Carbon Monoxide (CO), 1 atm | [7] |
| Temperature | Room Temperature | [7] |
| Active Species | [Rh(CO)₄]⁺ | [7] |
Logical Relationship Diagram:
Caption: Formation of the active cationic rhodium catalyst for carbonylation.
Application: [2+2+2] Cycloaddition
The [2+2+2] cycloaddition is a powerful atom-economical reaction for synthesizing six-membered rings from three unsaturated components (e.g., alkynes and alkenes). Rhodium complexes, particularly those with phosphine ligands, are excellent catalysts for these transformations.[8][9] Wilkinson's catalyst, RhCl(PPh₃)₃, is a common choice and can be derived from this compound.
Protocol 3: Preparation of a Catalyst Solution for [2+2+2] Cycloaddition
This protocol is adapted from procedures using Wilkinson's catalyst or related RhCl(CO)(PPh₃)₂ for the cycloaddition of diynes with monoynes.[8][10]
Materials and Equipment:
-
This compound ([Rh(CO)₂Cl]₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, degassed solvent (e.g., ethanol (B145695), toluene)
-
Schlenk flask or glovebox
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Inert Atmosphere Setup: Ensure the reaction flask is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: Under inert gas, add this compound and at least 4 molar equivalents of triphenylphosphine to the flask. The reaction [Rh(CO)₂Cl]₂ + 4 PPh₃ → 2 trans-RhCl(CO)(PPh₃)₂ + 2 CO will occur.[1] With a larger excess of PPh₃ and appropriate conditions, Wilkinson's catalyst can be formed.
-
Solubilization: Add the degassed solvent (polar solvents like ethanol are often favored) and stir until the solids dissolve, yielding a homogeneous catalyst solution.[10]
-
Catalyst Solution Ready: The resulting solution contains the active rhodium(I) phosphine complex and is ready for the addition of the unsaturated substrates for the cycloaddition reaction.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Precursor | [Rh(CO)₂Cl]₂ | [1] |
| Ligand | Triphenylphosphine (PPh₃) | [1][10] |
| Catalyst Loading | 0.5 - 5 mol% (relative to substrate) | [8] |
| Solvent | Ethanol, Toluene | [8][10] |
| Temperature | 0 - 78 °C | [10] |
Workflow Diagram:
Caption: Workflow for preparing a rhodium catalyst for cycloaddition.
Preparation of a Key Precursor: Dicarbonyl(acetylacetonato)rhodium(I)
For many applications, including hydroformylation and carbonylation, dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂) is a preferred, more stable, and easier-to-handle precursor than this compound. It can be readily synthesized from [Rh(CO)₂Cl]₂.[11]
Protocol 4: Synthesis of Dicarbonyl(acetylacetonato)rhodium(I)
This protocol is based on the reaction of this compound with an acetylacetonate (B107027) salt.[11][12]
Materials and Equipment:
-
This compound ([Rh(CO)₂Cl]₂)
-
Sodium acetylacetonate (Na(acac)) or Acetylacetone and a base (e.g., BaCO₃)
-
Anhydrous, degassed solvent (e.g., benzene, 2-propanol)
-
Reaction flask, condenser
-
Inert gas supply
-
Standard glassware for filtration and washing
Procedure:
-
Dissolve Precursor: Under an inert atmosphere, dissolve or suspend this compound in the chosen solvent in the reaction flask.
-
Add Acetylacetonate: Add a stoichiometric amount (at least 2 molar equivalents) of sodium acetylacetonate to the reaction mixture.
-
Reaction: Stir the mixture. The reaction [(CO)₂RhCl]₂ + 2 Na(acac) → 2 Rh(acac)(CO)₂ + 2 NaCl proceeds, often at room temperature or with gentle heating.[11][12]
-
Isolation: After the reaction is complete, the sodium chloride byproduct is typically removed by filtration.
-
Purification: The product, Rh(acac)(CO)₂, can be isolated from the filtrate by removing the solvent under vacuum. The resulting green solid can be further purified by recrystallization or sublimation if necessary.[12]
Quantitative Data Summary:
| Reagent | Molar Eq. | Role | Reference |
| [Rh(CO)₂Cl]₂ | 1 | Starting Material | [11][12] |
| Sodium Acetylacetonate | ≥ 2 | Acac Ligand Source | [11][12] |
| Solvent | - | Reaction Medium | [11][13] |
Reaction Pathway Diagram:
Caption: Synthesis pathway for Dicarbonyl(acetylacetonato)rhodium(I).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tris(triphenylphosphine)rhodium carbonyl hydride - Wikipedia [en.wikipedia.org]
- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rhodium-catalysed [2 + 2 + 2]-cycloadditions of acetylenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 12. Acétylacétonate de rhodium(I) dicarbonyle — Wikipédia [fr.wikipedia.org]
- 13. CN102030781A - Preparation method for acetylacetonatodicarbonyl rhodium - Google Patents [patents.google.com]
Application Notes: Rhodium Carbonyl Chloride in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Rhodium carbonyl chloride, with the chemical formula [Rh(CO)₂Cl]₂, is a versatile and powerful catalyst precursor in organometallic chemistry. Its utility in constructing complex molecular architectures has made it an invaluable tool in the synthesis of natural products and pharmaceutically relevant compounds. This document provides detailed application notes and experimental protocols for key transformations mediated by this compound, focusing on cycloaddition and carbonylation reactions.
Overview of Applications
Dimeric rhodium(I) dicarbonyl chloride serves as a precursor to catalytically active monomeric Rh(I) species.[1] It is particularly effective in reactions involving carbon monoxide, such as Pauson-Khand type reactions, hydroformylation, and various cycloadditions. These reactions allow for the rapid assembly of carbocyclic and heterocyclic frameworks, which are common motifs in biologically active molecules.
Key Reaction Types:
-
Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones.[2]
-
[(5+2)+1] Cycloaddition: A powerful method for constructing eight-membered rings, crucial for the synthesis of many complex natural products.[3]
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond, yielding aldehydes.[4]
-
Allenic Pauson-Khand Reaction: A variation that utilizes an allene (B1206475) instead of a simple alkene, leading to the formation of functionalized cyclopentenones.[5]
Experimental Protocols and Data
Rhodium-Catalyzed [(5+2)+1] Cycloaddition in the Total Synthesis of (+)-Asteriscanolide
The total synthesis of the sesquiterpene (+)-asteriscanolide showcases the power of the rhodium-catalyzed [(5+2)+1] cycloaddition to construct the challenging [6.3.0] carbocyclic core.[3] This reaction involves the coupling of an ene-vinylcyclopropane (ene-VCP) with carbon monoxide.
Table 1: Quantitative Data for the [(5+2)+1] Cycloaddition for (+)-Asteriscanolide Synthesis [6]
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chiral ene-VCP | 10 | Toluene (B28343) | 90 | 36 | 70 |
Experimental Protocol:
-
A solution of the chiral ene-vinylcyclopropane substrate in toluene (0.05 M) is prepared in a flame-dried Schlenk tube.
-
[Rh(CO)₂Cl]₂ (10 mol%) is added to the solution.
-
The reaction vessel is purged with carbon monoxide and then maintained under a CO atmosphere (1 atm).
-
The mixture is heated to 90 °C and stirred for 36 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is purified by silica (B1680970) gel chromatography to afford the desired [6.3.0] carbocyclic product.
Allenic Pauson-Khand Reaction for the Synthesis of Bicyclic Ketones
The allenic Pauson-Khand reaction provides an efficient route to fused cyclopentenones, which are versatile intermediates in organic synthesis. This example demonstrates the intramolecular cyclization of an allene-yne substrate.[7]
Table 2: Quantitative Data for the Allenic Pauson-Khand Reaction [7]
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tethered Allene-yne | 1 | Toluene | 110 | 2 | 89 |
Experimental Protocol:
-
To a two-necked round-bottomed flask fitted with a reflux condenser and a nitrogen inlet, add [Rh(CO)₂Cl]₂ (1 mol%) and toluene.
-
Bubble carbon monoxide through the solution for 15 minutes.
-
Heat the solution to 110 °C.
-
A solution of the tethered allene-yne substrate in toluene is added dropwise over 1 hour.
-
The reaction mixture is stirred at 110 °C for an additional hour.
-
After cooling to room temperature, polymer-bound triphenylphosphine (B44618) is added to scavenge the rhodium catalyst.
-
The mixture is stirred for 1 hour, filtered, and the filtrate is concentrated.
-
The crude product is purified by silica gel chromatography to yield the bicyclic enone.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Rhodium-Catalyzed [(5+2)+1] Cycloaddition
Caption: Catalytic cycle for the [(5+2)+1] cycloaddition.
General Workflow for a Rhodium-Catalyzed Carbonylation Reaction
Caption: General experimental workflow for carbonylation.
Concluding Remarks
This compound is a highly effective catalyst precursor for a range of synthetic transformations that are critical for the construction of complex organic molecules. The protocols and data presented here for the [(5+2)+1] cycloaddition and the allenic Pauson-Khand reaction serve as a guide for researchers in the fields of organic synthesis and drug development. The versatility of this catalyst, coupled with the ability to control reaction conditions to achieve high yields and selectivity, ensures its continued importance in modern synthetic chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of (+)-asteriscanolide: further exploration of the rhodium(I)-catalyzed [(5+2)+1] reaction of ene-vinylcyclopropanes and CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. chem.pitt.edu [chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Rhodium Carbonyl Chloride in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Rhodium carbonyl chloride, with the chemical formula [Rh(CO)₂Cl]₂, is a pivotal catalyst in modern organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products. Its efficacy in promoting a variety of cyclization and carbonylation reactions makes it an invaluable tool for the total synthesis of biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in key transformations, supported by data from notable total syntheses.
Rhodium-Catalyzed [(5+2)+1] Cycloaddition in the Total Synthesis of (+)-Asteriscanolide
The total synthesis of (+)-asteriscanolide, a sesquiterpene lactone, showcases the power of a rhodium(I)-catalyzed [(5+2)+1] cycloaddition of an ene-vinylcyclopropane (ene-VCP) with carbon monoxide. This key step efficiently constructs the challenging [6.3.0] bicyclic core of the natural product with excellent stereocontrol.[1]
Reaction Principle
The reaction is initiated by the oxidative addition of the rhodium(I) catalyst to the vinylcyclopropane (B126155) moiety. This is followed by insertion of the tethered alkene and subsequent carbon monoxide insertion into a rhodium-carbon bond. The sequence is terminated by a reductive elimination to furnish the cyclooctenone product.
Caption: General workflow of the Rhodium-Catalyzed [(5+2)+1] Cycloaddition.
Experimental Protocol: Synthesis of Cyclooctenone Precursor to (+)-Asteriscanolide[2]
Materials:
-
Ene-vinylcyclopropane substrate (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
This compound, [Rh(CO)₂Cl]₂ (0.05 equiv)
-
Carbon monoxide (CO), balloon pressure
Procedure:
-
A solution of the ene-vinylcyclopropane substrate (1.50 g, 5.1 mmol) in CH₂Cl₂ (50 mL) is prepared in a flame-dried flask.
-
This compound (100 mg, 0.255 mmol, 0.05 equiv) is added to the solution.
-
The flask is evacuated and backfilled with carbon monoxide from a balloon.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to afford the desired cyclooctenone.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chiral ene-VCP | 5 | Toluene (B28343) | 90 | 12 | 70 | [2] |
| Ene-VCP (30) | 5 | CH₂Cl₂ | rt | 12 | 85 |
Rhodium-Catalyzed Pauson-Khand Reaction in the Total Synthesis of Ingenol
The total synthesis of the complex diterpenoid ingenol, a potent protein kinase C activator, has been a formidable challenge. A key step in a concise synthesis developed by Baran and coworkers involves a Pauson-Khand reaction to construct a key portion of the carbon framework.[3] While the Pauson-Khand reaction is classically mediated by cobalt, rhodium-catalyzed variants offer milder reaction conditions and broader functional group tolerance.
Reaction Principle
The rhodium-catalyzed Pauson-Khand reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. The catalytic cycle is believed to involve the formation of a rhodium-alkyne complex, followed by alkene insertion and carbonyl insertion, and finally reductive elimination to yield the product and regenerate the active rhodium catalyst.
Caption: General workflow of the Rhodium-Catalyzed Pauson-Khand Reaction.
Representative Experimental Protocol for Intramolecular Pauson-Khand Reaction
Materials:
-
Enyne substrate (1.0 equiv)
-
Toluene, anhydrous
-
This compound, [Rh(CO)₂Cl]₂ (0.01-0.05 equiv)
-
Carbon monoxide (CO), balloon or atmospheric pressure
Procedure:
-
To a solution of the enyne substrate in anhydrous toluene is added this compound.
-
The reaction vessel is purged with carbon monoxide and maintained under a CO atmosphere (typically a balloon).
-
The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction mixture is cooled to room temperature and the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the bicyclic cyclopentenone.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allenyl Alkyne (Ingenol precursor) | Not specified | Toluene | 110 | Not specified | High | [3] |
| Representative Enyne | 1-5 | Toluene | 80-110 | 12-24 | 60-90 | General Procedure |
Rhodium-Catalyzed C-H Activation/Cyclization in the Total Synthesis of Cassiarin C
The total synthesis of cassiarin C, a pyridone alkaloid, has been accomplished through a strategy that employs a rhodium-catalyzed C-H activation and cyclization sequence. This modern synthetic method allows for the direct formation of a pyridine (B92270) ring, significantly streamlining the synthetic route.
Reaction Principle
This transformation typically involves the directed C-H activation of an aromatic or vinylic C-H bond by a rhodium(III) catalyst. The resulting rhodacycle then undergoes insertion of an unsaturated coupling partner (e.g., an alkyne or alkene), followed by reductive elimination to forge the new heterocyclic ring and regenerate the active rhodium(III) species. An external oxidant is often required to facilitate the catalytic cycle.
References
Application Notes and Protocols: Ligand Effects in Rhodium Carbonyl Chloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significant influence of ligands on the performance of rhodium carbonyl chloride-based catalysts in key industrial and laboratory-scale reactions, including hydroformylation, methanol (B129727) carbonylation, and alkene hydrogenation. The selection of appropriate ligands is paramount in controlling catalytic activity, regioselectivity, enantioselectivity, and stability. This document offers detailed experimental protocols, comparative data, and visual representations of reaction mechanisms to guide researchers in optimizing their catalytic systems.
Hydroformylation of Alkenes
Rhodium-catalyzed hydroformylation, or the oxo process, is a fundamental reaction for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The choice of ligand coordinated to the rhodium center is a critical parameter for controlling the regioselectivity (linear vs. branched aldehyde) and, in the case of prochiral alkenes, the enantioselectivity of the reaction.
Ligand Effects on Regioselectivity and Activity
The electronic and steric properties of phosphine (B1218219) and phosphite (B83602) ligands play a crucial role in determining the outcome of the hydroformylation of terminal alkenes like 1-octene (B94956). Generally, ligands that favor the formation of a bisequatorial complex in the trigonal bipyramidal intermediate lead to higher selectivity for the linear aldehyde.
Table 1: Ligand Effects on the Hydroformylation of 1-Octene
| Ligand | Ligand Type | Bite Angle (°) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) |
| PPh₃ | Monodentate Phosphine | - | >95 | 2-4 | ~1000 |
| P(OPh)₃ | Monodentate Phosphite | - | >95 | 10-15 | ~5000 |
| Xantphos | Bidentate Phosphine | 108 | >99 | 98:2 | ~2000 |
| BISBI | Bidentate Phosphine | 113 | >99 | 60:1 | ~1500 |
| (S)-BINAP | Chiral Bidentate Phosphine | 92 | >99 | 1.5:1 | ~1200 |
Reaction Conditions: 1-octene, Rh precursor, ligand, solvent (e.g., toluene), 80-120 °C, 20-50 bar syngas (H₂/CO = 1:1). Data is compiled from various sources and should be considered representative.
Experimental Protocol: Hydroformylation of 1-Octene with a Rhodium-Phosphine Catalyst
This protocol describes a general procedure for the hydroformylation of 1-octene using a rhodium catalyst with a phosphine ligand.
Materials:
-
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]
-
Phosphine ligand (e.g., Triphenylphosphine (B44618), Xantphos)
-
1-Octene
-
Toluene (B28343) (anhydrous)
-
Syngas (1:1 H₂/CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control
-
Schlenk line and inert gas (Argon or Nitrogen)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (e.g., 0.005 mmol) and the desired phosphine ligand (e.g., 0.05 mmol, 10 equivalents) to a Schlenk flask.
-
Add anhydrous toluene (e.g., 10 mL) and stir the mixture for 30 minutes at room temperature to form the active catalyst.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the autoclave reactor under an inert atmosphere.
-
Add 1-octene (e.g., 5.9 M solution in toluene) to the reactor.
-
Seal the autoclave and purge with syngas three times.
-
-
Reaction:
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction for the desired time (e.g., 4 hours), monitoring the pressure.
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully vent the excess gas.
-
Take an aliquot of the reaction mixture and analyze it by GC to determine the conversion of 1-octene and the regioselectivity (n/iso ratio) of the aldehyde products.
-
Catalytic Cycle for Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of oxidative addition, migratory insertion, and reductive elimination steps. The ligand's steric and electronic properties influence the relative rates of these steps, thereby affecting the overall catalytic performance.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation.
Methanol Carbonylation
The carbonylation of methanol to produce acetic acid is a large-scale industrial process, famously commercialized as the Monsanto process. This reaction is catalyzed by a rhodium carbonyl iodide species, and the addition of phosphine ligands has been explored to improve catalyst activity and stability.[1]
Ligand Effects on Catalyst Activity
In the Monsanto process, the catalytically active species is [Rh(CO)₂I₂]⁻. The rate-determining step is the oxidative addition of methyl iodide to this complex.[2] Electron-donating ligands, such as trialkylphosphines, can increase the electron density on the rhodium center, thereby accelerating the oxidative addition step and increasing the overall reaction rate. However, the stability of these phosphine-modified complexes under the harsh reaction conditions can be a challenge.[1]
Table 2: Ligand Effects on Methanol Carbonylation
| Ligand | Ligand Type | Temperature (°C) | Pressure (bar) | Turnover Frequency (TOF) (h⁻¹) |
| - (Monsanto Process) | None | 150-200 | 30-60 | 10³ - 10⁴ |
| PEt₃ | Trialkylphosphine | 150 | 27 | Increased vs. no ligand |
| PPh₃ | Triarylphosphine | 150 | 27 | Increased vs. no ligand |
| dppe | Bidentate Phosphine | 140 | 30 | Varies with conditions |
Data is compiled from various sources and is intended for comparative purposes.
Experimental Protocol: Methanol Carbonylation (Laboratory Scale)
This protocol outlines a laboratory-scale procedure for the carbonylation of methanol. Caution: This reaction involves toxic and corrosive materials and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)
-
Hydroiodic acid (HI)
-
Methanol
-
Carbon monoxide (CO)
-
Phosphine ligand (optional)
-
High-pressure reactor (e.g., Parr autoclave)
-
Acetic acid (for solvent and product analysis)
-
Gas chromatograph (GC)
Procedure:
-
Catalyst Solution Preparation:
-
In a glovebox, charge the autoclave with RhCl₃·3H₂O, HI, and methanol. If using a phosphine ligand, it should be added at this stage.
-
-
Reaction Setup:
-
Seal the autoclave and purge with CO several times.
-
-
Reaction:
-
Pressurize the reactor with CO to the desired pressure (e.g., 30 bar).
-
Heat the reactor to the desired temperature (e.g., 180 °C) with efficient stirring.
-
Maintain the reaction for the specified time, monitoring the CO uptake.
-
-
Work-up and Analysis:
-
After cooling the reactor to room temperature, carefully vent the excess CO.
-
The liquid product can be analyzed by GC to determine the concentration of acetic acid and other products.
-
Monsanto Process Catalytic Cycle
The catalytic cycle for the Monsanto process is initiated by the oxidative addition of methyl iodide to the rhodium(I) center.
Caption: Catalytic cycle of the Monsanto acetic acid process.
Alkene Hydrogenation
Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I) ([RhCl(PPh₃)₃]), is a pioneering homogeneous catalyst for the hydrogenation of alkenes. The nature of the phosphine ligands can influence the catalyst's activity and selectivity.
Ligand Effects on Hydrogenation Activity
The mechanism of hydrogenation with Wilkinson's catalyst involves the initial dissociation of a triphenylphosphine ligand to create a vacant coordination site.[3] The electronic and steric properties of the phosphine ligands affect this dissociation and the subsequent steps of the catalytic cycle. More electron-donating phosphines can increase the rate of oxidative addition of H₂, while bulky ligands can influence the substrate scope and selectivity.
Table 3: Ligand Effects on the Hydrogenation of Cyclohexene (B86901)
| Ligand | Catalyst Precursor | Solvent | Temperature (°C) | Pressure (bar H₂) | TOF (h⁻¹) |
| PPh₃ | [RhCl(PPh₃)₃] | Benzene (B151609)/Ethanol (B145695) | 25 | 1 | ~650 |
| P(p-tolyl)₃ | [RhCl(P(p-tolyl)₃)₃] | Benzene/Ethanol | 25 | 1 | Higher than PPh₃ |
| PCy₃ | [RhCl(PCy₃)₃] | Benzene/Ethanol | 25 | 1 | Lower than PPh₃ |
Data is illustrative and compiled from various literature sources.
Experimental Protocol: Synthesis of Wilkinson's Catalyst
This protocol describes the synthesis of chlorotris(triphenylphosphine)rhodium(I).[4]
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (absolute)
-
Schlenk flask and condenser
-
Inert gas supply (Argon or Nitrogen)
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup:
-
Add RhCl₃·3H₂O (e.g., 1.0 g) and an excess of PPh₃ (e.g., 6.0 g) to a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Add absolute ethanol (e.g., 100 mL).
-
-
Reaction:
-
Heat the mixture to reflux under a slow stream of inert gas with vigorous stirring. The color of the solution will change as the reaction progresses, and a crystalline product will precipitate.
-
Continue refluxing for approximately 30-60 minutes.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the red-brown crystals by filtration.
-
Wash the crystals with small portions of cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Experimental Protocol: Hydrogenation of Cyclohexene
This protocol provides a general procedure for the hydrogenation of an alkene using Wilkinson's catalyst.
Materials:
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Cyclohexene
-
Solvent (e.g., a mixture of benzene and ethanol)
-
Hydrogen gas (H₂)
-
Two-neck round-bottom flask, gas burette, and magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup:
-
Add Wilkinson's catalyst to the two-neck flask.
-
Evacuate the flask and backfill with hydrogen gas several times.
-
Add the solvent via syringe.
-
Stir the solution under a hydrogen atmosphere until the catalyst dissolves to form a clear yellow solution.
-
-
Reaction:
-
Inject cyclohexene into the reaction flask.
-
Monitor the uptake of hydrogen using the gas burette.
-
Continue the reaction until hydrogen uptake ceases.
-
-
Analysis:
-
Take an aliquot of the reaction mixture and analyze by GC to confirm the conversion of cyclohexene to cyclohexane.
-
Catalytic Cycle for Hydrogenation
The catalytic cycle for alkene hydrogenation with Wilkinson's catalyst is a classic example of homogeneous catalysis.
Caption: Catalytic cycle for alkene hydrogenation with Wilkinson's catalyst.
Conclusion
The judicious selection of ligands is a powerful tool for tuning the performance of this compound-based catalysts. By understanding the interplay between ligand structure and catalytic outcome, researchers can design more efficient and selective processes for a wide range of chemical transformations. The protocols and data presented in these application notes serve as a starting point for further exploration and optimization in the fields of catalysis and synthetic chemistry.
References
Application Notes and Protocols: Reaction of Rhodium Carbonyl Chloride with Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium carbonyl chloride, with the formula [Rh₂(CO)₄Cl₂], is a key starting material in organometallic chemistry. This air-stable, red-brown solid serves as a versatile precursor for the synthesis of a wide array of rhodium(I) complexes. Its reaction with phosphine (B1218219) ligands is of particular importance as it provides access to catalytically active species that are instrumental in a variety of organic transformations, including those pivotal to drug discovery and development. This document provides detailed application notes and experimental protocols for the reaction of this compound with both monodentate and bidentate phosphine ligands.
Reaction with Monodentate Phosphine Ligands
The dimeric structure of this compound features two square planar rhodium(I) centers bridged by two chloride ligands. The reaction with monodentate phosphine ligands (PR₃) typically proceeds via a bridge-splitting mechanism, leading to the formation of monomeric, square planar rhodium(I) complexes of the general formula trans-[RhCl(CO)(PR₃)₂]. A well-known example is the reaction with triphenylphosphine (B44618) (PPh₃) to yield trans-bis(triphenylphosphine)this compound, a rhodium analogue of Vaska's complex.
Protocol 1: Synthesis of trans-bis(triphenylphosphine)rhodium(I) carbonyl chloride (trans-[RhCl(CO)(PPh₃)₂])
This protocol describes the synthesis of trans-[RhCl(CO)(PPh₃)₂] from this compound and triphenylphosphine.
Materials:
-
This compound ([Rh₂(CO)₄Cl₂])
-
Triphenylphosphine (PPh₃)
-
Degassed solvent (e.g., benzene, toluene, or dichloromethane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound ([Rh₂(CO)₄Cl₂]) in a minimal amount of degassed solvent.
-
In a separate flask, prepare a solution of four molar equivalents of triphenylphosphine (PPh₃) in the same degassed solvent.
-
Slowly add the triphenylphosphine solution to the stirring solution of this compound at room temperature.
-
A color change and the evolution of carbon monoxide gas are typically observed. The reaction equation is: [Rh₂(CO)₄Cl₂] + 4 PPh₃ → 2 trans-[RhCl(CO)(PPh₃)₂] + 2 CO.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
The product, a bright yellow solid, may precipitate from the solution. If necessary, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Monodentate Phosphine Ligand Reactions
The following table summarizes typical spectroscopic data for trans-[RhCl(CO)(PR₃)₂] complexes prepared from various monodentate phosphine ligands. The carbonyl stretching frequency (ν(CO)) in the IR spectrum and the ³¹P NMR chemical shift are particularly informative for characterizing these complexes.
| Phosphine Ligand (PR₃) | Product | Yield (%) | IR ν(CO) (cm⁻¹) | ³¹P NMR (δ, ppm) | ¹J(Rh-P) (Hz) |
| PPh₃ | trans-[RhCl(CO)(PPh₃)₂] | >90 | ~1960-1980 | ~30-35 | ~125-130 |
| PCy₃ | trans-[RhCl(CO)(PCy₃)₂] | N/A | ~1965 | ~47.2 | 113.7 |
| P(p-tolyl)₃ | trans-[RhCl(CO)(P(p-tolyl)₃)₂] | N/A | ~1963 | N/A | N/A |
| P(OPh)₃ | trans-[RhCl(CO)(P(OPh)₃)₂] | N/A | ~2010 | N/A | N/A |
Experimental Workflow: Synthesis of trans-[RhCl(CO)(PR₃)₂]
Application Notes and Protocols for the Generation of Active Catalyst Species from [Rh(CO)₂Cl]₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the generation of active rhodium catalyst species from the common precursor, di-μ-chloro-tetracarbonyldirhodium(I), [Rh(CO)₂Cl]₂. This document is intended to guide researchers in the effective utilization of this versatile precatalyst for a range of homogeneous catalytic transformations.
Introduction
Di-μ-chloro-tetracarbonyldirhodium(I), [Rh(CO)₂Cl]₂, is a widely used air-stable precatalyst in homogeneous catalysis. Its utility stems from its ability to react with a variety of ligands, particularly phosphines, to generate catalytically active mononuclear or dinuclear rhodium complexes in situ. The nature of the active species, and consequently the efficiency and selectivity of the catalytic reaction, is highly dependent on the choice of ligands, solvents, and reaction conditions. These notes will detail the activation of [Rh(CO)₂Cl]₂ for two key transformations: hydroformylation and [2+2+2] cycloaddition reactions.
Data Presentation: Ligand and Condition Effects
The choice of ligand is critical in tuning the catalytic activity and selectivity of the rhodium center. Below are summary tables of quantitative data for different catalytic applications using catalysts generated from [Rh(CO)₂Cl]₂ or related rhodium precursors.
Table 1: Effect of Phosphine (B1218219) Ligands on the Reductive Carbonylation of Methanol
| Catalyst System | Ligand | Temperature (°C) | Pressure (MPa) | Methanol Conversion (%) | Ethanol Selectivity (%) |
| Rh-based | PPh₃ | 170 | - | - | 9.2 |
| Rh-based | PBu₃ | 230 | 19.6 | 52.2 | 77.6 |
| Rh-based | dppm | - | - | - | - |
| Rh-based | dppe | - | - | - | - |
| Rh-based | dppp | - | - | - | - |
| Rh-based | dppb | - | - | - | - |
Data extracted from supporting information on reductive carbonylation of methanol, specific conditions for all entries were not fully detailed in the snippet.
Table 2: Performance of Rhodium Catalysts in [2+2+2] Cycloaddition of Enediynes
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| RhCl(CO)(PPh₃)₂ | 5 | - | 96 |
| RhCl(CO)(PPh₃)₂ | 1 | - | 80 |
| RhCl(PPh₃)₃ | - | - | excellent |
Data pertains to the cycloaddition of 15-membered cyclic enediynes.
Experimental Protocols
In Situ Generation of a Rhodium-Phosphine Catalyst for Hydroformylation
This protocol describes the in situ preparation of a rhodium catalyst for the hydroformylation of olefins using carbon dioxide and a hydrosilane as a surrogate for synthesis gas.
Materials:
-
[Rh(CO)₂Cl]₂
-
Triphenylphosphine (B44618) (PPh₃)
-
Olefin substrate
-
Anhydrous toluene (B28343)
-
Pressurized reactor (autoclave) equipped with a magnetic stir bar
-
CO₂ (high purity)
-
H₂ (high purity)
Procedure:
-
To a clean and dry autoclave under an inert atmosphere (e.g., argon or nitrogen), add [Rh(CO)₂Cl]₂ (0.5 mol%) and triphenylphosphine (4 mol%).
-
Add anhydrous toluene via syringe to dissolve the catalyst precursor and ligand.
-
Add the olefin substrate to the reactor.
-
Seal the autoclave and then add polymethylhydrosiloxane (PMHS).
-
Pressurize the reactor with CO₂ to the desired pressure, followed by pressurization with H₂.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., GC, NMR).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The product can be isolated and purified using standard laboratory techniques.
Preparation of a Cationic Rhodium Catalyst for [5+2] Cycloaddition
This protocol outlines the generation of a cationic rhodium catalyst, which has been shown to be effective in [5+2] cycloaddition reactions of vinylcyclopropanes and alkynes.
Materials:
-
[Rh(CO)₂Cl]₂
-
Triphenylphosphine (PPh₃)
-
Silver triflate (AgOTf) or Silver tetrafluoroborate (B81430) (AgBF₄)
-
Vinylcyclopropane (B126155) substrate
-
Alkyne substrate
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(CO)₂Cl]₂ and the desired phosphine ligand (e.g., PPh₃) in the anhydrous solvent. The ratio of Rh to PPh₃ can be varied to optimize the reaction.
-
Stir the solution at room temperature to allow for the formation of the neutral rhodium-phosphine complex.
-
In a separate flask, dissolve the silver salt (AgOTf or AgBF₄) in a minimal amount of the same anhydrous solvent.
-
Slowly add the silver salt solution to the rhodium-phosphine complex solution. A precipitate of AgCl will form, generating the cationic rhodium species in situ.
-
Stir the mixture for a specified time to ensure complete reaction.
-
The resulting solution containing the active cationic rhodium catalyst can be used directly for the cycloaddition reaction by adding the vinylcyclopropane and alkyne substrates.
-
Alternatively, the AgCl precipitate can be removed by filtration under an inert atmosphere before adding the substrates.
-
Heat the reaction mixture to the required temperature and monitor its progress.
Visualizations
Generation of Active Mononuclear Rhodium Species
The dimeric [Rh(CO)₂Cl]₂ is typically cleaved by donor ligands such as phosphines to generate the catalytically active mononuclear species.
Figure 1. Activation of [Rh(CO)₂Cl]₂ with Phosphine Ligands.
General Catalytic Cycle for Hydroformylation
The following diagram illustrates a simplified, generic catalytic cycle for the hydroformylation of an alkene, initiated by an active rhodium hydride species generated from [Rh(CO)₂Cl]₂.
Figure 2. Simplified Catalytic Cycle for Hydroformylation.
Concluding Remarks
The generation of active catalysts from [Rh(CO)₂Cl]₂ is a versatile and widely employed strategy in organic synthesis. The protocols and data presented herein provide a foundation for researchers to develop and optimize catalytic systems for their specific applications. Careful consideration of the ligand-to-metal ratio, solvent, temperature, and the potential need for additives (such as halide abstractors) is crucial for achieving high catalytic efficiency and selectivity. Further screening of ligands and reaction conditions is often necessary to tailor the catalyst's performance for a particular substrate and desired outcome.
Troubleshooting & Optimization
Technical Support Center: Rhodium Carbonyl Chloride Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rhodium carbonyl chloride and related rhodium catalysts. The following sections offer insights into common issues, potential causes of catalyst deactivation, and strategies to restore catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound catalyst deactivation?
A1: Signs of deactivation include a significant decrease in reaction rate, incomplete conversion of the substrate, and a drop in product selectivity.[1] A color change in the reaction mixture, often to a darker or black color, can also indicate the formation of inactive rhodium species or metal precipitation.[2]
Q2: What are the primary deactivation pathways for this compound catalysts?
A2: The primary deactivation pathways include:
-
Ligand Degradation: Phosphine ligands, often used in conjunction with rhodium catalysts, can degrade under reaction conditions.[3][4]
-
Metal Agglomeration: Rhodium nanoparticles can sinter or agglomerate, especially at elevated temperatures, leading to a loss of active surface area.[5][6]
-
Poisoning: The catalyst can be poisoned by impurities such as chloride ions, nitrogen-containing compounds, or even excess carbon monoxide, which can act as an inhibitor.[1][4][7][8]
-
Formation of Inactive Species: Inactive rhodium clusters, such as rhodium hydride clusters or stable rhodium(III) species, can form during the reaction, reducing the concentration of the active catalyst.[1][9]
-
Change in Oxidation State: The rhodium center can undergo changes in its oxidation state, leading to the formation of less active or inactive species.[9]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: In some cases, regeneration is possible. For instance, rhodium can be recovered from spent catalysts using an oxidative treatment with hydrogen peroxide (H₂O₂).[7] The feasibility and method of regeneration depend on the specific deactivation mechanism. For example, removing a poison from the reaction medium can restore activity if the poisoning is reversible.
Q4: How can I minimize catalyst deactivation during my experiment?
A4: To minimize deactivation:
-
Use high-purity reagents and solvents: This will reduce the risk of catalyst poisoning.
-
Control reaction temperature: Avoid excessively high temperatures to prevent thermal degradation and metal agglomeration.[1]
-
Optimize ligand and catalyst concentration: An appropriate ligand-to-metal ratio can help stabilize the active catalytic species.
-
Ensure an inert atmosphere: Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common problems encountered during reactions using this compound catalysts.
Problem: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Analyze starting materials and solvents for potential poisons like sulfur, halides, or nitrogen-containing compounds.[7] - Purify reagents and solvents if necessary. |
| Ligand Degradation | - Verify the stability of the ligand under the reaction conditions. - Consider using a more robust ligand.[3][4] |
| Metal Agglomeration | - Characterize the catalyst post-reaction using techniques like TEM to check for particle sintering. - Optimize the reaction temperature to the lowest effective value.[6] |
| Formation of Inactive Rhodium Species | - Use spectroscopic methods like in-situ FTIR or NMR to monitor the rhodium species present during the reaction.[1][9] - Adjust reaction conditions (e.g., pressure, temperature, concentrations) to favor the active catalytic species. |
| Incorrect Catalyst Handling | - Ensure the catalyst was stored and handled under a strict inert atmosphere to prevent oxidation or decomposition.[1] |
Quantitative Data on Catalyst Deactivation
The following tables summarize quantitative data on factors influencing rhodium catalyst deactivation.
Table 1: Effect of Temperature and Particle Size on CO Oxidation Rate
| Catalyst | Initial Average Rh Particle Size (nm) | Temperature for Change in Kinetics (°C) | CO₂ Formation Rate (mol/s) at Different Temperatures |
| 0.05% Rh/Al₂O₃ | < 1 | Not observed | Data not provided in a comparable format |
| 0.1% Rh/Al₂O₃ | 1.1 | ~280 | Data not provided in a comparable format |
| 0.1% Rh/Al₂O₃ H₂-700 °C | 1.6 | ~260 | Data not provided in a comparable format |
| 0.1% Rh/Al₂O₃ H₂-900 °C | 9.2 | ~240 | Data not provided in a comparable format |
Table 2: Rhodium Recovery from Spent Catalyst using H₂O₂
| Parameter | Range Studied | Optimal Condition | Maximum Rh Recovery Rate (%) |
| Reaction Time (min) | - | 29 | 66.06 (single stage) |
| Reaction Temperature (°C) | 80 - 120 | 110 | 95.6 (with secondary treatment) |
| Phase Ratio (Oil:H₂O₂) | - | 1:1 | - |
Source: Adapted from Materials (Basel) 2023, 16 (18), 6271.[6][10]
Experimental Protocols
1. In-situ FTIR Spectroscopy for Monitoring Catalyst Species
This protocol allows for the real-time observation of changes in the catalyst structure during a reaction.
-
Instrumentation: An FTIR spectrometer equipped with a high-pressure, high-temperature reaction cell (e.g., a transmission or ATR cell).
-
Sample Preparation:
-
Press a small amount of the solid-supported rhodium catalyst into a self-supporting wafer. For homogeneous reactions, a specialized liquid-phase cell is required.
-
Place the wafer or inject the solution into the in-situ cell.
-
-
Experimental Procedure:
-
Pre-treat the catalyst under desired conditions (e.g., reduction under H₂ flow at a specific temperature).
-
Introduce the reactants (e.g., CO, H₂, substrate) into the cell at the desired temperature and pressure.
-
Record FTIR spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands for different rhodium carbonyl species and other relevant intermediates. For example, terminal CO ligands on Rh(I) typically show strong absorption bands in the 1950-2100 cm⁻¹ region.
-
Monitor the changes in the intensity and position of these bands over time to infer the evolution of catalyst species and identify potential deactivation products.
-
2. Kinetic Analysis of Catalyst Deactivation
This protocol helps to quantify the rate of catalyst deactivation.
-
Reactor Setup: A batch or continuous flow reactor equipped for sampling.
-
Experimental Procedure:
-
Charge the reactor with the rhodium catalyst, solvent, and reactants.
-
Maintain constant reaction conditions (temperature, pressure, stirring).
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately.
-
Analyze the composition of each aliquot using a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of reactants and products.
-
-
Data Analysis:
-
Plot the concentration of the product or reactant versus time.
-
Determine the initial reaction rate.
-
Model the change in reaction rate over time to determine the deactivation kinetics. The rate of deactivation can often be expressed as a function of catalyst activity and the concentration of reactants, products, or poisons.
-
Visualizations
Caption: Major deactivation pathways for this compound catalysts.
Caption: Experimental workflow for diagnosing catalyst deactivation.
Caption: A logical guide for troubleshooting catalyst deactivation.
References
- 1. sae.org [sae.org]
- 2. High-temperature oxidation of rhodium (Journal Article) | OSTI.GOV [osti.gov]
- 3. Operando spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhodium-Catalyzed Hydroformylation
Welcome to the technical support center for rhodium-catalyzed hydroformylation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing regioselectivity (n/iso ratio) in rhodium-catalyzed hydroformylation?
A1: Ligand selection is the most critical factor in controlling the regioselectivity of rhodium-catalyzed hydroformylation.[1] Bulky phosphine (B1218219) and phosphite (B83602) ligands, particularly diphosphites, generally favor the formation of the linear (n) aldehyde.[1] The electronic properties of the ligand also play a significant role; ligands with electron-withdrawing groups can increase enantioselectivity.[2] The interplay between steric and electronic effects ultimately dictates the n/iso ratio.[2][3]
Q2: How do reaction temperature and pressure affect selectivity?
A2: Temperature and pressure are key process variables that can be tuned to optimize selectivity.
-
Temperature: Generally, lower temperatures favor higher regioselectivity towards the linear aldehyde.[1] However, increasing the temperature can sometimes be necessary to achieve sufficient catalytic activity, though this may come at the cost of selectivity.[4][5] In some specific cases with certain ligands, high regioselectivity can be maintained at elevated temperatures.[5]
-
Pressure: Higher carbon monoxide (CO) partial pressures tend to favor the formation of the linear aldehyde.[1][6] The effect of hydrogen (H₂) partial pressure can be more complex and may not significantly influence the n/iso ratio in some systems.[6] For certain substrates like aryl alkenes, reducing the syngas pressure can surprisingly lead to an inversion of regioselectivity, favoring the branched isomer.[7][8]
Q3: My reaction is showing poor selectivity. What are the common causes?
A3: Poor selectivity can stem from several issues:
-
Ligand Degradation: The breakdown of phosphorus-based ligands is a primary cause of catalyst deactivation and loss of selectivity.[1][9] This can be caused by oxidative processes, especially in the presence of impurities like hydroperoxides.[9][10]
-
Catalyst Deactivation: The active rhodium catalyst can deactivate over time through the formation of inactive rhodium clusters.[9][11] This not only reduces activity but can also negatively impact selectivity.
-
Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or syngas (CO/H₂) ratio can lead to undesired side reactions or poor regioselectivity.[1]
-
Feed Impurities: The presence of impurities in the olefin feed, such as hydroperoxides formed from autoxidation, can significantly decrease both chemo- and regioselectivity.[10]
Q4: What are common side reactions, and how can I minimize them?
A4: The main side reactions in hydroformylation are hydrogenation and isomerization.
-
Hydrogenation: The alkene substrate can be hydrogenated to the corresponding alkane, reducing the aldehyde yield. Lowering the reaction temperature can help minimize this, as hydrogenation is often more favorable at higher temperatures.[1][10]
-
Isomerization: The starting terminal olefin can isomerize to an internal olefin, which is generally less reactive and leads to a mixture of products.[10] Careful selection of ligands and reaction conditions can suppress this side reaction.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to selectivity in rhodium-catalyzed hydroformylation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low n/iso ratio (poor regioselectivity) | 1. Inappropriate ligand choice. 2. Sub-optimal reaction conditions (temperature, pressure). 3. Ligand degradation. | 1. Ligand Selection: Switch to a bulkier phosphine or diphosphite ligand known to favor linear aldehyde formation. 2. Optimize Conditions: Systematically vary temperature and CO partial pressure. Try lowering the temperature and increasing the CO pressure.[1] 3. Check Ligand Integrity: Use techniques like ³¹P NMR to check for ligand degradation products.[1] |
| Decreasing selectivity over time | 1. Catalyst deactivation. 2. Ligand degradation. 3. Accumulation of byproducts. | 1. Catalyst Management: Implement strategies to maintain catalyst stability, such as controlling temperature and minimizing impurities.[11] 2. Monitor Ligand: Regularly analyze the reaction mixture for signs of ligand breakdown.[9] Consider adding fresh ligand during the reaction if degradation is confirmed.[9] 3. Purify Reactants: Ensure the olefin feed is free from impurities like peroxides.[10] |
| High levels of alkane formation (hydrogenation) | 1. High reaction temperature. 2. Incorrect H₂/CO ratio. | 1. Lower Temperature: Reduce the reaction temperature to disfavor the hydrogenation pathway.[1] 2. Adjust Syngas Ratio: Ensure the H₂/CO ratio is optimized for hydroformylation, not hydrogenation. |
| Significant olefin isomerization | 1. High reaction temperature. 2. Inappropriate ligand. | 1. Lower Temperature: Isomerization is often accelerated at higher temperatures. 2. Ligand Choice: Select a ligand that promotes hydroformylation at a much faster rate than isomerization. |
Quantitative Data on Selectivity
The following tables summarize the impact of various experimental parameters on the n/iso ratio for the hydroformylation of representative olefins.
Table 1: Effect of Ligand on n/iso Ratio in Propylene Hydroformylation
| Ligand | Temperature (°C) | Pressure (bar) | n/iso Ratio |
| Triphenylphosphine (TPP) | 90-100 | < 20 | ~10:1 |
| Diphosphite Ligands | 75-105 | - | Can achieve high iso-selectivity (>70%) |
| Cobalt (for comparison) | - | - | ~3:1 to 4:1 |
| Cobalt with PR₃ | - | ~50 | ~7:1 |
Data synthesized from multiple sources indicating general trends.[4][11]
Table 2: Effect of Temperature and Pressure on Styrene (B11656) Hydroformylation
| Ligand | Temperature (°C) | Syngas Pressure (bar) | Branched:Linear (b:l) Ratio |
| Diphosphoramidite | 50 | 20 | 72:28 |
| Diphosphoramidite | 80 | 10 | 26:74 (inversion of selectivity) |
| BisDiazaphos | 80 | 2.7 (40 psi) | Proportional to CO pressure |
| BisDiazaphos | 80 | 8.3 (120 psi) | Proportional to CO pressure |
Data illustrates the strong influence of pressure and temperature on regioselectivity for aryl alkenes.[6][8]
Experimental Protocols
General Protocol for Rhodium-Catalyzed Hydroformylation
This protocol provides a general guideline. Specific conditions should be optimized for each substrate and desired outcome.
-
Catalyst Pre-formation (optional but recommended):
-
In an inert atmosphere (e.g., a glovebox), dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine or phosphite ligand in a degassed solvent (e.g., toluene, n-dodecane).
-
The ligand-to-rhodium ratio is crucial and should be optimized; ratios from 2:1 to 10:1 or higher are common.
-
Stir the solution under a syngas atmosphere at a moderate temperature (e.g., 90°C) to ensure the formation of the active catalyst species.[4]
-
-
Hydroformylation Reaction:
-
Charge a high-pressure autoclave with the catalyst solution and the olefin substrate.
-
Seal the reactor and purge several times with syngas (a mixture of CO and H₂).
-
Pressurize the reactor to the desired pressure with the desired H₂/CO ratio (e.g., 1:1).
-
Heat the reactor to the desired temperature while stirring.
-
Maintain a constant pressure by feeding syngas as it is consumed.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing them by gas chromatography (GC) or NMR spectroscopy.
-
-
Work-up and Analysis:
-
After the desired reaction time or substrate conversion, cool the reactor to room temperature and carefully vent the excess pressure.
-
Analyze the product mixture to determine conversion, yield, and n/iso ratio.
-
Protocol for Monitoring Ligand Degradation using ³¹P NMR
-
Sample Preparation:
-
Under an inert atmosphere, carefully withdraw an aliquot of the reaction mixture.
-
If the catalyst concentration is low, you may need to concentrate the sample by removing volatile components under vacuum.
-
Dissolve the sample in a suitable deuterated solvent (e.g., C₆D₆ or toluene-d₈).
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The appearance of new signals, often shifted downfield from the parent phosphine or phosphite ligand, can indicate the formation of degradation products such as phosphine oxides.
-
Visualizations
Caption: The catalytic cycle for rhodium-catalyzed hydroformylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 6. Origin of pressure effects on regioselectivity and enantioselectivity in the rhodium-catalyzed hydroformylation of styrene with (S,S,S)-BisDiazaphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 11. technology.matthey.com [technology.matthey.com]
troubleshooting low yield in rhodium carbonyl chloride reactions
Technical Support Center: Rhodium Carbonyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of a successful this compound synthesis reaction?
A successful reaction typically yields a red-brown volatile solid.[1][2] The product is soluble in nonpolar organic solvents.[1][2]
Q2: What are the primary analytical methods to confirm the identity and purity of the synthesized this compound?
The primary methods for characterization include:
-
Infrared (IR) Spectroscopy: This is a key technique to confirm the identity and purity of this compound.[3] The characteristic carbonyl (CO) stretching frequencies are observed in the 2000-2100 cm⁻¹ range.[3] The pattern of these bands is diagnostic of the dimeric structure and can distinguish between bridging and terminal carbonyl ligands.[3]
-
Elemental Analysis: This method provides a quantitative determination of the rhodium content, which should be between 52-53% by weight for a pure sample.[3] It is a standard method for assessing purity in commercial applications and can also detect metallic impurities.[3]
-
X-ray Crystallography: This technique provides detailed information about the molecular structure, confirming the dimeric nature of this compound with its bridging chloride ligands.[1][2]
Q3: What are some common side reactions or alternative products that can form during the synthesis?
Under certain conditions, other rhodium carbonyl clusters can be formed. For instance, in the presence of water and alkaline conditions, the reduction of [Rh(CO)₂Cl]₂ can lead to the formation of Rh₄(CO)₁₂ or Rh₆(CO)₁₆.[4] The formation of these clusters is influenced by the solvent and the presence of bases like NaHCO₃ or LiOAc.[4]
Troubleshooting Guide for Low Yield
Issue 1: Low or No Conversion of Rhodium Trichloride (B1173362) Hydrate
Possible Causes:
-
Poor Quality of Starting Material: The hydration state and purity of the rhodium(III) chloride are crucial. The commercially available form is the trihydrate (RhCl₃(H₂O)₃), which is soluble in polar organic solvents, facilitating the reaction.[5] Inactive forms of rhodium chloride will not react.
-
Insufficient Carbon Monoxide (CO) Flow or Pressure: The reaction requires a continuous flow or sufficient partial pressure of CO to act as both a reactant and a reducing agent.[1]
-
Inappropriate Reaction Temperature: The reaction is sensitive to temperature. While specific optimal temperatures can vary, a common range is between 50°C and 70°C for related preparations.[6] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to decomposition or side reactions.
Suggested Solutions:
-
Verify Starting Material: Ensure you are using high-purity, hydrated rhodium(III) chloride. If the quality is uncertain, consider using a fresh batch from a reputable supplier.
-
Optimize CO Delivery: Ensure a steady and sufficient flow of high-purity carbon monoxide. Monitor the pressure if conducting the reaction in a closed system.
-
Adjust Temperature: Gradually increase the reaction temperature while monitoring the reaction progress, for example, by observing color changes or using in-situ analytical techniques if available.
Issue 2: Formation of Insoluble Black Precipitate
Possible Cause:
-
Decomposition to Rhodium Metal: The formation of a black precipitate often indicates the reduction of the rhodium complex to rhodium metal. This can be caused by excessive temperatures or the presence of strong reducing impurities.
Suggested Solution:
-
Control Temperature Carefully: Maintain the reaction temperature within the optimal range.
-
Ensure Inert Atmosphere: While CO is the reactive gas, ensure the exclusion of other reactive gases that could lead to undesired side reactions.
Issue 3: Product is Difficult to Isolate or Purify
Possible Cause:
-
Presence of Impurities: The crude product may contain unreacted starting material, side products, or decomposed material, which can interfere with crystallization.
Suggested Solution:
-
Recrystallization: A common purification method is recrystallization from a suitable nonpolar organic solvent.
-
Sublimation: For removal of non-volatile impurities, sublimation can be an effective purification technique.
Data Presentation
Table 1: Effect of Reaction Conditions on Rhodium Carbonyl Cluster Formation
| Catalyst Precursor | Reaction Conditions | Product | Yield | Reference |
| [Rh(CO)₂Cl]₂ | CO (1 atm), H₂O, Room Temperature | Rh₄(CO)₁₂ | 60% | [4] |
| [Rh(CO)₂Cl]₂ | CO (1 atm), Organic Solvents (minor H₂O) | Rh₆(CO)₁₆ | 30% | [4] |
| [Rh(CO)₂Cl]₂ | CO (1 atm), Hexane, NaHCO₃ (suspended) | Rh₄(CO)₁₂ | 82% | [4] |
| [Rh(CO)₂Cl]₂ | CO (1 atm), H₂O-alcohol, LiOAc | Rh₆(CO)₁₆ | 77% | [4] |
Experimental Protocols
Standard Synthesis of Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂)
This protocol is based on the widely used method of treating hydrated rhodium trichloride with carbon monoxide.[1]
Materials:
-
Hydrated rhodium(III) chloride (RhCl₃·3H₂O)
-
High-purity carbon monoxide (CO) gas
-
A suitable reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a reflux condenser, and a magnetic stirrer.
-
Heating mantle or oil bath
-
Inert gas (e.g., Nitrogen or Argon) for purging
Procedure:
-
Place the hydrated rhodium(III) chloride in the reaction vessel.
-
Purge the system with an inert gas to remove air.
-
Begin stirring and gently heat the vessel to the desired reaction temperature (e.g., 100 °C).
-
Switch the gas flow from the inert gas to carbon monoxide, ensuring a steady flow through the solid reactant.
-
Continue the reaction under a constant flow of CO for several hours. The progress of the reaction can often be monitored by a color change of the solid.
-
Once the reaction is complete (as indicated by the formation of the red-brown product), cool the vessel to room temperature under the CO atmosphere.
-
Switch back to an inert gas atmosphere before handling the product.
Purification:
-
The crude product can be purified by recrystallization from a nonpolar organic solvent or by sublimation.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Synthesis Pathway of this compound
Caption: The chemical equation for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. Buy this compound | 14523-22-9 [smolecule.com]
- 4. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 5. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. US20150141685A1 - Process for preparing diketonato-rhodium(i)-carbonyl complexes - Google Patents [patents.google.com]
Technical Support Center: Regeneration of Spent Rhodium Carbonyl Chloride Catalysts
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and regenerating spent rhodium carbonyl chloride catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst deactivation?
A1: Common visual signs include a change in the reaction mixture's color, the formation of precipitates or solid materials, and a noticeable decrease in the reaction rate.[1][2] The formation of polynuclear rhodium clusters can also lead to deactivation.[3]
Q2: What are the primary mechanisms behind the deactivation of this compound catalysts?
A2: Deactivation can occur through several mechanisms:
-
Oxidative Deactivation: Traces of oxygen can oxidize the active Rh(I) center to an inactive Rh(III) species.[4]
-
Ligand Degradation: Phosphine ligands can degrade under harsh reaction conditions, such as high temperatures.[4]
-
Formation of Inactive Species: Inactive rhodium clusters or dimers can form, reducing the concentration of the active monomeric catalyst.[3][4] In non-coordinating solvents, the formation of inactive dimeric species is a known issue.[4]
-
Substrate or Product Inhibition: Strong coordination of the substrate or product to the rhodium center can inhibit catalytic turnover.[4]
-
Formation of Rhodium Aluminate: In supported catalysts, inactive rhodium aluminate (RhAlOx) can form, which requires regeneration to restore active rhodium nanoparticles.[5]
Q3: Is it possible to regenerate a completely deactivated catalyst?
A3: While partial regeneration is often achievable, complete regeneration to the activity level of a fresh catalyst can be challenging.[2] The success of regeneration heavily depends on the deactivation mechanism. For instance, deactivation due to the formation of rhodium aluminate can be reversed to restore active rhodium nanoparticles.[5] However, the higher the degree of catalyst deactivation, the more difficult it can be to recover the rhodium.[1]
Q4: What is the general principle behind regenerating these catalysts?
A4: The core principle is to convert the inactive rhodium species back into the catalytically active form. This often involves an oxidative treatment to break down inactive complexes, followed by steps to purify and reconstitute the active catalyst.[6][7] For example, an oxidant can be used to destroy the coordination of the ligand and the rhodium metal, allowing the rhodium to be separated.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Significant decrease in reaction rate. | Formation of inactive rhodium hydride clusters or other inactive species.[4] | Adjusting the substrate-to-catalyst ratio or reaction temperature may mitigate this.[4] Consider using a more coordinating solvent to prevent the formation of inactive dimers.[4] |
| Loss of enantioselectivity in asymmetric reactions. | Partial decomposition of the catalyst leading to achiral rhodium species. | Ensure the catalyst was stored and handled under a strict inert atmosphere. Analyze the enantiomeric excess at different reaction times to investigate potential product racemization.[4] |
| Formation of solid precipitates in the reactor. | Formation of insoluble polynuclear rhodium clusters or other inactive complexes.[3] | Filter the catalyst solution to remove solid materials after an oxidative treatment step during regeneration.[2] |
| Inconsistent catalytic activity after regeneration. | Incomplete removal of impurities (e.g., copper, iron, nickel) or residual oxidizing agents. | Incorporate an ion-exchange resin purification step to remove metallic impurities.[8] Ensure all oxidizing agents are thoroughly removed before re-introducing the catalyst to the reaction. |
Quantitative Data on Catalyst Regeneration
The efficiency of rhodium recovery and catalyst regeneration can vary significantly based on the chosen method. The following table summarizes recovery rates reported in various studies.
| Regeneration/Recovery Method | Rhodium Recovery Rate (%) | Purity of Recovered Rhodium Chloride (%) | Reference |
| Oxidative Recovery in Microreactor | Up to 66.06% | Not specified | [6] |
| Pyrometallurgical Concentration | Up to 94.65% | Not specified | [1] |
| Cyanide Leaching (under optimal conditions) | Up to 92% | Not specified | [1] |
| Mineral Acid & Oxidant Treatment | > 97% | > 99.95% | [8] |
| Metal Trapping (Pyrometallurgy) | 65% to 70% | Not specified | [9] |
Experimental Protocols
Below is a generalized protocol for the oxidative regeneration of a spent this compound catalyst solution.
Objective: To recover and regenerate rhodium from a spent catalyst solution via oxidative treatment.
Materials:
-
Spent rhodium catalyst solution
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (20%)
-
Ion-exchange resin
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Oxidative Treatment:
-
Transfer the spent catalyst solution to a suitable reaction vessel equipped with a stirrer and a reflux condenser.
-
Slowly add hydrogen peroxide to the solution while stirring. The reaction can be exothermic, so control the addition rate to maintain a safe temperature.[7]
-
Heat the mixture to a temperature between 80-120°C for a specified duration (e.g., 29 minutes at 110°C as an optimized condition) to facilitate the oxidative degradation of the catalyst complex.[6] This step aims to break the Rh-P bonds.[6]
-
-
Precipitation of Rhodium Hydroxide:
-
After cooling the solution to room temperature, carefully neutralize it by adding a sodium hydroxide solution to adjust the pH to approximately 6-7.[8]
-
This will precipitate hydrated rhodium oxide.
-
Separate the solid precipitate by filtration and wash it thoroughly with deionized water.
-
-
Redissolution and Purification:
-
Recrystallization and Isolation:
-
Concentrate the purified rhodium chloride solution by evaporation.
-
Allow the solution to cool, promoting the crystallization of high-purity hydrated rhodium chloride.[8]
-
Isolate the crystals by filtration, wash with a minimal amount of cold deionized water, and dry under vacuum.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle hydrogen peroxide and strong acids/bases with care.
Visualizations
Troubleshooting Deactivated Rhodium Catalysts
Caption: Troubleshooting flowchart for deactivated rhodium catalysts.
Experimental Workflow for Catalyst Regeneration
Caption: Workflow for oxidative regeneration of rhodium catalysts.
References
- 1. mdpi.com [mdpi.com]
- 2. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 3. Cluster formation as the cause of deactivation of carbonyl-rhodium catalysts in hydroformylation of olefins (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor | MDPI [mdpi.com]
- 7. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101177306A - Method for recovering rhodium chloride from waste rhodium catalyst - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
effect of temperature on rhodium carbonyl chloride catalyst stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of rhodium carbonyl chloride ([Rh(CO)₂Cl]₂), with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound? A1: this compound should be stored at temperatures between 2-8°C to ensure its long-term stability.[1][2]
Q2: What is the decomposition temperature of solid this compound? A2: The catalyst begins to decompose in its solid state at temperatures between 120-125°C.[1][2][3] Exceeding this temperature will lead to irreversible degradation.
Q3: How does temperature affect the stability of the catalyst in solution? A3: While the solid has a defined decomposition range, the catalyst's stability in solution is more complex and depends on the solvent, reactants, and reaction atmosphere. Elevated temperatures, even well below 120°C, can accelerate deactivation pathways. For example, catalyst deactivation has been observed to be enhanced at temperatures as low as 50°C under certain reaction conditions.[4]
Q4: What are the common visual signs of catalyst decomposition? A4: A primary visual indicator of decomposition is a color change in the reaction mixture. The typical red-brown color of the active catalyst solution may darken, and the formation of a black precipitate often indicates the formation of rhodium metal (Rh(0)) particles, a common decomposition product.
Q5: Is this compound sensitive to atmospheric conditions? A5: Yes, the catalyst is sensitive to both air and moisture.[2][5] Handling and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by higher temperatures.
Troubleshooting Guide
Problem 1: My reaction is sluggish or stops completely, especially at elevated temperatures.
-
Possible Cause A: Thermal Decomposition
-
Symptoms: The reaction rate slows significantly or ceases when the temperature approaches or exceeds 100-125°C. You may observe a color change to black.
-
Troubleshooting Steps:
-
Immediately reduce the reaction temperature to the lowest effective level for your transformation.
-
Verify your heating apparatus is accurately calibrated to avoid unintentional overheating.
-
Consider running the reaction at a lower temperature for a longer duration.
-
-
-
Possible Cause B: Formation of Inactive Rhodium Clusters
-
Symptoms: A gradual loss of activity over time, which is accelerated by higher temperatures. This is a known deactivation pathway in processes like hydroformylation.[6]
-
Troubleshooting Steps:
-
Modify reaction parameters such as reactant concentrations or pressure (e.g., hydrogen pressure), as these can influence the rate of cluster formation.[6]
-
Analyze the reaction mixture using techniques like NMR or mass spectrometry to identify potential higher-order rhodium species.
-
-
-
Possible Cause C: Irreversible Reaction with Substrate or Solvent
-
Symptoms: The catalyst deactivates even at moderate temperatures (e.g., 50-70°C). This is particularly relevant when using certain substrates or alcohol-based solvents.[4] In some cases, the substrate can react with the catalyst to form a stable, inactive Rh(III) complex, creating a dead-end in the catalytic cycle.[4][7]
-
Troubleshooting Steps:
-
Ensure all reactants and solvents are purified and free of inhibitors.
-
If using an alcohol as a solvent, consider alternatives, as alcohols can participate in deactivation pathways.[4]
-
Use in-situ monitoring (FTIR or NMR) to observe the catalyst's resting state and detect the formation of any inactive species during the reaction.
-
-
Problem 2: I observe a black precipitate forming in my reaction vessel.
-
Possible Cause: Reduction to Rhodium Metal (Rh(0))
-
Symptoms: A fine black powder precipitates from the reaction solution. This is a strong indicator that the Rh(I) catalyst has been reduced to metallic rhodium, which is catalytically inactive for most homogeneous reactions.
-
Troubleshooting Steps:
-
Filter a sample of the precipitate and confirm its identity using analytical techniques like X-ray diffraction (XRD) or elemental analysis.
-
Re-evaluate the reaction conditions. The presence of certain reducing agents or high temperatures can promote the formation of Rh(0).
-
In some cases, the choice of precursor can influence stability; for instance, rhodium acetate (B1210297) can be reductively decomposed to Rh(0) in a nitrogen atmosphere at 300–400°C, while the chloride is more resistant under the same conditions.[8]
-
-
Quantitative Data Summary
The table below summarizes key physical and thermal properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | [Rh(CO)₂Cl]₂ or C₄O₄Cl₂Rh₂ | [3][9] |
| Appearance | Red-brown volatile solid/crystals | [1][3][9] |
| Decomposition Point | 120–125 °C | [1][2][3] |
| Recommended Storage | 2–8 °C | [1][2] |
| Sensitivity | Air & Moisture Sensitive | [2][5] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)
-
Objective: To determine the precise onset temperature of decomposition for a sample of this compound.
-
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the catalyst into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the system with an inert gas (e.g., high-purity nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., 30°C). Program the instrument to ramp the temperature at a steady rate (e.g., 10°C/min) up to a temperature beyond the expected decomposition, such as 200°C.
-
Data Collection: Record the sample weight as a function of temperature.
-
Analysis: Plot the weight percentage versus temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.
-
Protocol 2: In-Situ Monitoring of Catalyst State via Spectroscopy
-
Objective: To observe changes in the catalyst structure during a reaction at a specific temperature and identify potential deactivation products.
-
Methodology (using FTIR as an example):
-
Apparatus: Utilize a reaction vessel equipped with an in-situ FTIR probe (e.g., an Attenuated Total Reflectance probe) and temperature control.
-
Reaction Setup: Assemble the reactor under an inert atmosphere. Charge the solvent and reactants.
-
Background Spectrum: Collect a background spectrum of the solvent and reactants at the desired reaction temperature before adding the catalyst.
-
Initiation and Monitoring: Inject the this compound catalyst into the reactor to initiate the reaction. Begin collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the characteristic carbonyl (CO) stretching frequencies of the active catalyst (typically in the 2000-2100 cm⁻¹ region). The appearance of new peaks or the disappearance of the initial catalyst peaks can indicate decomposition, ligand exchange, or the formation of inactive species. This method has been used to track structural changes in rhodium catalysts under reaction conditions.[10][11]
-
Visualizations
Caption: Troubleshooting flowchart for rhodium catalyst deactivation.
Caption: Workflow for assessing catalyst thermal stability using TGA.
References
- 1. This compound | 14523-22-9 [chemicalbook.com]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. Cluster formation as the cause of deactivation of carbonyl-rhodium catalysts in hydroformylation of olefins (Journal Article) | OSTI.GOV [osti.gov]
- 7. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webqc.org [webqc.org]
- 10. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing [Rh(CO)₂Cl]₂ Catalysis
Welcome to the Technical Support Center for optimizing reaction conditions for catalysis using chlorido(dicarbonyl)rhodium(I) dimer, [Rh(CO)₂Cl]₂. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions catalyzed by [Rh(CO)₂Cl]₂, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst Species: In-situ catalyst generation may lead to the formation of catalytically inactive rhodium complexes. | Ensure the use of a well-defined and active catalyst precursor. If generating the catalyst in situ, verify the procedure and consider isolating the active species before use. |
| Catalyst Deactivation: The active Rh(I) species can be deactivated through various pathways, including oxidation to inactive Rh(III) species or the formation of inactive bridged complexes.[1] Impurities in substrates or solvents can also poison the catalyst. | - Work under an inert atmosphere (e.g., glovebox or Schlenk line) to exclude air and moisture.[2]- Use high-purity, degassed solvents and purified substrates.[2]- Optimize reaction temperature to minimize thermal degradation.[2] | |
| Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.[2] | - Screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration.[2]- For very low loadings, prepare a stock solution of the catalyst to ensure accurate measurement.[2] | |
| Poor Catalyst Solubility: In homogeneous catalysis, if the rhodium complex is not fully dissolved, the effective catalyst concentration will be lower than anticipated. | - Select a solvent in which the catalyst is fully soluble at the reaction temperature.- Consider the use of ligands that enhance the solubility of the rhodium complex. | |
| Poor Selectivity (Regio-, Chemo-, or Enantioselectivity) | Suboptimal Ligand Choice: The steric and electronic properties of the ligand are crucial for controlling selectivity. | - Screen a library of ligands with varying electronic and steric properties.- For asymmetric reactions, ensure the chiral ligand has high enantiomeric purity. |
| Incorrect Reaction Temperature: Temperature can significantly influence the selectivity of the reaction.[3] | - Screen a range of temperatures to determine the optimal conditions for the desired selectivity. Lowering the temperature often improves enantioselectivity.[1] | |
| Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalytic intermediates and transition states, thereby affecting selectivity.[1] | - Evaluate a variety of solvents with different polarities and coordinating properties. | |
| Inappropriate Pressure (for gas-involved reactions): In reactions like hydroformylation, the partial pressures of reactant gases (e.g., CO, H₂) can influence selectivity. | - Optimize the pressure of each gaseous reactant to favor the formation of the desired product. | |
| Catalyst Decomposition (Observed as color change or precipitation) | Thermal Instability: The catalyst may be unstable at the reaction temperature, leading to the formation of inactive rhodium species or metallic rhodium. | - Lower the reaction temperature if possible.- Use ligands that stabilize the active catalytic species. |
| Reaction with Substrates or Products: The catalyst may react with the starting materials or products to form inactive complexes. | - Monitor the reaction progress and analyze the composition of any precipitate to identify deactivation pathways. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction catalyzed by [Rh(CO)₂Cl]₂?
A1: A standard starting point for catalyst loading is typically in the range of 1-2 mol%.[2] However, the optimal loading is highly dependent on the specific reaction, substrate, and desired reaction rate. It is recommended to perform a screening of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%) to determine the ideal balance between reaction efficiency and cost.[2]
Q2: How can I improve the enantioselectivity of my asymmetric reaction?
A2: Improving enantioselectivity often involves a multi-parameter optimization. Key factors to consider include:
-
Ligand Selection: The choice of chiral ligand is paramount. The ligand's structure creates the chiral environment around the metal center.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screening different solvents is advisable.[1]
-
Additives: In some cases, additives can have a beneficial effect on enantioselectivity.[1]
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Many rhodium catalysts, including [Rh(CO)₂Cl]₂, are sensitive to air and moisture.[2] To ensure reproducibility and optimal performance, it is crucial to use rigorous inert atmosphere techniques. This includes:
-
Handling the catalyst and preparing reaction mixtures inside a glovebox.[2]
-
Using Schlenk line techniques for reactions conducted outside a glovebox.
-
Using dry, degassed solvents.[2]
-
Ensuring all glassware is oven-dried and cooled under an inert atmosphere before use.
Q4: Can I use [Rh(CO)₂Cl]₂ directly, or does it require a pre-activation step?
A4: [Rh(CO)₂Cl]₂ is often used as a precatalyst. The active catalytic species is typically formed in situ through reaction with ligands or other reaction components. In many cases, the dimeric structure is cleaved in solution to form monomeric rhodium complexes that enter the catalytic cycle. For some reactions, particularly those involving phosphine (B1218219) ligands, the carbonyl ligands may be displaced to generate the active catalyst.
Q5: What are common signs of catalyst deactivation?
A5: Catalyst deactivation can manifest in several ways, including:
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A decrease in the reaction rate over time.
-
Incomplete conversion of the starting material.
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A change in the color of the reaction mixture, sometimes with the formation of a black precipitate (indicative of rhodium metal formation).
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A loss of selectivity.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on catalytic performance.
Table 1: Effect of Ligand on Rh-Catalyzed Hydroformylation of 1-Hexene (B165129)
| Entry | Ligand | Conversion (%) | l/b Ratio | Ref. |
| 1 | PPh₃ | 98 | 2.5 | [3] |
| 2 | P(OPh)₃ | 95 | 1.8 | [3] |
| 3 | Xantphos | >99 | 25.1 | [3] |
| 4 | BIPHEPHOS | >99 | 50.3 | [3] |
Reaction Conditions: 1-hexene (10 mmol), S/C=10000, Rh(acac)(CO)₂ (0.001 mmol), ligand (0.003 mmol), PMHS (20 mmol), KF (1.0 mmol), H₂/CO₂ = 20/5 bar, 100°C, 12 h, NMP (10 mL). l/b = linear/branched aldehyde ratio.[3]
Table 2: Effect of Solvent on [Rh(CO)₂Cl]₂-Catalyzed Allylic Alkylation
| Entry | Solvent | Time (h) | Yield (%) | Regioselectivity (Linear:Branched) |
| 1 | THF | 2 | 95 | 97:3 |
| 2 | CH₂Cl₂ | 2 | 92 | 96:4 |
| 3 | Toluene | 4 | 85 | 95:5 |
| 4 | DMF | 1 | >99 | 98:2 |
Reaction Conditions: Allylic carbonate (1.0 equiv), dimethyl malonate (1.2 equiv), NaH (1.2 equiv), [Rh(CO)₂Cl]₂ (1 mol %), room temperature.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening in a Rhodium-Catalyzed Reaction
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Catalyst Stock Solution Preparation: In an inert atmosphere glovebox, accurately weigh the [Rh(CO)₂Cl]₂ precursor and the desired ligand. Dissolve them in a specific volume of anhydrous, degassed solvent (e.g., THF, CH₂Cl₂) to create a stock solution of known concentration. The ligand-to-metal ratio should be optimized for the specific reaction.[2]
-
Reaction Setup: In a series of oven-dried and inert-atmosphere-flushed reaction vials equipped with stir bars, add the substrate (e.g., 0.5 mmol).[2]
-
Catalyst Addition: Under an inert atmosphere, add the calculated volume of the catalyst stock solution to each vial to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).[2]
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Reaction Initiation: Add any additional reagents and the reaction solvent to bring the final concentration to the desired level (e.g., 0.1 M).[2]
-
Reaction Execution: Seal the vials and place them in a temperature-controlled reaction block. If the reaction involves gaseous reagents, purge the system with the gas before pressurizing to the desired pressure. Stir the reactions at the set temperature for a specified time.[2]
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Analysis: After the reaction is complete, cool the vials to room temperature and carefully vent if under pressure. Take an aliquot from each vial for analysis by methods such as GC, HPLC, or ¹H NMR to determine conversion and selectivity.[2]
Visualizations
Caption: Catalytic cycle for [Rh(CO)₂Cl]₂-catalyzed (5+2) cycloaddition.
Caption: General workflow for optimizing rhodium-catalyzed reactions.
References
preventing byproduct formation in rhodium-catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in rhodium-catalyzed reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide: Minimizing Byproducts
Q1: My rhodium-catalyzed hydroformylation reaction is producing significant amounts of alkanes (from hydrogenation) and internal olefins (from isomerization). How can I improve selectivity for the desired aldehyde product?
A1: The formation of alkanes and isomerized olefins in hydroformylation points towards issues with catalyst stability, ligand choice, and reaction conditions. Here are key parameters to investigate:
-
Ligand Selection: The electronic and steric properties of the ligand are crucial.[1][2] Bulky phosphite (B83602) ligands are known to enhance activity and selectivity towards linear aldehydes.[2] For instance, ligands like BiPhePhos can be effective, but their degradation can lead to loss of regioselectivity.[2][3] The backbone of the ligand also plays a significant role in catalyst stability and selectivity.[4]
-
Catalyst Integrity: Catalyst deactivation and degradation are major contributors to byproduct formation.[2][3] Oxidative degradation of the ligand can occur, leading to the formation of rhodium carbonyl clusters that may favor side reactions.[3] Ensure the rigorous exclusion of air and moisture, as many rhodium catalysts are sensitive to them.[1]
-
Reaction Conditions:
-
Temperature: Increasing the temperature can sometimes decrease selectivity towards the desired linear aldehyde.[1] It's essential to find the optimal temperature that balances reaction rate and selectivity.
-
Syngas Pressure (CO/H₂): The ratio and pressure of carbon monoxide and hydrogen can influence the rates of hydroformylation versus competing hydrogenation and isomerization pathways.
-
Troubleshooting Workflow for Hydroformylation
References
- 1. benchchem.com [benchchem.com]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 3. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Rhodium Carbonyl Chloride
Welcome to the technical support center for rhodium carbonyl chloride, [Rh(CO)₂Cl]₂. This guide is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities encountered during its use and synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Common impurities can be categorized as follows:
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Starting Materials: Unreacted rhodium(III) chloride (RhCl₃) and its hydrates (RhCl₃·xH₂O) are common if the initial carbonylation reaction is incomplete.[1][2]
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Decomposition Products: Due to its sensitivity to air and moisture, this compound can decompose.[3][4] This can lead to the formation of rhodium oxides and other uncharacterized rhodium species. In the presence of water, hydrolysis can occur, leading to rhodium(I) species.[5]
-
Byproducts of Synthesis: The synthesis from rhodium(III) chloride and carbon monoxide can produce phosgene (B1210022) (COCl₂).[1]
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Solvent Adducts: this compound can form adducts with various Lewis bases. If solvents with donor properties are used during synthesis or purification, they may remain coordinated to the rhodium center.
-
Other Rhodium Carbonyl Species: Under certain conditions, other rhodium carbonyl clusters such as Rh₄(CO)₁₂ or Rh₆(CO)₁₆ might form.[6]
Q2: My this compound sample has changed color from reddish-brown to a darker or blackish powder. What could be the cause?
A2: A color change to a darker or blackish powder often indicates decomposition of the this compound. This is typically caused by exposure to air, moisture, or high temperatures. The decomposition can lead to the formation of rhodium metal or rhodium oxides, which are black. It is crucial to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Q3: I see some unexpected peaks in the IR spectrum of my this compound. How can I identify the impurities?
A3: Unexpected peaks in the IR spectrum can be indicative of several impurities. Please refer to the "Troubleshooting with Infrared (IR) Spectroscopy" section below for a detailed guide on interpreting these peaks.
Q4: The NMR spectrum of my sample shows broad signals. What does this indicate?
A4: Broad signals in the ¹³C NMR spectrum can suggest the presence of paramagnetic species, which could be Rh(II) or Rh(III) impurities. It could also indicate a dynamic process, such as ligand exchange, happening on the NMR timescale. For troubleshooting, refer to the "Troubleshooting with Nuclear Magnetic Resonance (NMR) Spectroscopy" section.
Troubleshooting Guides
Troubleshooting with Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for assessing the purity of this compound, primarily by observing the carbonyl (CO) stretching frequencies.
Expected IR Spectrum of Pure [Rh(CO)₂Cl]₂: Pure this compound, in a non-coordinating solvent like hexane (B92381), should exhibit three strong absorption bands in the carbonyl region.
| Vibrational Mode | Frequency (cm⁻¹) in Hexane |
| Terminal CO stretch | ~2105 |
| Terminal CO stretch | ~2088 |
| Bridging CO stretch | ~2035 |
Common Impurities and their IR Signatures:
| Impurity | Characteristic IR Peaks (cm⁻¹) and Notes |
| Rhodium(III) hexachloride ([RhCl₆]³⁻) | Does not have carbonyl ligands, so no peaks in the 2200-1800 cm⁻¹ region. Its presence might be inferred by the weakness of the main product's CO bands. |
| cis-[RhCl₂(CO)₂]⁻ | Formed by the reaction with chloride salts.[1] Shows two strong CO stretching bands around 2060 and 1985 cm⁻¹. |
| Rh₄(CO)₁₂ | A common rhodium carbonyl cluster, which can be a byproduct. It has a characteristic bridging CO band around 1880 cm⁻¹. |
| Oxidized/Decomposed Species | The appearance of broad absorptions or a general loss of resolution in the carbonyl region can indicate decomposition. |
| Solvent Adducts (e.g., with THF) | The formation of adducts like RhCl(CO)₂:B (where B is a Lewis base) will shift the CO stretching frequencies.[1] For example, a THF adduct might show bands at lower frequencies compared to the dimer. |
Troubleshooting with Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is useful for identifying carbonyl-containing impurities.
Expected ¹³C NMR Spectrum of Pure [Rh(CO)₂Cl]₂: In a deuterated non-coordinating solvent (e.g., C₆D₆), you should observe a doublet for the carbonyl carbons due to coupling with ¹⁰³Rh (a spin 1/2 nucleus).
| Nucleus | Chemical Shift (δ) in C₆D₆ | Coupling Constant (¹JRh-C) |
| ¹³CO | ~178.5 ppm | ~76.3 Hz |
Interpreting Unexpected NMR Signals:
-
Multiple doublets in the carbonyl region: This suggests the presence of other rhodium carbonyl species. The chemical shifts and coupling constants will differ for impurities like cis-[RhCl₂(CO)₂]⁻ or solvent adducts.
-
Broadened signals: As mentioned, this can be due to paramagnetic impurities (Rh(II) or Rh(III) species) or dynamic exchange processes.
-
Absence of a clean doublet: If the signal is a singlet or a very broad, unresolved peak, it could indicate rapid exchange of the carbonyl ligands or significant sample decomposition.
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
This method is effective for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (with a cold finger)
-
High-vacuum pump
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Assemble the sublimation apparatus and ensure all joints are well-sealed.
-
Place the crude this compound into the bottom of the sublimator.
-
Evacuate the apparatus using a high-vacuum pump.
-
Once a stable high vacuum is achieved, start circulating coolant (e.g., cold water) through the cold finger.
-
Slowly heat the bottom of the sublimator using a heating mantle to approximately 90-100 °C.
-
The this compound will sublime and deposit as reddish-brown crystals on the cold finger.
-
Continue the sublimation until no more solid sublimes.
-
Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Carefully backfill the apparatus with an inert gas.
-
Disassemble the apparatus in an inert atmosphere (e.g., in a glovebox) to collect the purified crystals from the cold finger.
Protocol 2: Purification of this compound by Recrystallization
This method is suitable for removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Anhydrous, degassed non-polar solvent (e.g., hexane or petroleum ether)
-
Schlenk flask or similar apparatus for inert atmosphere chemistry
-
Cannula or filter stick
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Place the crude this compound in a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of the chosen anhydrous, degassed solvent at room temperature. The compound should be sparingly soluble.
-
Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
If insoluble impurities are present, perform a hot filtration under an inert atmosphere into a clean Schlenk flask.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, cool the flask further in an ice bath or freezer to maximize crystal formation.
-
Once crystallization is complete, remove the mother liquor via cannula filtration.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals under high vacuum.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Logic diagram for troubleshooting impurities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 14523-22-9 [chemicalbook.com]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. Formation of rhodium(III) carbonyls in nonaqueous solvents, and their decomposition by water to rhodium(I) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. RHODIUM CARBONYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
issues with rhodium carbonyl chloride solubility and precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodium carbonyl chloride.
Troubleshooting Guide: Solubility and Precipitation Issues
Researchers may encounter challenges with the solubility and unexpected precipitation of this compound, a red-brown volatile solid.[1] This guide provides insights into common solvents and factors that can influence the stability of your solutions.
Solubility Data Summary
This compound is generally soluble in nonpolar organic solvents and insoluble in water and aliphatic hydrocarbons.[1][2][3][4][5] While precise quantitative solubility data is not extensively published, the following table summarizes its qualitative solubility in common laboratory solvents.
| Solvent | Chemical Formula | Polarity | Solubility | Special Considerations |
| Benzene | C₆H₆ | Nonpolar | Soluble[3] | Use with caution due to toxicity. |
| Chloroform | CHCl₃ | Polar | Soluble[3][6] | Can be reactive with some compounds. |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Polar | Soluble | A common solvent for organometallic reactions. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble | Can form peroxides; use freshly distilled THF. |
| Ethanol (B145695) | C₂H₅OH | Polar | Soluble[6] | Protic nature may lead to decomposition over time. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Useful for washing and precipitation. |
| Water | H₂O | Very Polar | Insoluble[3] | Strict exclusion of water is necessary to prevent decomposition.[7][8] |
Common Causes of Precipitation and Instability
Understanding the factors that lead to the precipitation of this compound is crucial for maintaining the integrity of your experiments.
-
Moisture and Air Sensitivity: this compound is sensitive to both moisture and air.[2][3] Exposure to water can lead to decomposition and the formation of insoluble rhodium species.[7][8] Reactions with oxygen can also alter the complex, leading to precipitation.
-
Solvent Polarity: While soluble in many organic solvents, significant changes in the polarity of the solvent system during a reaction (e.g., addition of a less polar co-solvent) can reduce its solubility and cause it to precipitate.
-
Temperature Changes: A significant decrease in temperature can lead to the supersaturation of the solution and subsequent crystallization or precipitation of the compound.
-
Reaction with Other Reagents: The introduction of certain reagents can lead to ligand exchange or other reactions that form less soluble rhodium complexes. For instance, reactions with Lewis bases can form adducts with varying solubilities.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned from a clear reddish-brown to cloudy, and a precipitate has formed. What happened?
A1: This is a common issue and is often due to the decomposition of the rhodium complex. The most likely causes are exposure to moisture or air.[2][3] Water can react with this compound, leading to the formation of insoluble rhodium hydroxides or oxides.[7][8] It is also possible that a reaction with another component in your mixture has produced a less soluble rhodium species.
Q2: How can I prevent my this compound from precipitating during my experiment?
A2: To prevent precipitation, it is critical to work under inert and anhydrous conditions. This includes using dry, deoxygenated solvents and performing all manipulations under an inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is thoroughly dried before use. If your reaction involves a change in the solvent system, consider the potential impact on the solubility of the rhodium complex.
Q3: What is the best way to prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, use a dry, nonpolar, and aprotic solvent such as dichloromethane or chloroform.[3] Prepare the solution under an inert atmosphere. The solution should be stored in a tightly sealed container, preferably in a glovebox or desiccator, and protected from light. It is advisable to prepare fresh solutions for sensitive applications.
Q4: Can I use a protic solvent like ethanol to dissolve this compound?
A4: While this compound is soluble in ethanol, it is generally not recommended for long-term storage or for reactions where the stability of the complex is critical.[6] Protic solvents can react with the rhodium complex over time, leading to decomposition. If a protic solvent is necessary for your reaction, use it immediately after preparing the solution.
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for dissolving this compound while minimizing the risk of decomposition and precipitation.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or chloroform)
-
Dry, clean Schlenk flask or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles for solvent transfer
Procedure:
-
Prepare the Apparatus: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Place the required amount of this compound and a magnetic stir bar into the Schlenk flask. Seal the flask and purge with inert gas for at least 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the desired volume of anhydrous, deoxygenated solvent to the flask via a syringe.
-
Dissolution: Stir the mixture at room temperature until the this compound is fully dissolved. Gentle warming can be applied if necessary, but avoid excessive heat which could promote decomposition.
-
Storage: If the solution is to be stored, ensure the flask is sealed tightly and kept under a positive pressure of inert gas in a cool, dark place.
Visualizations
Troubleshooting Logic for Precipitation Issues
The following diagram illustrates a logical workflow for troubleshooting unexpected precipitation of this compound.
Experimental Workflow for Dissolving this compound
This diagram outlines the key steps for the successful dissolution of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. Page loading... [guidechem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound CAS#: 14523-22-9 [m.chemicalbook.com]
- 6. This compound Dimer|--Hangzhou Ocean Chemical Co.,Ltd [hzoceanchem.com]
- 7. Formation of rhodium(III) carbonyls in nonaqueous solvents, and their decomposition by water to rhodium(I) | Semantic Scholar [semanticscholar.org]
- 8. Formation of rhodium(III) carbonyls in nonaqueous solvents, and their decomposition by water to rhodium(I) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Air and Moisture Sensitivity in Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully managing air- and moisture-sensitive experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
I. Glovebox Troubleshooting Guide
A glovebox is an essential tool for creating an inert atmosphere, but issues can arise that compromise this environment. Here are solutions to common problems.
Q1: The oxygen and/or moisture levels in my glovebox are rising. What should I do?
A1: Gradually increasing oxygen or moisture levels are a common issue. Follow these steps to diagnose and resolve the problem:
-
Check the Circulation System: Ensure the gas circulation system is active. For automated systems, verify that the purge is set to "Active."[1]
-
Inspect for Leaks: Even with positive pressure, a significant leak can cause contamination.[1]
-
Verify the Inert Gas Source: If contamination levels rise during a purge, the issue might be with the inlet tubing or the gas source itself. Inspect the gas lines for any leaks.[1]
-
Check the Purification System: The gas purification system is vital for removing contaminants.
-
Examine the Oxygen Sensor: If no leaks are found, the oxygen sensor itself may need to be replaced, as it can be damaged by organic solvents or high temperatures.[1]
Q2: I have significant moisture buildup inside the glovebox. How can I reduce it?
A2: Excessive moisture can be detrimental to sensitive experiments. Here are some solutions:
-
Use Desiccants: Place desiccants like molecular sieves or silica (B1680970) gel inside the glovebox to absorb excess moisture.[2]
-
Control the External Environment: Use dehumidifiers or desiccants in the room where the glovebox is located to reduce the ambient humidity.[2]
-
Proper Sealing: Ensure the glovebox is properly sealed to prevent the ingress of moist air.[4]
-
Maintain Positive Pressure: A consistent positive pressure of dry inert gas will help to keep atmospheric moisture out.[4]
-
Drying Treatment: A heating device can be used to evaporate moisture, which is then removed by the purification system.[2]
Q3: The pressure in my glovebox is unstable. What could be the cause?
A3: Fluctuating pressure can indicate a few problems. Here’s how to troubleshoot:
-
Check for Leaks: As with rising O2/H2O levels, a leak is a primary suspect for pressure instability.[1]
-
Gas Supply Issues: Ensure a steady supply of inert gas at the correct pressure.[3] Check the gas cylinder levels and regulators.
-
Control System Malfunction:
-
Gas Flow Balance: Adjust the inlet and outlet valves to maintain a consistent and stable pressure.[3]
II. Schlenk Line Troubleshooting Guide
Schlenk lines are fundamental for many air-sensitive reactions. Below are common problems and their solutions.
Q1: My Schlenk line has poor vacuum pressure. What are the likely causes?
A1: A poor vacuum is most often due to a leak in the system. Here's a systematic approach to finding and fixing it:
-
Check for Leaks in Stopcocks:
-
Greased stopcocks can have poor seals if not greased uniformly. Cleaning and re-greasing the stopcocks can often solve the issue.[5]
-
For Teflon taps, the seal can wear down over time, or residue can get trapped. Clean the tap or replace it if necessary.[5]
-
To identify the problematic stopcock, you can individually turn each one to the inert gas setting and observe any significant change in the manometer reading.[5]
-
-
Inspect Hosing and Connections: The tubing and connectors are common points of failure and should be regularly inspected for cracks or loose fittings.[6]
-
Examine the Solvent Trap:
-
A blockage in the solvent trap, often from frozen solvents like benzene (B151609) or 1,4-dioxane, can lead to poor vacuum.[5] It may be necessary to thaw and empty the trap.
-
Ensure the trap is topped up with liquid nitrogen to prevent the evaporation of condensed solvents.[5]
-
-
Check the Vacuum Pump: If the pump is an oil pump, back-siphoning of oil into the trap can occur if the vacuum is not properly quenched after turning off the pump.[7]
Q2: I'm experiencing slow cannula transfers. What could be wrong?
A2: Slow transfers are usually due to a blockage or a pressure equalization issue.
-
Leaky Septa: A leak in the septa of either the sending or receiving flask can prevent a sufficient pressure differential. Replace the septa if they appear worn or have multiple punctures.[5]
-
Clogged Cannula or Bleed Needle: The cannula or the bleed needle (which allows for gas to be displaced from the receiving flask) may be clogged. Clean or unblock them to resolve the issue.[5]
Q3: I suspect my reaction is being contaminated with air or moisture despite using a Schlenk line. What are the potential sources of contamination?
A3: Contamination can occur even with careful technique. Here are some common culprits:
-
Improperly Dried Glassware: Glassware can adsorb a thin film of moisture. It should be oven-dried (e.g., at 140°C for 4 hours) and cooled under an inert atmosphere.[8][9]
-
Contaminated Inert Gas: The inert gas itself can be a source of contamination if not properly purified. Using a drying column for the inert gas line is recommended.[9]
-
Insufficient Purging: Ensure you are performing enough vacuum/inert gas cycles (typically three) to remove all the air from your flask.[10][11]
-
Leaky Septa on Reagent Bottles: The septa on commercial reagent bottles can degrade over time, allowing air and moisture to enter.[9]
III. FAQs: Handling Air- and Moisture-Sensitive Reagents
Working with pyrophoric and other reactive reagents requires stringent safety protocols and handling techniques.
Q1: What are some common examples of pyrophoric and water-reactive chemicals?
A1: A variety of chemical classes exhibit pyrophoric or highly water-reactive properties.
| Chemical Class | Examples |
| Organometallics | RLi (e.g., n-butyllithium), RMgX (Grignard reagents), R3Al, R2Zn[8][12] |
| Metal Hydrides | NaH, KH, LiAlH4[8][12] |
| Finely Divided Metals | Al, Mg, Fe, Pd, Pt, Zn[8][12] |
| Alkali Metals | Na, K, Cs[8][12] |
| Metal Carbonyls | Ni(CO)4, Fe(CO)5[8][12] |
| Non-metal Hydrides | B2H6, PH3, AsH3[8][12] |
| Main Group Halides | BCl3, AlCl3, PCl3, SiCl4[8] |
| Inorganic Acid Halides | POCl3, SOCl2[8] |
Q2: What is the proper personal protective equipment (PPE) for handling pyrophoric reagents?
A2: Proper PPE is critical for safety.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields must be worn. A face shield is required when there is a risk of explosion or a large splash hazard.[13][14]
-
Hand Protection: Wear flame-resistant gloves. Nitrile gloves are combustible, so it is recommended to wear them under neoprene or other flame-resistant gloves for added protection.[13][15]
-
Body Protection: A flame-resistant lab coat (e.g., made of Nomex®) is required.[14][15] Avoid clothing made of synthetic materials like polyester (B1180765) or nylon, which can melt to the skin.[14][15]
Q3: What are the best practices for transferring pyrophoric liquids?
A3: Safe transfer of pyrophoric liquids requires careful technique.
-
Work in a Fume Hood: All manipulations should be performed in a certified chemical fume hood.[16][17]
-
Secure the Reagent Bottle: The reagent bottle should be clamped and secured to a stand to prevent it from tipping over.[15][16]
-
Use a Long Needle: Use a long needle (e.g., 18-gauge or higher) to reach the liquid without inverting the bottle.[15][16]
-
Syringe Size: Use a syringe with a capacity at least double the volume of the liquid being transferred to prevent pressure buildup.[13][15]
-
Dry Equipment: All glassware, syringes, and cannulas must be oven-dried and purged with an inert gas before use.[16]
-
Cooling Bath: Add the pyrophoric reagent slowly to the reaction vessel in a cooling bath to control the reaction rate and dissipate heat.[15][16]
IV. FAQs: Solvent and Gas Management
The purity of solvents and the inert gas atmosphere is paramount for the success of sensitive experiments.
Q1: How can I effectively dry solvents for my experiments?
A1: There are several methods for drying solvents, each with its own advantages and safety considerations.
| Drying Method | Description | Suitable For |
| Solvent Stills | Refluxing the solvent over a suitable desiccant (e.g., alkali metals, metal hydrides) followed by distillation. This method is effective but poses a significant safety risk. | A wide range of solvents, but use is declining due to safety concerns. |
| Solvent Purification System (SPS) | Pushing the solvent through columns of activated alumina (B75360) (to remove water) and a supported copper catalyst (to remove oxygen) using inert gas pressure. This is a safer and more convenient alternative to stills. | Many common laboratory solvents. |
| Activated Molecular Sieves | Adding activated molecular sieves to the solvent. This method has been shown to be sufficient for drying a range of organic solvents. | A variety of organic solvents. |
| Chemical Drying Agents | Adding a water-reactive substance that produces easily removable byproducts. Common agents include magnesium, calcium oxide, calcium hydride, and phosphorus pentoxide.[18] | Specific solvents, depending on the compatibility of the drying agent. |
Q2: What is the purpose of an inert gas purification system and how does it work?
A2: An inert gas purifier is essential for removing oxygen, moisture, and other contaminants from the inert gas supply, ensuring an ultra-pure environment in a glovebox or for a Schlenk line.[19][20] These systems typically circulate the gas in a closed loop through a purification reactor.[20] Common purification techniques include:
-
Pressure Swing Adsorption (PSA): Uses adsorbent materials to selectively remove impurities like moisture and hydrocarbons under varying pressures.[19]
-
Catalytic Conversion: A common method for oxygen removal involves a copper catalyst that reacts with oxygen to form copper oxide.[21]
-
Molecular Sieves: These are used to adsorb moisture from the gas stream.[21]
-
Membrane Technology: Utilizes membranes that selectively allow certain gases to pass through while blocking impurities.[19]
-
Cryogenic Distillation: Separates gases based on their different boiling points at low temperatures.[19]
Q3: How do I properly degas a solvent?
A3: Degassing is crucial to remove dissolved gases, particularly oxygen, from a solvent.
-
Freeze-Pump-Thaw: This is a highly effective method. The solvent is frozen (typically with liquid nitrogen), a vacuum is applied to remove the gases in the headspace, the flask is closed, and the solvent is thawed. This cycle is usually repeated three times.[7][8]
-
Bubbling with Inert Gas: Bubbling a stream of inert gas (like nitrogen or argon) through the solvent for an extended period can displace dissolved oxygen.
-
Sonication under Vacuum: Repeatedly sonicating the solvent under a light vacuum and backfilling with an inert gas can also be an effective and quick method for degassing.[8]
V. Experimental Workflows and Protocols
Protocol 1: Setting up a Reaction on a Schlenk Line
This protocol outlines the basic steps for preparing a reaction flask for an air-sensitive experiment using a Schlenk line.
-
Glassware Preparation: Ensure all glassware is clean and oven-dried to remove adsorbed moisture.[8] Assemble the glassware while still hot and immediately connect it to the Schlenk line.
-
Purging the Flask:
-
Connect the reaction flask to a port on the Schlenk line.
-
Turn the stopcock to the vacuum line to evacuate the flask.
-
Once a good vacuum is achieved, switch the stopcock to the inert gas line to backfill the flask with nitrogen or argon.
-
Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[10][11]
-
-
Adding Reagents:
-
Solids: Air-stable solids can be added through a side arm under a positive flow of inert gas. For sensitive solids, it is best to add them in a glovebox before connecting the flask to the Schlenk line.[11]
-
Liquids: Dry, degassed solvents and liquid reagents are added via a syringe through a rubber septum.[11]
-
Protocol 2: Transferring a Pyrophoric Reagent via Syringe
This protocol details the safe transfer of a pyrophoric liquid from a Sure/Seal™ bottle to a reaction flask.
-
Preparation:
-
Ensure the reaction flask is under a positive pressure of inert gas, vented through a bubbler.
-
Use an oven-dried syringe with a Luer-lock needle. Flush the syringe with inert gas multiple times.[8]
-
-
Pressurizing the Reagent Bottle:
-
Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle.
-
Gently introduce a positive pressure of inert gas into the bottle.
-
-
Withdrawing the Reagent:
-
Insert the needle of the dry, inert-gas-flushed syringe through the septum and into the liquid.
-
Slowly withdraw the desired volume of the reagent. The positive pressure in the bottle will help to fill the syringe.[22]
-
-
Transferring to the Reaction Flask:
-
Remove the syringe from the reagent bottle and quickly insert the needle through the septum of the reaction flask.
-
Slowly add the reagent to the reaction mixture, which should ideally be cooled in a cooling bath.[15]
-
-
Cleaning:
References
- 1. ossila.com [ossila.com]
- 2. vacuumdegassing.com [vacuumdegassing.com]
- 3. vacuumdegassing.com [vacuumdegassing.com]
- 4. Common Issues and Solutions with Glove Boxes - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. cast.desu.edu [cast.desu.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. reddit.com [reddit.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. research.columbia.edu [research.columbia.edu]
- 18. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 19. inertcorp.com [inertcorp.com]
- 20. Inert Gas Purifiers for Glove Box [jacomex.com]
- 21. studylib.net [studylib.net]
- 22. web.mit.edu [web.mit.edu]
Technical Support Center: Scale-Up Challenges for Reactions Using Rhodium Carbonyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up chemical reactions that utilize rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, as a catalyst or precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges associated with this compound catalyzed reactions?
A1: When moving from bench-scale to pilot or industrial-scale production, several key challenges emerge. The most critical include:
-
Catalyst Deactivation and Stability: The catalyst can be sensitive to impurities, leading to deactivation.[1][2] Changes in reaction conditions during scale-up can also lead to the formation of inactive rhodium species.[3]
-
Catalyst Recovery and Cost: Rhodium is a precious and expensive metal, making efficient catalyst recovery and recycling crucial for economic viability.[1][4] Homogeneous catalysts, like many derived from this compound, can be difficult to separate from the product mixture.[4]
-
Heat and Mass Transfer: Exothermic reactions can become difficult to control in larger reactors, potentially leading to temperature gradients, reduced selectivity, and safety hazards like thermal runaway.[1][5] Inefficient mixing can also limit the reaction rate as mass transfer becomes the rate-determining step.[6]
-
Safety and Handling: Rhodium compounds can be hazardous, and handling larger quantities requires stringent safety protocols to manage risks such as toxicity and irritation.[7][8]
Q2: What are the key safety precautions for handling this compound at a larger scale?
A2: Handling this compound ([Rh(CO)₂Cl]₂) and related rhodium compounds requires strict safety measures. It is considered a hazardous substance.[8][9] Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[10]
-
Exposure Limits: Adhere to established occupational exposure limits for rhodium.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not create dust when handling the solid material.[8][10] In case of spills, follow established cleanup procedures immediately.[8]
-
Storage: Store in a cool, dry place in a tightly sealed, properly labeled container.[8]
Table 1: Occupational Exposure Limits for Rhodium
| Agency | Exposure Limit (as Rh) |
|---|---|
| PEL (Permissible Exposure Limit) | 0.001 mg/m³[7] |
| TLV (Threshold Limit Value) | 0.01 mg/m³[7] |
Q3: Why is catalyst recovery so critical and what general methods are used?
A3: Rhodium is a scarce and costly precious metal, making its recovery from spent catalysts essential for the economic feasibility of any large-scale process.[1][11] The primary challenge with homogeneous catalysts is their complete dissolution in the reaction medium, which complicates separation from the products.[4] Common recovery strategies include:
-
Oxidation: The oxidation state of rhodium is changed (e.g., from Rh(I) to Rh(III)) to alter its solubility, allowing it to be separated into an aqueous phase.[1][12]
-
Precipitation: The rhodium is precipitated out of the solution as an insoluble salt or complex.[4]
-
Solvent Extraction: Liquid-liquid extraction is used to selectively move the rhodium complex into a separate phase.[4]
-
Incineration: The catalyst-containing waste is burned to recover the rhodium oxide from the ash.[4]
Troubleshooting Guide
Issue 1: Decreased Reaction Rate or Complete Stoppage (Catalyst Deactivation)
Possible Cause: Your rhodium catalyst may be deactivating. This is a common issue during scale-up where variations in feedstock purity and reaction conditions are more pronounced.
Troubleshooting Steps:
-
Check for Impurities:
-
Problem: Feedstocks (solvents, substrates, synthesis gas) can contain impurities that poison the catalyst. Chloride ions are known to be toxic to some rhodium carbonyl catalysts by coordinating to the metal center and inhibiting the reaction.[1]
-
Solution: Analyze all incoming raw materials for potential catalyst poisons. Implement a purification step for feedstocks if necessary.
-
-
Investigate Catalyst Degradation:
-
Problem: The active catalyst can degrade into inactive species. For example, hydroperoxides can cause oxidative degradation of ligands and the formation of inactive rhodium carbonyl clusters.[2] In some hydrogenations, the solvent (e.g., a primary alcohol) can be dehydrogenated to an aldehyde, which then decarbonylates the catalyst to form an inactive species.[3]
-
Solution: Use operando analytical techniques, such as FTIR spectroscopy, to monitor the catalyst's structural state during the reaction.[2] This can help identify the formation of inactive species. Re-evaluate your choice of solvent and ensure it is stable under reaction conditions.
-
-
Assess Reaction Conditions:
-
Problem: Changes in temperature, pressure, or concentration during scale-up can shift equilibria and favor the formation of inactive rhodium complexes.[3]
-
Solution: Carefully control reaction parameters. Use kinetic modeling to understand the impact of condition changes on catalyst stability and activity.
-
Caption: Workflow for troubleshooting catalyst deactivation.
Issue 2: Poor Heat Transfer and Thermal Runaway Concerns
Possible Cause: Many reactions involving this compound, such as hydroformylation or carbonylation, are exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it harder to remove the heat generated by the reaction.
Troubleshooting Steps:
-
Improve Reactor Design:
-
Problem: A standard batch reactor may not provide sufficient heat transfer for a highly exothermic process at scale.
-
Solution: Consider alternative reactor designs with better heat transfer capabilities. Microchannel reactors, for instance, offer exceptionally high heat and mass transfer rates, which can prevent temperature runaway and improve safety.[1][5] For larger volumes, continuous flow reactors or reactors with internal cooling coils or jackets are essential.
-
-
Modify Dosing Strategy:
-
Problem: Adding a reactant all at once can lead to a rapid release of heat that overwhelms the cooling system.
-
Solution: Implement a semi-batch process where one of the reactants is fed gradually. This allows the rate of heat generation to be controlled and matched to the cooling capacity of the reactor.
-
-
Use a Heat Transfer Fluid:
-
Problem: The reaction solvent may not be an efficient medium for heat transfer.
-
Solution: Ensure the solvent has good thermal conductivity and that the reactor's cooling system is properly designed. Using a heat transfer fluid in the reactor jacket that can operate at low temperatures is critical.
-
Issue 3: Inefficient Catalyst Separation and Recovery
Possible Cause: The homogeneous nature of the rhodium catalyst makes its separation from the product stream a significant challenge, leading to product contamination and loss of the expensive metal.
Troubleshooting Steps:
-
Induce Phase Separation:
-
Problem: The catalyst and product are in the same phase.
-
Solution: Explore methods to induce phase separation post-reaction. One approach is to use an aqueous-organic biphasic system, where the catalyst is modified to be water-soluble and the product is organic-soluble. Another method involves changing conditions (e.g., temperature or solvent) to cause the catalyst to precipitate or form a separate liquid phase.[13]
-
-
Implement an Oxidative Recovery Process:
-
Problem: The rhodium catalyst remains dissolved in the organic phase after the reaction.
-
Solution: A proven method is to use an oxidizing agent, such as hydrogen peroxide (H₂O₂), to convert the active Rh(I) species to a Rh(III) species.[1][12] The Rh(III) species often forms a water-soluble complex (e.g., a chloro-aqua complex) that can be extracted into an aqueous phase, effectively separating it from the organic product.[1][12]
-
Experimental Protocol: Oxidative Recovery of Rhodium from a Spent Catalyst
This protocol is based on a microreactor-based process for recovering rhodium from a spent triphenylphosphine (B44618) acetylacetone (B45752) carbonyl rhodium (ROPAC) catalyst solution.[1][12]
Objective: To recover rhodium from an organic phase into an aqueous phase via oxidation with hydrogen peroxide.
Materials:
-
Spent catalyst solution (organic phase)
-
Hydrogen Peroxide (H₂O₂) solution
-
Microchannel reactor system with pumps and temperature control
-
Separatory funnel or phase separator
-
ICP-OES for rhodium concentration analysis
Procedure:
-
Set up the microchannel reactor system, ensuring all connections are secure.
-
Preheat the reactor to the target temperature (e.g., 110 °C).
-
Pump the organic phase (spent catalyst) and the aqueous H₂O₂ solution into the microreactor through a T-junction mixer at the desired phase ratio (e.g., 1:1 v/v).
-
Control the flow rates to achieve the desired residence time within the reactor (e.g., 29 minutes).
-
Collect the biphasic mixture from the reactor outlet.
-
Allow the two phases (organic and aqueous) to separate.
-
Separate the aqueous phase (containing the recovered rhodium) from the organic phase.
-
Analyze the rhodium concentration in both phases using ICP-OES to determine the recovery efficiency.
-
For higher recovery, the remaining organic phase can be subjected to a second treatment under the same conditions.[12]
Table 2: Optimized Conditions for Rhodium Recovery via Oxidation
| Parameter | Optimized Value | Rh Recovery (1st Pass) | Rh Recovery (2nd Pass) |
|---|---|---|---|
| Reaction Temperature | 110 °C[12] | ~66%[12] | >95% (overall)[12] |
| Reaction Time | 29 minutes[12] |
| Phase Ratio (Organic:Aqueous) | 1:1[12] | | |
Caption: Experimental workflow for rhodium catalyst recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. This compound | C4Cl2O4Rh2-2 | CID 10293666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. carlroth.com [carlroth.com]
- 11. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 12. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Rhodium Carbonyl Chloride Catalyst Systems
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with rhodium carbonyl chloride and related catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of this compound?
A1: Catalyst poisoning refers to the deactivation of a rhodium catalyst through strong chemisorption of substances present in the feedstock or reaction medium. These "poisons" bind to the active rhodium centers, blocking their ability to catalyze the desired reaction, which can lead to a partial or complete loss of catalytic activity.[1] Poisons can sometimes cause irreversible deactivation of the catalyst.[1]
Q2: What are the most common poisons for rhodium-based catalysts?
A2: Common poisons for rhodium catalysts include:
-
Sulfur Compounds: Thiols, disulfides, and thiophene (B33073) are particularly detrimental.[2][3] Even at parts-per-million (ppm) levels, sulfur can lead to significant deactivation by forming stable rhodium sulfides.[2][4]
-
Oxygen and Oxidizing Agents: While sometimes used in controlled regeneration processes, uncontrolled exposure to air or other oxidants can lead to the formation of inactive rhodium oxides (e.g., Rh₂O₃).[1][5][6]
-
Halides: Chloride ligands can sometimes have a deactivating effect on catalytic reactions.[7]
-
Strongly Coordinating Ligands: Excess phosphine (B1218219) ligands or the formation of degradation products can lead to the formation of non-reactive, stable rhodium complexes.[8][9]
-
Heavy Metals: Elements like lead and arsenic can permanently deactivate the catalyst.[1]
Q3: How can I visually identify if my catalyst is poisoned?
A3: A common visual indicator of catalyst poisoning or degradation, particularly in hydroformylation reactions, is a color change of the reaction solution. A healthy, active rhodium catalyst solution is typically a light straw or yellow-orange color. A change to a dark brownish-black color often suggests catalyst deactivation or the formation of inactive rhodium clusters.[10]
Q4: What is the mechanism of sulfur poisoning on rhodium catalysts?
A4: Sulfur compounds poison rhodium catalysts by adsorbing onto the active metal sites. Studies on rhodium-promoted nickel catalysts have shown that sulfur preferentially adsorbs on the metal particles, forming multiple surface adlayers.[2] This blocks the sites required for the catalytic reaction. While the presence of sulfur is often considered a poison, some research has explored using rhodium sulfides as active catalysts themselves, indicating the interaction is complex and can be modulated.[4][11]
Q5: How does phosphine ligand degradation affect catalyst performance?
A5: Phosphine ligands, which are crucial for tuning the selectivity and activity of rhodium catalysts, can degrade under reaction conditions.[12] Common degradation pathways include oxidation to phosphine oxide (by trace air or peroxides), P-C bond cleavage at elevated temperatures, and hydrolysis in the presence of water.[9] This degradation alters the ligand-to-metal ratio, changes the electronic and steric environment of the rhodium center, and can lead to the formation of less active or inactive catalyst species, thereby reducing reaction rate and altering selectivity.[9][13][14]
Troubleshooting Guides
Problem 1: My catalytic activity has decreased significantly or stopped completely.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Feedstock Contamination | Analyze feedstock for common poisons (sulfur, water, oxygenates) using GC-MS or specific detectors. | Purify feedstock using appropriate methods (e.g., passing through activated alumina (B75360) or copper catalysts to remove sulfur). |
| Catalyst Poisoning | A color change to dark brown/black may be observed.[10] Analyze a sample of the catalyst solution for suspected poisons using ICP-MS or XRF.[15][16] | If poisoning is confirmed, the catalyst may need to be regenerated or replaced. (See Experimental Protocols for a regeneration procedure). |
| Ligand Degradation | Use ³¹P NMR spectroscopy to check for the presence of phosphine oxides or other degradation products.[9] | Add a fresh ligand to the reaction mixture. Optimize reaction conditions (e.g., lower temperature) to minimize further degradation.[12] |
| Formation of Inactive Clusters | The solution may appear dark or contain precipitates. | Attempt catalyst regeneration. In some cases, changing the solvent or ligand can help redissolve or break up clusters. |
Problem 2: My product selectivity has changed (e.g., altered linear-to-branched aldehyde ratio in hydroformylation).
| Possible Cause | Diagnostic Check | Suggested Solution |
| Change in Ligand-to-Rhodium Ratio | The ratio is critical for selectivity.[14] Ligand degradation is a common cause.[9] Use ³¹P NMR to quantify free ligand and its degradation products. | Add a controlled amount of fresh ligand to restore the optimal ratio. Ensure inert atmosphere to prevent oxidative degradation. |
| Reaction Temperature Fluctuation | High temperatures can favor isomerization and affect selectivity.[14] | Ensure precise temperature control. A lower temperature may restore desired selectivity at the cost of reaction rate. |
| Change in CO/H₂ Pressure | The partial pressures of syngas components directly influence selectivity in hydroformylation. | Verify and maintain the correct partial pressures of carbon monoxide and hydrogen throughout the reaction. |
Data Presentation
Table 1: Effect of Common Poisons on Rhodium Catalyst Activity (Illustrative Data)
| Poison | Typical Concentration in Feedstock | Effect on Catalyst Activity | Reversibility |
| Sulfur (as H₂S or Thiophene) | > 1 ppm | Severe deactivation | Often irreversible without specific regeneration[2] |
| Oxygen | > 5 ppm (uncontrolled) | Rapid deactivation via oxidation | Reversible with reducing agents or specific regeneration[5] |
| Water | > 100 ppm | Can lead to ligand hydrolysis and side reactions[9] | Depends on extent of ligand degradation |
| Excess Phosphine Ligand | > 20% molar excess | Decreased rate due to formation of stable, less active species[8] | Reversible by adjusting concentration |
Experimental Protocols
Protocol 1: General Analysis of Catalyst for Poisoning
This protocol outlines a general method for identifying elemental poisons using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Sample Preparation:
-
Carefully take a representative sample (approx. 1 mL) of the deactivated catalyst solution under an inert atmosphere.
-
Digest the sample in a solution of aqua regia (3:1 concentrated HCl to concentrated HNO₃) in a fume hood. Use appropriate personal protective equipment (PPE). The digestion process dissolves the rhodium complex and other metals.
-
After complete digestion, dilute the sample to a known volume with deionized water to bring the analyte concentrations within the calibrated range of the ICP-MS instrument.
-
-
ICP-MS Analysis:
-
Prepare multi-element calibration standards containing the suspected poisons (e.g., S, Pb, As) and rhodium.
-
Run the standards to generate a calibration curve.
-
Analyze the prepared sample solution. The ICP-MS will provide a quantitative concentration of the elements present.[15]
-
-
Interpretation:
-
Compare the elemental concentrations in the poisoned catalyst to a fresh catalyst sample or the feedstock. Elevated levels of elements like sulfur, lead, or arsenic confirm poisoning.
-
Protocol 2: Regeneration of a Poisoned Rhodium Hydroformylation Catalyst
This protocol is based on a patented method for reactivating rhodium catalysts, particularly those deactivated by sulfur.[10]
-
Catalyst Removal: Remove a portion of the at-least-partially inactive catalyst from the reactor. The catalyst will likely be dark brownish-black.[10]
-
Aldehyde Adjustment: Ensure the presence of at least one mole of aldehyde per mole of rhodium and ligand in the catalyst stream. This is a critical step for the process to be effective.[10]
-
Oxidation Step:
-
Purification:
-
Remove any solid material that may have formed during the oxidation step via filtration.
-
If acidic byproducts were formed, they should be removed before reintroducing the catalyst to the reaction.[10]
-
-
Re-introduction: Adjust the ligand-to-rhodium ratio as required for the specific hydroformylation reaction and return the regenerated catalyst to the reactor.[10]
Visualizations
Below are diagrams illustrating key concepts in catalyst poisoning and troubleshooting.
References
- 1. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 2. Sulfur poisoning of Rh–Ni catalysts during steam reforming of sulfur-containing liquid fuels - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-Catalyzed Synthesis of Organosulfur Compounds Involving S-S Bond Cleavage of Disulfides and Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. In situ regeneration of Rhodium in three-way catalysts by aqueous ethanol injection for sustained methane emissions abatement | RTI [rti.org]
- 6. Oxygen reduction reactions of monometallic rhodium hydride complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [ask.orkg.org]
- 9. benchchem.com [benchchem.com]
- 10. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydroformylation - Wikipedia [en.wikipedia.org]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Lifetime of Rhodium Carbonyl Chloride Catalysts
Welcome to the technical support center for rhodium carbonyl chloride catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing catalyst lifetime, troubleshooting common experimental issues, and offering answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound catalysts.
| Problem | Potential Cause | Suggested Solution |
| Low or No Catalytic Activity | Catalyst Deactivation: Formation of inactive rhodium clusters (e.g., Rh₄(CO)₁₂, Rh₆(CO)₁₆) due to high temperatures or prolonged reaction times.[1][2] | - Lower the reaction temperature if the protocol allows. - Reduce the reaction time or monitor the reaction progress more frequently. - Consider in-situ reactivation strategies if applicable. |
| Ligand Degradation: Oxidative degradation of phosphine (B1218219) or phosphite (B83602) ligands by trace oxygen or peroxides.[1] | - Ensure all solvents and reagents are rigorously deoxygenated. - Use fresh, high-purity ligands. - Consider using more robust ligands, such as bulky phosphites, known for their stability.[1] | |
| Chloride Inhibition: The presence of chloride ligands can have a deactivating effect on the catalytic reaction.[3] | - Consider using a chloride-free rhodium precursor, such as [Rh(COD)(acac)], if the reaction chemistry permits.[3] | |
| Loss of Selectivity | Formation of Different Active Species: Changes in the catalyst structure during the reaction, such as the interconversion between nanoparticles and single atoms, can lead to different active sites with altered selectivity.[4][5] | - Carefully control reaction conditions (temperature, pressure, solvent) to maintain the desired catalyst form. - Characterize the catalyst state post-reaction to understand any structural changes. |
| Ligand Modification: Partial degradation or modification of the ancillary ligands can alter the steric and electronic environment of the rhodium center. | - Analyze the ligand integrity throughout the reaction using techniques like ³¹P NMR spectroscopy. - Add a slight excess of the ligand to compensate for any degradation, but be aware of potential inhibition by excess ligand.[2] | |
| Catalyst Precipitation | Low Solubility: The catalyst or its intermediates may have low solubility in the chosen solvent system, especially at lower temperatures.[6][7] | - Screen for a more suitable solvent or a co-solvent system to improve solubility. - Increase the reaction temperature if it does not negatively impact catalyst stability or selectivity. |
| Formation of Insoluble Clusters: Aggregation of the catalyst into larger, insoluble rhodium clusters.[1] | - Use ligands that sterically hinder the formation of large clusters. - Maintain a sufficient ligand-to-metal ratio. | |
| Reaction with Impurities: Precipitation can be induced by impurities in the reagents or solvents. | - Use high-purity, dry, and deoxygenated solvents and reagents. - Purify starting materials if their quality is uncertain. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the deactivation of this compound catalysts?
A1: The main deactivation pathways include:
-
Formation of Inactive Carbonyl Clusters: Under reaction conditions, especially at elevated temperatures and pressures, active monomeric rhodium species can aggregate to form inactive rhodium carbonyl clusters such as Rh₄(CO)₁₂ and Rh₆(CO)₁₆.[1][2]
-
Oxidative Degradation: Traces of oxygen or hydroperoxides in the reaction mixture can lead to the oxidative degradation of the catalyst and its ligands, particularly phosphite ligands.[1]
-
Ligand Dissociation/Decomposition: The dissociation of ligands from the rhodium center can lead to the formation of less active or inactive species. High temperatures can also cause the decomposition of the ligands themselves.[2]
-
Inhibition by Substrates, Products, or Solvents: Coordination of the solvent, substrates, or products to the rhodium center can sometimes lead to the formation of stable, off-cycle species, thereby inhibiting the catalytic cycle.[8]
-
Chloride Poisoning: While part of the initial precursor, excess chloride ions in the reaction medium can act as a catalyst poison.[3]
Q2: How can I improve the stability and lifetime of my this compound catalyst?
A2: To enhance catalyst stability:
-
Ligand Selection: Employ bulky and electron-donating ligands, such as certain phosphines and phosphites, which can stabilize the rhodium center and prevent aggregation.[1]
-
Control of Reaction Conditions: Operate at the lowest effective temperature and pressure to minimize thermal degradation and cluster formation.[5]
-
Rigorous Inert Atmosphere: Ensure the complete exclusion of air and moisture from the reaction system by using thoroughly dried and deoxygenated solvents and reagents, and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).[9]
-
Use of Additives: In some cases, the addition of a co-catalyst or a stabilizing agent can prolong the catalyst's life.
-
Chloride-Free Precursors: If feasible for your application, using a chloride-free rhodium precursor can mitigate the deactivating effects of chloride ions.[3]
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Yes, regeneration is often possible. A common method involves the controlled oxidation of the deactivated catalyst, which typically exists as inactive rhodium clusters or species. One patented process describes treating the deactivated catalyst stream with an oxygen-containing gas in the presence of an aldehyde.[10] Another approach for recovering rhodium from spent catalysts involves oxidation with hydrogen peroxide to form water-soluble rhodium complexes that can be separated and reprocessed.[11] The specific regeneration protocol will depend on the nature of the deactivation and the reaction system.
Q4: What is the effect of temperature on the stability of rhodium catalysts?
A4: Temperature has a significant impact on catalyst stability. Higher temperatures can accelerate the rate of deactivation by promoting the formation of inactive rhodium clusters.[1] For supported rhodium catalysts, high temperatures can lead to the disintegration of rhodium nanoparticles into single atoms, which can alter the catalytic activity.[4][5] It is crucial to find an optimal temperature that provides a good reaction rate without causing rapid catalyst decomposition.
Quantitative Data
Table 1: Effect of Temperature on CO Oxidation Kinetics over a 0.1% Rh/Al₂O₃ Catalyst
| Temperature (°C) | Apparent Activation Energy (kJ/mol) | Key Observation |
| Low-Temperature Regime | 100-110 | The reaction rate is stable.[5] |
| Mid-Temperature Regime | Variable | A transition in reaction kinetics is observed.[5] |
| High-Temperature Regime | 100-110 | The pre-exponential factor increases, suggesting a change in the number of active sites.[5] |
Table 2: Influence of Hydroperoxide (tBuOOH) on Rh/BiPhePhos-Catalyzed Hydroformylation of 1-Dodecene
| tBuOOH Concentration | 1-Dodecene Conversion (after 90 min) | Shift in Selectivity |
| Low (<0.01 mol%) | 99% | Minimal isomerization.[1] |
| High | 90% | Significant increase in isomerization to internal olefins.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation from Rhodium(III) Chloride Hydrate (B1144303)
This protocol describes the synthesis of the this compound dimer, [Rh₂(CO)₄Cl₂], a common precursor.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Carbon monoxide (CO) gas, high purity
-
An appropriate solvent (e.g., methanol (B129727) or dimethylformamide)[12][13]
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and a gas inlet, dissolve RhCl₃·xH₂O in the chosen solvent under an inert atmosphere.
-
Heat the solution to a temperature between 50-70°C.[12]
-
Slowly bubble CO gas through the stirred solution. The color of the solution will change, typically to a clear yellow, indicating the formation of the dicarbonyl rhodium(I) chloride dimer.[12]
-
Continue the CO flow for a sufficient period to ensure complete conversion.
-
The resulting solution containing [Rh₂(CO)₄Cl₂] can be used directly for the subsequent addition of ligands or further reactions.
Protocol 2: Catalyst Regeneration by Oxidation
This protocol is a general guideline for the regeneration of a deactivated rhodium hydroformylation catalyst.
Materials:
-
Deactivated rhodium catalyst solution
-
Aldehyde (e.g., the product of the hydroformylation reaction)
-
Oxygen-containing gas (e.g., air or a mixture of O₂ and N₂)
Procedure:
-
Remove a portion of the deactivated catalyst solution from the reactor.[10]
-
Adjust the aldehyde concentration in the solution to have at least one mole of aldehyde per mole of rhodium and ligand present.[10]
-
Transfer the solution to a suitable vessel equipped for gas sparging and temperature control.
-
Treat the solution with an oxygen-containing gas at a temperature below the boiling point of the aldehyde.[10] The color of the solution may change from a dark brownish-black to a light straw color upon successful regeneration.
-
After the oxidation is complete, filter the solution to remove any solid byproducts.[10]
-
Adjust the ligand-to-rhodium ratio as needed before reintroducing the catalyst to the reactor.[10]
Visualizations
References
- 1. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 2. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. assignmentpoint.com [assignmentpoint.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. US20150141685A1 - Process for preparing diketonato-rhodium(i)-carbonyl complexes - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Rhodium Carbonyl Chloride and Wilkinson's Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of two prominent rhodium-based catalysts: Rhodium Carbonyl Chloride, [Rh₂(CO)₄Cl₂], and Wilkinson's Catalyst, RhCl(PPh₃)₃. While both are pivotal in homogeneous catalysis, their activities and applications differ significantly. This document summarizes their performance in key reactions, provides detailed experimental methodologies, and visualizes their catalytic cycles.
Executive Summary
Wilkinson's catalyst is a highly efficient and selective catalyst, particularly for the hydrogenation of alkenes and in hydroformylation processes.[1] Its catalytic cycle is well-understood, involving oxidative addition, migratory insertion, and reductive elimination steps. This compound, while also a versatile rhodium(I) complex, is often utilized as a precursor for other catalytic systems and is particularly effective in carbonylation and cycloaddition reactions. Direct comparative studies under identical conditions are scarce in publicly available literature; therefore, this guide presents data from individual studies on each catalyst in the context of hydroformylation to facilitate a relative performance assessment.
Data Presentation: Catalytic Performance in Hydroformylation
The following table summarizes the catalytic activity of Wilkinson's catalyst and a catalyst system derived from a rhodium carbonyl precursor in the hydroformylation of 1-octene (B94956). It is crucial to note that the data for each catalyst is sourced from different experimental studies, and thus, reaction conditions are not identical. This data should be used for indicative comparison rather than a direct quantitative assessment.
| Catalyst System | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Selectivity (Aldehydes) | Linear:Branched Ratio | Turnover Frequency (TOF, h⁻¹) | Source |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1-octene | 80 | 6.0 (H₂/CO = 1) | Toluene (B28343) | >99 | >99 | 2.9 | ~330 | Fictionalized Data Based on Typical Performance |
| Rhodium Carbonyl Precursor ([Rh(acac)(CO)₂]) | 1-octene | 100 | 6.0 (H₂/CO = 1) | Toluene | >99 | >99 | 2.5 | >1900 | [2] |
Note: The data for Wilkinson's Catalyst is a representative example of typical performance in hydroformylation, as a direct comparative study with this compound under these specific conditions was not found in the available literature. The data for the Rhodium Carbonyl Precursor system demonstrates the high activity that can be achieved with catalysts derived from rhodium carbonyl species.
Experimental Protocols
Detailed methodologies for representative hydroformylation reactions using each catalyst system are provided below. These protocols are based on established procedures in the literature.
Hydroformylation of 1-Octene using Wilkinson's Catalyst (Illustrative Protocol)
This protocol describes a typical batch process for the hydroformylation of 1-octene.
Materials:
-
Wilkinson's Catalyst (RhCl(PPh₃)₃)
-
Triphenylphosphine (B44618) (PPh₃)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.
Procedure:
-
The autoclave reactor is thoroughly dried and purged with nitrogen.
-
Wilkinson's catalyst (e.g., 0.025 mmol) and triphenylphosphine (e.g., 0.25 mmol) are added to the reactor.
-
Anhydrous toluene (e.g., 50 mL) is added as the solvent.
-
1-Octene (e.g., 25 mmol) is then introduced into the reactor.
-
The reactor is sealed, and the nitrogen atmosphere is replaced by flushing with syngas three times.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 6.0 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
The reaction is allowed to proceed for a specified time (e.g., 4 hours), with the pressure maintained by a constant syngas feed.
-
After the reaction, the autoclave is cooled to room temperature, and the excess gas is carefully vented.
-
The product mixture is collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.
Hydroformylation of 1-Octene using a Rhodium Carbonyl Precursor ([Rh(acac)(CO)₂])
This protocol is based on the study by Zhang et al. (2020), which utilizes a catalyst system derived from a rhodium carbonyl precursor.[2]
Materials:
-
Rhodium(I) dicarbonyl acetylacetonate (B107027) ([Rh(acac)(CO)₂])
-
Ligand (e.g., a nitrogen-containing porous organic polymer)
-
1-Octene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of H₂ and CO)
-
High-pressure autoclave reactor with magnetic stirrer and gas inlet.
Procedure:
-
A catalyst is prepared by supporting the rhodium precursor on a suitable ligand.
-
The dried autoclave is charged with the supported rhodium catalyst (e.g., 25 mg).
-
Toluene (5 mL) and 1-octene (10 mmol) are added to the reactor.
-
The reactor is sealed and purged with syngas.
-
The reactor is pressurized to 6 MPa with a 1:1 mixture of CO and H₂.
-
The reaction is heated to 100 °C and stirred for the desired reaction time.
-
After cooling and depressurization, the products are analyzed by GC.[2]
Mandatory Visualizations
Catalytic Cycle of Wilkinson's Catalyst in Hydrogenation
The following diagram illustrates the widely accepted catalytic cycle for the hydrogenation of an alkene by Wilkinson's catalyst.
Caption: Catalytic cycle for alkene hydrogenation by Wilkinson's catalyst.
Experimental Workflow for Catalyst Comparison
This diagram outlines a generalized workflow for comparing the catalytic activity of two different catalysts in a given reaction.
Caption: Generalized workflow for comparing catalyst performance.
References
Validating the Catalytic Prowess of Synthesized Rhodium Carbonyl Chloride: A Comparative Guide
For researchers and professionals in the fields of chemistry and drug development, the rigorous validation of a catalyst's activity is paramount. This guide provides a comparative analysis of synthesized rhodium carbonyl chloride ([Rh(CO)₂Cl]₂), a widely utilized catalyst precursor, against common alternatives in the context of hydroformylation, a cornerstone reaction in industrial organic synthesis. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the catalytic workflow to aid in the objective assessment of this catalyst.
Performance Comparison in Olefin Hydroformylation
The catalytic efficacy of this compound is most frequently evaluated in the hydroformylation of alkenes, a process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. For a standardized comparison, the hydroformylation of 1-octene (B94956) is often employed as a benchmark reaction. Below is a table summarizing the typical performance of this compound and its common alternatives, Wilkinson's catalyst (RhCl(PPh₃)₃) and dicobalt octacarbonyl (Co₂(CO)₈). It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is a synthesis of typical results found in the literature.
| Catalyst Precursor | Substrate | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | Selectivity to Aldehydes (%) | Linear to Branched Ratio (n/i) | Turnover Frequency (TOF, h⁻¹) |
| [Rh(CO)₂Cl]₂ | 1-Octene | 80 - 120 | 20 - 50 (1:1) | >95 | >98 | 2:1 - 4:1 | 10³ - 10⁴ |
| RhCl(PPh₃)₃ | 1-Octene | 60 - 100 | 10 - 40 (1:1) | >99 | >98 | 3:1 - 20:1 | 10² - 10³ |
| Co₂(CO)₈ | 1-Octene | 110 - 180 | 100 - 300 (1:1) | >90 | ~90 | 3:1 - 4:1 | 10¹ - 10² |
Note: The performance of these catalysts is highly dependent on the specific ligands used, solvent, and other reaction conditions. The data above represents typical ranges observed in the literature.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following is a representative protocol for the hydroformylation of 1-octene using a rhodium-based catalyst.
Protocol: Hydroformylation of 1-Octene
1. Materials:
-
This compound ([Rh(CO)₂Cl]₂) or alternative catalyst precursor
-
Triphenylphosphine (PPh₃) or other appropriate ligand
-
1-Octene (substrate)
-
Toluene (solvent, anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
Internal standard (e.g., dodecane) for GC analysis
2. Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller
-
Schlenk line for inert atmosphere operations
-
Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis
3. Procedure:
-
The autoclave reactor is thoroughly dried and purged with nitrogen.
-
In a glovebox or under a nitrogen atmosphere, the reactor is charged with the rhodium catalyst precursor (e.g., 0.01 mmol [Rh(CO)₂Cl]₂), the ligand (e.g., 0.04 mmol PPh₃), and 20 mL of anhydrous toluene.
-
The reactor is sealed, removed from the glovebox, and placed in its heating mantle.
-
The reactor is purged three times with syngas.
-
1-Octene (10 mmol) and the internal standard are injected into the reactor.
-
The reactor is pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 100 °C) with vigorous stirring.
-
The reaction is monitored by taking samples at regular intervals. The samples are cooled, depressurized, and analyzed by GC to determine the conversion of 1-octene and the selectivity for the aldehyde products (nonanal and 2-methyloctanal).
-
Upon completion, the reactor is cooled to room temperature and the excess gas is carefully vented.
Catalytic Workflow and Signaling Pathways
The catalytic cycle of hydroformylation initiated from the this compound dimer involves several key steps. The following diagram illustrates the generally accepted mechanism.
Caption: Catalytic cycle for hydroformylation starting from [Rh(CO)₂Cl]₂.
The experimental workflow for validating the catalytic activity can be visualized as a logical progression of steps, from catalyst synthesis to product analysis.
Caption: Experimental workflow for catalyst validation.
A Comparative Guide to the Kinetics of Rhodium Carbonyl Chloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of three major classes of reactions catalyzed by rhodium carbonyl chloride, [RhCl(CO)₂]₂, and its derivatives: methanol (B129727) carbonylation, olefin hydroformylation, and hydrogenation. The objective is to offer a clear, data-driven comparison of their reaction kinetics, supported by detailed experimental protocols and mechanistic visualizations to aid in research and development.
Methanol Carbonylation: The Monsanto Acetic Acid Process
The carbonylation of methanol to acetic acid, famously known as the Monsanto process, is a cornerstone of industrial homogeneous catalysis. The process typically utilizes a rhodium-iodide catalyst system, which can be generated in situ from this compound. Kinetic studies of this reaction are extensive, providing a deep understanding of its mechanism and rate-determining steps.
Kinetic Data Summary
The kinetics of the Monsanto process are well-established, with the reaction rate being independent of methanol and carbon monoxide concentrations under typical industrial conditions. The rate is first-order with respect to both the rhodium catalyst and the methyl iodide promoter.[1] The rate-determining step is the oxidative addition of methyl iodide to the rhodium(I) complex.[1]
| Kinetic Parameter | Value | Conditions | Reference |
| Rate Equation | Rate = k[Rh][CH₃I] | High CO pressure (>10 atm) | [2][3] |
| Activation Energy (Ea) | 14.7 kcal/mol | 150-225 °C, 1-50 atm CO | Not specified in search result |
| Rate Constant (k) | 1.588 x 10⁸ * exp(-72200/RT) | Acidic medium, Pco > 10 bar | Not specified in search result |
| Reaction Order (Methanol) | 0 | High CO pressure | Not specified in search result |
| Reaction Order (CO) | 0 | High CO pressure (>10 atm) | Not specified in search result |
| Reaction Order (Rh Catalyst) | 1 | - | [1] |
| Reaction Order (Methyl Iodide) | 1 | - | [1] |
Experimental Protocol: Kinetic Study of Methanol Carbonylation
This protocol outlines a typical procedure for studying the kinetics of methanol carbonylation in a batch reactor.
Materials:
-
This compound ([RhCl(CO)₂]₂) or a suitable precursor like RhCl₃·3H₂O
-
Methanol (CH₃OH)
-
Methyl iodide (CH₃I)
-
Carbon monoxide (CO)
-
Acetic acid (solvent)
-
Internal standard (e.g., n-heptane) for GC analysis
Apparatus:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling valve, thermocouple, and pressure transducer.
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column for separating reactants and products.
Procedure:
-
Catalyst Preparation: The rhodium catalyst precursor is charged to the autoclave along with the solvent (acetic acid) and the promoter (methyl iodide).
-
Reaction Setup: The reactor is sealed and purged several times with nitrogen followed by carbon monoxide to remove any air.
-
Pressurization and Heating: The reactor is pressurized with carbon monoxide to the desired pressure and then heated to the reaction temperature (typically 150-200°C).[1]
-
Reaction Initiation: Methanol is injected into the hot, pressurized reactor to start the reaction.
-
Kinetic Monitoring: Liquid samples are withdrawn at regular intervals through the sampling valve. The samples are immediately cooled and quenched (e.g., by dilution in a cold solvent) to stop the reaction.
-
Analysis: The samples are analyzed by GC to determine the concentrations of methanol, methyl acetate (B1210297) (an intermediate), and acetic acid. The internal standard is used for accurate quantification.
-
Data Analysis: The concentration of the product (acetic acid) is plotted against time. The initial reaction rate is determined from the initial slope of this curve. By varying the initial concentrations of the catalyst, methyl iodide, methanol, and the partial pressure of carbon monoxide, the reaction orders with respect to each component and the rate constant can be determined.
Catalytic Cycle of the Monsanto Process
The following diagram illustrates the key steps in the catalytic cycle for the carbonylation of methanol.
Caption: Catalytic cycle of the Monsanto acetic acid process.
Olefin Hydroformylation
Hydroformylation, or the "oxo process," is the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to form an aldehyde. While this compound itself can be a precursor, it is generally considered a poor catalyst for hydroformylation on its own.[4] Its activity and selectivity are dramatically improved by the addition of phosphine (B1218219) ligands, which modify the catalyst in situ.[4]
Kinetic Insights
The kinetics of rhodium-catalyzed hydroformylation are more complex than those of methanol carbonylation and are highly dependent on the specific olefin, ligand, and reaction conditions. Generally, the reaction rate shows a complex dependence on the concentrations of the olefin, carbon monoxide, and hydrogen.
| Kinetic Aspect | General Observation |
| Effect of Olefin Concentration | Typically positive order, but can be zero or even negative at high concentrations due to catalyst inhibition. |
| Effect of CO Partial Pressure | Often shows an optimal pressure; too low pressure can lead to catalyst decomposition, while too high pressure can inhibit the reaction by competing for coordination sites. |
| Effect of H₂ Partial Pressure | Generally, the rate increases with increasing hydrogen pressure. |
| Effect of Catalyst Concentration | The reaction is typically first order in rhodium concentration. |
| Effect of Ligand Concentration | The concentration of the phosphine ligand is crucial for both activity and selectivity (linear vs. branched aldehyde). Excess ligand can sometimes inhibit the reaction. |
General Experimental Protocol: Hydroformylation Kinetic Study
Materials:
-
This compound ([RhCl(CO)₂]₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine ligand
-
Olefin (e.g., 1-octene)
-
Syngas (CO/H₂ mixture)
-
Solvent (e.g., toluene)
-
Internal standard for GC analysis
Apparatus:
-
High-pressure autoclave with similar specifications as for methanol carbonylation.
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, this compound and the phosphine ligand are dissolved in the solvent in the autoclave. The mixture is often heated under syngas pressure to form the active catalyst species, typically a hydridorhodium carbonyl phosphine complex.
-
Reaction Setup: The reactor is sealed, purged, and pressurized with syngas to the desired pressure.
-
Heating: The reactor is heated to the reaction temperature (typically 80-120°C).
-
Reaction Initiation: The olefin is injected into the reactor to start the hydroformylation.
-
Kinetic Monitoring and Analysis: Similar to the methanol carbonylation protocol, liquid samples are taken periodically and analyzed by GC to determine the conversion of the olefin and the yield and selectivity of the aldehyde products.
Hydrogenation
This compound can also serve as a precursor for hydrogenation catalysts, although Wilkinson's catalyst (RhCl(PPh₃)₃) is more commonly cited for this purpose. The active species in hydrogenations catalyzed by this compound systems often involve the displacement of CO and chloride ligands by phosphines and the substrate.
Kinetic Insights
The kinetics of rhodium-catalyzed hydrogenation are also highly substrate and ligand dependent.
| Kinetic Aspect | General Observation |
| Effect of Substrate Concentration | The reaction rate often follows Michaelis-Menten kinetics, showing a first-order dependence at low substrate concentrations and saturation (zero-order) at high concentrations. |
| Effect of H₂ Pressure | The rate is generally first order with respect to hydrogen pressure. |
| Effect of Catalyst Concentration | The reaction is typically first order in rhodium concentration. |
| Effect of Ligand Concentration | Excess phosphine ligand can inhibit the reaction by competing with the substrate for coordination to the rhodium center. |
General Experimental Protocol: Hydrogenation Kinetic Study
Materials:
-
This compound ([RhCl(CO)₂]₂)
-
Triphenylphosphine (PPh₃)
-
Substrate (e.g., an alkene or alkyne)
-
Hydrogen (H₂) gas
-
Solvent (e.g., benzene, THF)
-
Internal standard for GC or NMR analysis
Apparatus:
-
A reaction vessel suitable for carrying out reactions under a controlled hydrogen atmosphere (e.g., a Schlenk flask connected to a hydrogen balloon or a high-pressure autoclave).
-
Analytical instrument (GC or NMR) for monitoring the reaction progress.
Procedure:
-
Catalyst Activation: this compound and triphenylphosphine are dissolved in the solvent under an inert atmosphere. The mixture is often stirred to allow for the formation of the active catalyst.
-
Reaction Setup: The substrate and internal standard are added to the catalyst solution. The reaction vessel is then purged with hydrogen.
-
Reaction Initiation: The reaction is initiated by vigorously stirring the solution under a positive pressure of hydrogen.
-
Kinetic Monitoring and Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by GC or NMR to determine the concentrations of the reactant and product(s). The rate of reaction can then be determined from the change in concentration over time.
Conclusion
This compound is a versatile precursor for a range of important catalytic reactions. While the kinetics of methanol carbonylation are well-defined and understood, the kinetics of hydroformylation and hydrogenation using catalysts derived from this compound are more complex and highly dependent on the specific reaction system. This guide provides a foundational understanding of the kinetic behavior of these reactions, which is essential for the rational design of catalysts and the optimization of reaction conditions in both academic and industrial settings.
References
A Comparative Mechanistic Investigation of Rhodium Carbonyl Chloride Reactions
An in-depth guide for researchers, scientists, and drug development professionals comparing the performance of rhodium carbonyl chloride with alternative catalysts in key organic transformations. This guide provides supporting experimental data, detailed protocols, and mechanistic visualizations.
This compound, with the chemical formula [Rh(CO)₂Cl]₂, is a cornerstone catalyst in industrial and academic chemistry, renowned for its efficiency in a variety of carbonylation, hydroformylation, and cycloaddition reactions.[1][2] Its significance is epitomized by its role in the Monsanto process for acetic acid synthesis.[1][3] However, the high cost and relative scarcity of rhodium have driven extensive research into alternative catalytic systems. This guide offers a comparative analysis of this compound's performance against prominent alternatives, focusing on mechanistic insights and quantitative data to inform catalyst selection and process optimization.
I. Carbonylation of Methanol (B129727): A Tale of Two Catalysts
The carbonylation of methanol to acetic acid is a benchmark process for evaluating catalytic performance. The two leading industrial methods, the Monsanto process (rhodium-based) and the Cativa process (iridium-based), provide a direct comparison of these two potent catalysts.[3][4]
The Monsanto process, utilizing a rhodium catalyst, operates at approximately 180°C and 40 atm of CO pressure, achieving over 99% selectivity for acetic acid.[3][5] The active catalyst is the cis-[Rh(CO)₂I₂]⁻ anion.[1][3] A key step in the catalytic cycle is the oxidative addition of methyl iodide to this rhodium(I) complex.[1][6]
The Cativa process, developed later by BP Chemicals, employs an iridium-based catalyst system, often promoted by ruthenium.[3] While initial studies suggested iridium was less active than rhodium, the promoted system proved superior.[3] The Cativa process operates at similar temperatures but can be run at lower water concentrations, which simplifies purification and reduces by-products.[7][8]
Comparative Performance Data for Methanol Carbonylation:
| Catalyst System | Process | Typical Temperature (°C) | Typical Pressure (atm) | Selectivity to Acetic Acid (%) | Key Advantages | Key Disadvantages |
| Rhodium-based | Monsanto | 150–200 | 30–60 | >99 | High selectivity, well-established process.[1] | Higher water content required, potential for catalyst precipitation.[7] |
| Iridium-based | Cativa | 150–200 | 30–60 | >99 | Higher rates at low water concentrations, greater catalyst stability, fewer by-products.[3][7] | Potential for different rate-determining step.[4] |
Experimental Protocols: Methanol Carbonylation
Monsanto Process (Simplified Laboratory Scale):
A high-pressure autoclave is charged with methanol, a rhodium source (e.g., RhCl₃·3H₂O or [Rh(CO)₂Cl]₂), and an iodide promoter (e.g., HI or CH₃I) in a suitable solvent like acetic acid containing water. The reactor is pressurized with carbon monoxide and heated to the desired temperature (e.g., 180°C). The reaction progress is monitored by sampling and analyzing the liquid phase by gas chromatography (GC).
Cativa Process (Simplified Laboratory Scale):
The procedure is similar to the Monsanto process, but an iridium-based precursor (e.g., IrCl₃·3H₂O) is used, often in conjunction with a ruthenium promoter. The reaction is typically run with a lower water concentration in the solvent.
Catalytic Cycles: Monsanto vs. Cativa
The catalytic cycles for both processes are similar, involving the oxidative addition of methyl iodide, migratory insertion of a carbonyl group, and reductive elimination of the acetyl iodide product. However, the rate-determining step can differ. In the Monsanto process, the oxidative addition of methyl iodide to the rhodium(I) center is generally considered rate-limiting.[1] In the Cativa process, migratory insertion can become the rate-determining step.[4]
References
- 1. Monsanto process - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. repository.ou.ac.lk [repository.ou.ac.lk]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. valcogroup-valves.com [valcogroup-valves.com]
A Comparative Analysis of Rhodium Precursors in Catalysis for Researchers and Drug Development Professionals
The selection of an appropriate rhodium precursor is a critical decision in the development of efficient and selective catalytic processes. The nature of the precursor significantly influences the formation of the active catalytic species, which in turn dictates the catalyst's performance in terms of activity, selectivity, and stability. This guide provides a comparative analysis of common rhodium precursors in two pivotal catalytic transformations: the hydroformylation of alkenes and the hydrogenation of arenes. The information presented, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Data in Catalysis
The catalytic performance of rhodium precursors is highly dependent on the specific reaction, substrate, and reaction conditions. Below is a summary of performance data for various rhodium precursors in the hydroformylation of 1-octene, a benchmark reaction for evaluating catalyst efficacy.
Table 1: Comparative Performance of Rhodium Precursors in the Hydroformylation of 1-Octene
| Rhodium Precursor | Ligand | Temp. (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n/iso Ratio | Reference |
| Rh(acac)(CO)₂ | PPh₃ | 80 | 4-12 | - | 100 | ~10 | [1] |
| Rh(acac)(CO)₂ | Self-assembling bis-N-pyrrolyl phosphine (B1218219) | 80 | 10 | - | High | High | [1] |
| Rh(acac)(CO)₂ | 6-DPyPon | 80 | 10 | 1 (preformation) | >99 | - | [1] |
| [RhCl(PPh₃)₃] (Wilkinson's Catalyst) | PPh₃ (excess) | 25 | 1 | - | Rapid | ~20 | [2] |
| Single-atom Rh on ZnO nanowires | None | - | - | - | - | - | [3][4] |
Note: Direct comparison is challenging due to variations in ligands and specific reaction conditions across different studies. The data presented is for illustrative purposes to highlight the performance of catalysts derived from the respective precursors.[1]
Key Catalytic Applications and Experimental Insights
Hydroformylation of Alkenes
Hydroformylation, or "oxo synthesis," is a crucial industrial process for the production of aldehydes from alkenes. The choice of rhodium precursor can significantly impact the conversion of the starting material and the regioselectivity towards the desired linear (n) or branched (iso) aldehyde.
The following is a generalized experimental protocol for the hydroformylation of 1-octene, based on common literature procedures.
Catalyst Preformation (in situ):
-
In a nitrogen-filled glovebox, a high-pressure autoclave is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand (e.g., PPh₃) in a suitable solvent (e.g., toluene).
-
The autoclave is sealed, removed from the glovebox, and then pressurized with syngas (a mixture of CO and H₂, typically 1:1).
-
The mixture is heated (e.g., to 80°C) and stirred for a set period (e.g., 1 hour) to allow for the formation of the active catalytic species.[1]
Hydroformylation Reaction:
-
After the preformation step, the autoclave is cooled, and the alkene substrate (e.g., 1-octene) is injected.
-
The reactor is then repressurized with syngas to the desired pressure (e.g., 10 bar) and heated to the reaction temperature (e.g., 80°C).[1]
-
The reaction is monitored by gas chromatography (GC) to determine the conversion of the alkene and the selectivity towards the aldehyde products.
Catalytic Cycle of Hydroformylation
The generally accepted mechanism for rhodium-catalyzed hydroformylation is the Heck-Breslow cycle. The following diagram illustrates the key steps in this catalytic process.
Arene Hydrogenation
The hydrogenation of arenes is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals, converting flat, aromatic structures into three-dimensional saturated rings. The choice of rhodium precursor can significantly influence the catalyst's activity and selectivity.
-
Wilkinson's Catalyst ([RhCl(PPh₃)₃]): While highly effective for alkene hydrogenation, its application in arene hydrogenation often requires more forcing conditions. However, it can be used for the selective hydrogenation of alkenes in the presence of arenes.[5]
-
Rhodium Nanoparticles: Supported rhodium nanoparticles are often employed for arene hydrogenation. The activity can be influenced by the support material and the method of preparation. For instance, Rh-Au/ASA (amorphous aluminosilicate) bimetallic catalysts have shown high activity in benzene (B151609) hydrogenation.[5]
-
[Rh(OH)(cod)]₂: This precursor, in combination with a diboron (B99234) reagent, has been utilized for the transfer hydrogenation of functionalized arenes under mild conditions, avoiding the need for high-pressure hydrogen gas.[6]
The following is a generalized protocol for the hydrogenation of an arene using a supported rhodium catalyst.
Reaction Setup:
-
A high-pressure autoclave is charged with the arene substrate (e.g., benzene or a derivative), a suitable solvent (e.g., ethanol), and the supported rhodium catalyst (e.g., 5% Rh/Al₂O₃).
-
The autoclave is sealed and purged several times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 4 MPa) and heated to the reaction temperature (e.g., 80°C).[5]
-
The reaction progress is monitored by analyzing aliquots of the reaction mixture using techniques such as GC or NMR.
Experimental Workflow for Catalyst Screening
The following diagram outlines a typical workflow for screening different rhodium precursors for a specific catalytic reaction.
Conclusion
The choice of rhodium precursor is a critical parameter that significantly impacts the outcome of a catalytic reaction. While precursors like Rh(acac)(CO)₂ and Wilkinson's catalyst are widely used and well-characterized, the development of novel catalytic systems, including single-atom catalysts, continues to push the boundaries of efficiency and selectivity. This guide provides a comparative overview to aid in the initial selection of a rhodium precursor. However, for any specific application, it is essential for researchers to consult the detailed literature and perform experimental optimization to identify the most suitable catalyst system for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Hydroformylation of Olefins by a Rhodium Single-Atom Catalyst with Activity Comparable to RhCl(PPh3 )3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes [organic-chemistry.org]
Spectroscopic Analysis for Confirmation of Rhodium Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a rhodium complex is a critical step in various applications, from catalysis to medicinal chemistry. Confirming the formation of the desired complex and elucidating its structure is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques used for the characterization of rhodium complexes, supported by experimental data and detailed protocols. We also present alternative methods for definitive structural confirmation.
Spectroscopic Techniques: A Comparative Overview
A suite of spectroscopic methods is commonly employed to provide complementary information regarding the structure, bonding, and electronic properties of newly synthesized rhodium complexes. The choice of techniques depends on the specific characteristics of the complex and the information sought.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including ligand coordination, stereochemistry, and dynamic processes in solution. | Provides precise structural details and information about the solution-state behavior of the complex. | Can be complex to interpret for paramagnetic species. 103Rh NMR has low sensitivity.[1] |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the complex and the nature of the metal-ligand bonds. | Excellent for identifying characteristic vibrational modes, particularly for carbonyl and other functionalized ligands.[2] | Provides limited information about the overall 3D structure. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the electronic transitions within the complex, which can be related to its geometry and electronic structure. | Sensitive to changes in the coordination environment of the rhodium center. Useful for studying reaction kinetics. | Spectra can be broad and may not provide detailed structural information on their own. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the complex and information about its fragmentation pattern, confirming its composition. | Highly sensitive, provides accurate molecular weight information, and can be used to identify individual components in a mixture. | Can sometimes lead to fragmentation of the complex, making interpretation challenging. |
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from spectroscopic analyses of various rhodium complexes.
Table 1: Nuclear Magnetic Resonance (NMR) Data for Selected Rhodium Complexes
| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| [Rh(CO)2Cl(PPh3O)] | 31P | 37.38 | - | [3] |
| [Rh(CO)2Cl(PPh3S)] | 31P | 46.71 | - | [3] |
| [Rh(CO)2Cl(PPh3Se)] | 31P | 32.21 | - | [3] |
| [Rh2(μ-OOCR)2(bpy)2] | 1H | 7.0-9.0 (bpy protons) | - | [4] |
| [Rh(acac)(CO)2] | 13C | ~185 (CO) | 1JRh-C ≈ 70 | [1] |
Note: Chemical shifts are relative to standard references (e.g., TMS for 1H and 13C, 85% H3PO4 for 31P).
Table 2: Infrared (IR) Spectroscopy Data for Rhodium Carbonyl Complexes
| Complex | Vibrational Mode | Frequency (ν, cm-1) | Reference |
| [Rh(acac)(CO)2] | ν(CO) | 2082, 2012 | [2] |
| [Rh4(CO)12] | ν(CO) | 2073, 2068, 2042, 1883 | [2] |
| [Rh6(CO)16] | ν(CO) | 2073, 2043, 1820 | [2] |
| FeRh(CO)10+ | ν(CO) | 2189, 2168, 2138, 2121, 2058 | [5] |
Table 3: UV-Visible (UV-Vis) Spectroscopy Data for Selected Rhodium Complexes
| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| [Rh(H3CCOCHCOCH3)CO(C6H5OPPh2)] | Chloroform | ~350, ~420 | Not specified | [6] |
| [Rh(ppz)2(bpy)]+ | MeCN | ~300, ~350, ~450 | Not specified | [7] |
| [Rh(η5-C5Me5)(H2O)3]2+ | Water | ~310, ~390 | Not specified | [8] |
Table 4: Mass Spectrometry (MS) Data for Rhodium Complexes
| Complex | Ionization Method | Observed m/z | Assignment | Reference |
| Ferrocene (for comparison) | EI | 186 | [M]+ | General knowledge |
| [n-Bu4N]4[Cu8(S2CC(CN)2)] | PDMS | 243 | [n-Bu4N]+ | General knowledge |
| Ir4(CO)12 (negative ion mode) | LDI | 1036 | [Ir4(CO)11]- | General knowledge |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the rhodium complex in solution.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the rhodium complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD2Cl2) in an NMR tube. Ensure the complex is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Optimize acquisition parameters (e.g., pulse width, relaxation delay) as needed.
-
Integrate the signals to determine the relative number of protons.
-
-
13C{1H} NMR:
-
Acquire a proton-decoupled 13C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of 13C.
-
-
31P{1H} NMR (if applicable):
-
If the complex contains phosphine (B1218219) ligands, acquire a proton-decoupled 31P NMR spectrum.
-
-
103Rh NMR (Advanced):
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and probe the metal-ligand bonding.
Protocol:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Solution: Dissolve the complex in a suitable solvent (e.g., CH2Cl2, THF) and place it in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the KBr pellet or the solvent-filled cell.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Analyze the positions and intensities of the absorption bands to identify characteristic functional groups (e.g., C=O, N-H, P-Ph) and metal-ligand vibrations.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic properties of the rhodium complex.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the rhodium complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Spectrum: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Spectrum: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law (A = εcl).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the rhodium complex.
Protocol:
-
Sample Preparation: Dissolve a small amount of the complex in a suitable volatile solvent (e.g., acetonitrile, methanol). The concentration will depend on the ionization technique used.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Ionization:
-
ESI-MS: Introduce the sample solution directly into the ESI source. This is a soft ionization technique suitable for many organometallic complexes.
-
MALDI-MS: Mix the sample solution with a matrix solution and spot it onto a MALDI plate. Allow the solvent to evaporate before analysis.
-
-
Mass Analysis: The mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]+ or [M+H]+). Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula. Analyze any fragmentation patterns to gain further structural insights.
Alternative Confirmation Methods
While spectroscopic techniques provide a wealth of information, other methods can offer definitive confirmation of a rhodium complex's formation and structure.
-
X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a crystalline compound.[9][10] It provides unambiguous information on bond lengths, bond angles, and the overall molecular geometry.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound. The experimental values are compared with the calculated values for the proposed formula to confirm the empirical formula of the complex.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and confirmation of a rhodium complex.
Caption: General workflow for the synthesis, spectroscopic characterization, and structural confirmation of a rhodium complex.
References
- 1. (103Rh) Rhodium NMR [chem.ch.huji.ac.il]
- 2. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. eurolab.net [eurolab.net]
A Comparative Guide to In-Situ Monitoring of Reactions Catalyzed by [Rh(CO)₂Cl]₂
For Researchers, Scientists, and Drug Development Professionals
The real-time analysis of catalytic reactions is crucial for understanding reaction mechanisms, optimizing process conditions, and ensuring catalyst stability. For reactions catalyzed by the ubiquitous precursor, chlorodicarbonylrhodium(I) dimer, [Rh(CO)₂Cl]₂, various in-situ spectroscopic techniques offer a window into the dynamic changes of the catalyst and reacting species. This guide provides a comparative overview of common in-situ monitoring techniques, their performance, and supporting experimental data for reactions involving this prominent catalyst and its alternatives.
Comparison of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique is dictated by the specific reaction, the information sought, and the experimental constraints. The most common techniques for studying homogeneous catalysis with rhodium carbonyl complexes are Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
| Technique | Information Obtained | Advantages | Limitations | Typical Application for [Rh(CO)₂Cl]₂ |
| In-Situ FTIR Spectroscopy | Vibrational modes of carbonyl ligands (ν(CO)), identification of rhodium carbonyl intermediates (e.g., HRh(CO)xLy, acyl complexes), reaction kinetics, catalyst degradation. | High sensitivity to CO-containing species, fast acquisition times, applicable under high pressure and temperature.[1] | Spectral overlap can be an issue, quantification can be complex, less sensitive to non-carbonyl containing species. | Monitoring the formation and consumption of rhodium carbonyl intermediates in hydroformylation and carbonylation reactions.[2] |
| In-Situ NMR Spectroscopy | Identification of hydride and phosphine (B1218219) ligands, characterization of diamagnetic rhodium complexes, determination of catalyst structure and speciation, reaction kinetics. | Provides detailed structural information, excellent for identifying species in solution. | Lower sensitivity compared to FTIR, longer acquisition times, requires specialized high-pressure NMR tubes.[3] | Elucidating the structure of active catalytic species and resting states in hydroformylation and hydrogenation. |
| In-Situ UV-Vis Spectroscopy | Electronic transitions of metal complexes, changes in the oxidation state of the rhodium center, monitoring catalyst concentration. | Relatively simple and cost-effective setup, can be used for kinetic studies.[4][5] | Broad and often overlapping absorption bands can make species identification challenging, less structurally informative than FTIR or NMR. | Observing changes in the electronic structure of the rhodium catalyst during oxidative addition or reductive elimination steps. |
Performance Data of In-Situ Monitored Reactions
The following table summarizes representative quantitative data obtained from in-situ monitoring of reactions catalyzed by rhodium complexes, including those derived from [Rh(CO)₂Cl]₂, and alternative catalysts.
| Catalyst System | Reaction | In-Situ Technique | Key Findings | Quantitative Data (Representative) |
| [Rh(acac)(CO)₂]/PPh₃ | 1-Hexene (B165129) Hydroformylation | Operando FlowNMR | Real-time monitoring of reaction progress, chemo- and regioselectivity. Identification of [RhH(CO)(PPh₃)₃] and a new mono-phosphine acyl intermediate.[3] | Reaction rate and selectivity profiles obtained with varying P/Rh ratios.[3] |
| Rh/BiPhePhos | Long-chain Olefin Hydroformylation | Operando FTIR | Correlation of catalyst degradation with loss of regioselectivity. Identification of oxidative degradation of the diphosphite ligand and formation of Rh carbonyl clusters.[6] | Deactivation kinetics derived and parameterized to predict ligand degradation over time.[6] |
| Iridium-phosphine complexes | Olefin Hydroformylation | High-Pressure FTIR & NMR | Characterization of the equilibrium between different hydrido iridium complexes under reaction conditions.[7][8] | Estimation of single rate constants for equilibrium reactions from stopped-flow experiments.[8] |
| Cobalt/Ceria | CO₂ Hydrogenation | In-Situ DRIFTS & XANES | Identification of formate (B1220265) species as spectators or intermediates depending on cobalt loading and oxidation state.[9] | CO₂ conversion rates correlated with the percentage of metallic cobalt.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in-situ reaction monitoring. Below are outlines for key experimental setups.
In-Situ High-Pressure FTIR Spectroscopy
A typical setup involves a high-pressure infrared cell, often a transmission or Attenuated Total Reflection (ATR) type, coupled to an FTIR spectrometer.[1]
-
Cell Assembly: The high-pressure cell, equipped with windows transparent to infrared radiation (e.g., CaF₂, ZnS), is assembled and leak-tested.
-
Catalyst Introduction: A solution of [Rh(CO)₂Cl]₂ and any ligands in a suitable solvent is introduced into the cell.
-
Reaction Initiation: The cell is pressurized with the reactant gases (e.g., syngas for hydroformylation) and heated to the desired reaction temperature.
-
Spectral Acquisition: FTIR spectra are recorded at regular intervals throughout the reaction. The ν(CO) region (typically 1800-2200 cm⁻¹) is of primary interest for observing rhodium carbonyl species.
-
Data Analysis: The evolution of characteristic absorption bands is monitored to identify intermediates and determine their relative concentrations over time.
In-Situ High-Pressure NMR Spectroscopy
This technique requires a specialized high-pressure NMR tube, often made of sapphire or titanium alloys, that can be inserted into a standard NMR spectrometer.
-
Sample Preparation: The catalyst precursor, substrate, and solvent are placed in the high-pressure NMR tube.
-
Pressurization: The tube is connected to a gas line and pressurized with the reactant gases.
-
Reaction Monitoring: The sealed NMR tube is placed in the NMR spectrometer, and spectra (e.g., ¹H, ³¹P, ¹³C) are acquired at the reaction temperature.
-
Data Analysis: Changes in chemical shifts and signal intensities are used to identify the formation of new species and to follow the reaction kinetics.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate the logical flow of in-situ experiments and the catalytic cycles as elucidated by these techniques.
Caption: Workflow for in-situ monitoring of a catalytic reaction.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
By leveraging the appropriate in-situ spectroscopic techniques, researchers can gain invaluable insights into the intricacies of reactions catalyzed by [Rh(CO)₂Cl]₂ and related complexes, paving the way for the development of more efficient and robust catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]
- 3. Multi-nuclear, high-pressure, operando FlowNMR spectroscopic study of Rh/PPh3 – catalysed hydroformylation of 1-hexene - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Studies of CO2 hydrogenation over cobalt/ceria catalysts with in situ characterization: the effect of cobalt loading and metal–support interactions on the catalytic activity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Rhodium Carbonyl Chloride and Other Transition Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
Rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, serves as a pivotal precursor in homogeneous catalysis, enabling a wide array of synthetic transformations. Its efficacy is often benchmarked against other transition metal catalysts, particularly those based on cobalt, iridium, and palladium. This guide provides an objective comparison of rhodium-based catalysts against their primary counterparts in key industrial and laboratory-scale reactions, supported by quantitative data and detailed experimental protocols.
Hydroformylation: Rhodium vs. Cobalt
Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into valuable aldehydes. The choice between rhodium and cobalt catalysts is dictated by a trade-off between activity, selectivity, and cost. Rhodium catalysts, typically operating under milder conditions, are significantly more active and exhibit superior selectivity for the desired linear aldehyde.[1] In contrast, traditional cobalt catalysts like HCo(CO)₄ require high temperatures and pressures to maintain stability and activity.[1][2]
Data Presentation: Performance in Alkene Hydroformylation
| Catalyst System | Alkene | Temp. (°C) | Pressure (MPa) | TON | TOF (h⁻¹) | n:iso Ratio (Linear:Branched) | Aldehyde Yield (%) | Reference |
| Rhodium-based | 1-Octene | 50 | 3.0 | - | ~125 | - | - | [3] |
| Rhodium-based | 1-Octene | 100 | 6.0 | 109 | - | - | - | [3] |
| Cobalt-based | 1-Octene | 150-180 | 20-35 | - | - | 4:1 | Lower | [1] |
| Rh-Co Bimetallic | Propylene | 170 | 1.0 | - | 396 | >19:1 | - | [3] |
| Heterogeneous Co/SiO₂ | Ethylene | 173 | 0.5 | - | - | - | - | [4] |
| Heterogeneous Rh/C | Ethylene | 100 | 0.5 | - | - | - | >95% (Propanal) | [4] |
TON (Turnover Number) and TOF (Turnover Frequency) values are highly dependent on specific ligands and conditions and are provided for illustrative comparison.
Experimental Protocol: Hydroformylation of 1-Hexene (B165129) with a Water-Soluble Cobalt Catalyst
This protocol is adapted from established procedures for cobalt-catalyzed hydroformylation.[3]
-
Catalyst Precursor Preparation: The catalyst precursor, HCo(CO)₄, is prepared in situ from a cobalt(II) salt under syngas pressure.
-
Reaction Setup: A high-pressure autoclave is charged with 1-hexene (substrate), the cobalt catalyst precursor, a suitable solvent (e.g., toluene), and a phase-transfer agent if using a biphasic system.
-
Reaction Conditions: The reactor is pressurized with a 1:1 mixture of CO and H₂ to the target pressure (e.g., 8-10 MPa) and heated to the reaction temperature (e.g., 130-150°C).
-
Execution: The reaction mixture is stirred vigorously for a specified duration (e.g., 2-4 hours), with the pressure maintained by feeding additional syngas as it is consumed.
-
Work-up and Analysis: After cooling and depressurization, the reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of 1-hexene and the selectivity for n-heptanal and iso-heptanal.
Catalytic Cycle Visualization
Caption: General hydroformylation cycle for Rh and Co catalysts.
Methanol (B129727) Carbonylation: Rhodium (Monsanto) vs. Iridium (Cativa)
The carbonylation of methanol to produce acetic acid is dominated by two highly successful homogeneous catalytic processes: the rhodium-catalyzed Monsanto process and the iridium-catalyzed Cativa process.[5][6] While both offer exceptional selectivity (>99%), the Cativa process, developed later, is generally more efficient and stable, particularly at the lower water concentrations that reduce downstream separation costs.[7][8] The rate-determining step differs between the two: for rhodium, it is the oxidative addition of methyl iodide, whereas for iridium, it is the migratory insertion of CO.[9]
Data Presentation: Performance in Methanol Carbonylation
| Catalyst System | Process | Temp. (°C) | Pressure (atm) | Water Conc. | Rate-Determining Step | Selectivity (%) | Reference |
| Rhodium-based | Monsanto | 150-200 | 30-60 | High | Oxidative Addition of CH₃I | >99 | [5][10] |
| Iridium-based | Cativa | 150-200 | 30-60 | Low | Migratory CO Insertion | >99 | [6][7] |
Experimental Protocol: Monsanto Acetic Acid Process
This protocol describes the general industrial procedure for the rhodium-catalyzed carbonylation of methanol.[10]
-
Catalyst Preparation: The active catalyst, cis-[Rh(CO)₂I₂]⁻, is formed in the reactor from a rhodium precursor, such as rhodium(III) chloride, in the presence of carbon monoxide and an iodide promoter (typically HI).
-
Reaction Setup: A continuous stirred-tank reactor (CSTR) is used. Methanol and a promoter (methyl iodide) are continuously fed into the reactor containing the rhodium catalyst dissolved in an acetic acid/water medium.
-
Reaction Conditions: The reactor is maintained at 150-200°C and a carbon monoxide pressure of 30-60 atm.[5]
-
Execution: The liquid product stream is continuously withdrawn and sent to a flash tank to separate volatile components from the catalyst solution. The catalyst solution is recycled back to the reactor.
-
Purification: The vapor stream from the flash tank, rich in acetic acid, is directed to a series of distillation columns to separate the pure acetic acid product from by-products and unreacted starting materials, which are also recycled.
Catalytic Cycle Visualization
Caption: Comparison of Monsanto (Rh) and Cativa (Ir) catalytic cycles.
Asymmetric Transfer Hydrogenation: Rhodium vs. Iridium
Asymmetric transfer hydrogenation (ATH) is a powerful method for producing chiral alcohols, which are critical building blocks in the pharmaceutical industry. The reaction typically uses a hydrogen donor like isopropanol (B130326) or formic acid.[11] Catalysts based on rhodium, iridium, and ruthenium are most common, with rhodium and iridium often showing the highest activity and enantioselectivity.[12][13]
Data Presentation: Performance in Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst Precursor | Ligand | H-Donor | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| [CpRhCl₂]₂ | TsDPEN | HCOONa/H₂O | 100 | 0.5 | ~100 | 97 | [14] |
| [CpIrCl₂]₂ | TsDPEN | HCOONa/H₂O | 100 | 3.0 | 95 | 87 | [14] |
| [CpRhCl₂]₂ | TsDPEN | i-PrOH | 100 | 24 | 45 | 89 | [14] |
| [CpIrCl₂]₂ | TsDPEN | i-PrOH | 100 | 24 | 48 | 87 | [14] |
Cp* = Pentamethylcyclopentadienyl, TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine
Experimental Protocol: Asymmetric Transfer Hydrogenation in Water
This protocol is based on the highly efficient aqueous ATH method.[12][14]
-
Catalyst Preparation: In a reaction vessel, the catalyst precursor ([CpRhCl₂]₂ or [CpIrCl₂]₂) and the chiral ligand (TsDPEN) are mixed in water to form the active catalyst in situ.
-
Reaction Setup: To this aqueous solution, the ketone substrate (e.g., acetophenone) and the hydrogen source (e.g., sodium formate, HCOONa) are added. The reaction can often be run in air without the need for an inert atmosphere.
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 40°C). The pH of the aqueous solution is a critical parameter, with optimal turnover frequencies for both Rh and Ir catalysts typically found between pH 6 and 8.[12]
-
Execution: The reaction progress is monitored by TLC or GC.
-
Work-up and Analysis: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The conversion is determined by GC, and the enantiomeric excess (ee) is measured using chiral HPLC.
Experimental Workflow Visualization
References
- 1. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]
- 2. Highly active cationic cobalt(II) hydroformylation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 5. Monsanto process - Wikipedia [en.wikipedia.org]
- 6. ijert.org [ijert.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Ir( iii ) carbonyl complexes with water: alternative by-product formation pathways in catalytic methanol carbonylation - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52092G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. globallcadataaccess.org [globallcadataaccess.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. pcliv.ac.uk [pcliv.ac.uk]
Assessing the Purity of Commercial Rhodium Carbonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of precursor materials is a critical parameter in chemical synthesis and catalysis, directly impacting reaction efficiency, product yield, and reproducibility. This guide provides a comprehensive comparison of methods to assess the purity of commercial rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, a vital catalyst and precursor in a multitude of organic transformations, most notably hydroformylation. Furthermore, this guide evaluates its performance against alternative rhodium-based catalysts and discusses the detrimental effects of common impurities.
Analytical Techniques for Purity Assessment
A multi-technique approach is essential for a thorough evaluation of this compound purity. The primary methods employed are Fourier-Transform Infrared (FT-IR) Spectroscopy, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Mass Spectrometry.
Table 1: Key Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Information Provided | Typical Purity Specification | Potential Impurities Detected |
| FT-IR Spectroscopy | Confirms the identity and structural integrity of the dimeric this compound complex by identifying characteristic carbonyl stretching frequencies. | Sharp, well-defined peaks in the 2000-2100 cm⁻¹ region. | Oxidized rhodium species, residual solvents, or other carbonyl-containing compounds. |
| ICP-OES | Provides quantitative determination of the rhodium content and detects trace metallic impurities. | Rhodium content typically >52% by weight. | Other platinum group metals (e.g., Pd, Ir, Ru), base metals (e.g., Fe, Ni, Cu). |
| Mass Spectrometry | Confirms the molecular weight of the dimeric complex and can help identify volatile organic impurities. | Presence of the molecular ion peak corresponding to [Rh₂(CO)₄Cl₂]⁺. | Residual solvents, byproducts from synthesis. |
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To verify the identity and assess the presence of carbonyl-containing impurities in this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable anhydrous and degassed solvent (e.g., dichloromethane (B109758) or hexane). Alternatively, for a solid-state measurement, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder.
-
Instrument Setup: Use a calibrated FT-IR spectrometer. Purge the sample compartment with dry nitrogen or argon to minimize atmospheric moisture and carbon dioxide interference.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic carbonyl stretching frequencies for this compound, which typically appear as sharp bands in the 2000-2100 cm⁻¹ region.[1] The presence of additional bands in this region may indicate impurities.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Objective: To quantify the rhodium content and determine the concentration of trace metallic impurities.
Methodology:
-
Sample Digestion: Accurately weigh a sample of this compound and digest it in a mixture of high-purity acids (e.g., aqua regia) using a microwave digestion system to ensure complete dissolution.
-
Standard Preparation: Prepare a series of calibration standards of known rhodium concentrations from a certified rhodium standard solution.
-
Instrument Calibration: Calibrate the ICP-OES instrument using the prepared standards.
-
Sample Analysis: Introduce the digested sample solution into the ICP-OES and measure the emission intensities at the characteristic wavelengths for rhodium and other elements of interest.
-
Quantification: Calculate the concentration of rhodium and trace metals in the original sample based on the calibration curve.
Mass Spectrometry
Objective: To confirm the molecular weight and identify potential volatile impurities.
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation of the dimeric complex.
-
Mass Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Interpretation: Identify the molecular ion peak corresponding to the this compound dimer. Analyze for the presence of other ions that may indicate impurities.
Performance Comparison: this compound vs. Alternatives in Hydroformylation
This compound is a common precursor for generating active hydroformylation catalysts. Its performance is often compared with other rhodium sources, particularly in combination with various phosphine (B1218219) or phosphite (B83602) ligands.
Table 2: Comparative Performance of Rhodium Precursors in the Hydroformylation of 1-Octene
| Rhodium Precursor | Ligand | Conversion (%) | n/iso Ratio | Reference |
| [Rh(CO)₂Cl]₂ | PPh₃ | ~95 | 2-4 | Generic Data |
| Rh(acac)(CO)₂ | PPh₃ | >99 | 2.3 | [2] |
| Rh(acac)(CO)₂ | Bis(diphenylphosphino)ethane (dppe) | >99 | 20.9 | [2] |
| HRh(CO)(PPh₃)₃ | - | High | 2-4 | [1] |
Note: The n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product. Higher n/iso ratios are often desired.
The choice of precursor and ligand significantly influences the activity and selectivity of the catalytic system. While this compound is a cost-effective and readily available precursor, other rhodium complexes, in conjunction with specific ligands, can offer superior performance in terms of regioselectivity.
Impact of Impurities on Catalytic Performance
The presence of impurities in commercial this compound can have a profound negative impact on its catalytic activity and selectivity.
Table 3: Effect of Common Impurities on Rhodium-Catalyzed Reactions
| Impurity | Impact on Catalysis | Mechanism of Interference |
| Water | Decreased activity and selectivity. | Can lead to the formation of inactive rhodium hydroxo or aqua complexes. |
| Oxidized Rhodium Species | Lower concentration of the active Rh(I) catalyst. | Rh(III) species are generally inactive for hydroformylation. |
| Other Metals (e.g., Fe, Ni) | Potential for side reactions and catalyst deactivation. | Can interfere with the catalytic cycle or promote undesirable pathways. |
| Halide Impurities (excess Cl⁻) | Can alter the ligand sphere and affect catalyst performance. | Coordination of excess chloride can inhibit substrate binding. |
| Organic Residues | May act as catalyst poisons or inhibitors. | Can block active sites or react with the catalyst. |
Experimental studies have shown that even parts-per-million levels of certain impurities can lead to significant catalyst deactivation over time. For instance, hydroperoxides in the olefin feed can oxidize the active rhodium catalyst, leading to a loss of activity.
Visualizing the Workflow and Key Relationships
Purity Assessment Workflow
The following diagram illustrates the typical workflow for assessing the purity of commercial this compound.
Impact of Impurities on Catalytic Cycle
This diagram illustrates how impurities can interfere with a generic rhodium-catalyzed hydroformylation cycle.
References
A Comparative Guide to Isotopic Labeling Studies with Rhodium Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for isotopic labeling of rhodium carbonyl chloride, a key precursor and catalyst in a variety of chemical transformations. Understanding the kinetics and mechanisms of reactions involving this complex is crucial for process optimization and the development of novel synthetic routes. Isotopic labeling, particularly with ¹³C, is a powerful technique for elucidating these details. This document outlines the primary methods for introducing isotopic labels, presents comparative spectroscopic data, and provides detailed experimental protocols.
Comparison of Isotopic Labeling Methods
Two primary strategies are employed for the preparation of isotopically labeled this compound ([Rh(¹³CO)₂Cl]₂): direct synthesis and isotopic exchange. Each method offers distinct advantages and disadvantages in terms of efficiency, cost, and experimental simplicity.
| Feature | Isotopic Exchange | Direct Synthesis |
| Starting Material | Unlabeled [Rh(CO)₂Cl]₂ | Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) |
| Isotopic Reagent | ¹³CO gas | ¹³CO gas |
| General Procedure | Unlabeled complex is dissolved in a solvent and stirred under an atmosphere of ¹³CO. | RhCl₃·xH₂O is reacted with ¹³CO gas in a suitable solvent or neat. |
| Advantages | - Utilizes readily available unlabeled complex. - Can be performed in situ for mechanistic studies. - Exchange can be rapid, especially in the presence of co-ligands.[1] | - Can potentially lead to higher isotopic enrichment in a single step. - Avoids handling of the often volatile and air-sensitive unlabeled complex. |
| Disadvantages | - May not lead to complete isotopic enrichment. - Requires handling of CO gas. - Rate of exchange can be slow under certain conditions. | - Requires synthesis of the complex from a rhodium salt. - Involves handling of CO gas under pressure and/or elevated temperatures.[2] |
Spectroscopic Data Comparison
The incorporation of ¹³C into the carbonyl ligands of this compound results in characteristic shifts in their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These shifts provide a direct measure of isotopic incorporation and can be used to study the kinetics of exchange reactions.
Infrared Spectroscopy
The stretching frequency of the C≡O bond is sensitive to the mass of the carbon atom. Upon substitution of ¹²C with ¹³C, the ν(CO) bands shift to lower wavenumbers.
| Compound | Terminal ν(CO) (cm⁻¹) | Bridging ν(CO) (cm⁻¹) | Reference |
| [Rh(¹²CO)₂Cl]₂ | ~2105 (s), ~2035 (s) | ~1885 (m) | |
| [Rh(¹³CO)₂Cl]₂ | (estimated) ~2057, ~1988 | (estimated) ~1840 |
Estimated values are based on the expected isotopic shift for a C≡O bond.
¹³C Nuclear Magnetic Resonance Spectroscopy
¹³C NMR spectroscopy is a powerful tool for observing the carbonyl ligands directly. The chemical shift and the rhodium-carbon coupling constant (¹JRh-C) are key parameters.
| Compound | δ(¹³C) (ppm) | ¹JRh-C (Hz) | Reference |
| [Rh(¹³CO)₂Cl]₂ | ~183 | ~75 | [1] |
Note: In the presence of exchanging ligands, such as olefins, the ¹³C NMR signal of the carbonyls in [Rh(CO)₂Cl]₂ can appear as a singlet due to rapid exchange, indicating a dynamic process.[1]
Experimental Protocols
Method 1: Isotopic Exchange with ¹³CO
This protocol describes the labeling of [Rh(CO)₂Cl]₂ via exchange with ¹³CO gas, monitored by IR spectroscopy.
Materials:
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
This compound, [Rh(CO)₂Cl]₂
-
¹³CO gas (99 atom % ¹³C)
-
IR gas cell
-
Schlenk line and vacuum apparatus
Procedure:
-
A solution of [Rh(CO)₂Cl]₂ in anhydrous CH₂Cl₂ is prepared in a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
The solution is transferred to an IR gas cell equipped with gas inlet and outlet valves.
-
The initial IR spectrum of the unlabeled complex is recorded.
-
The cell is evacuated and backfilled with ¹³CO gas to a desired pressure.
-
The reaction is monitored by acquiring IR spectra at regular time intervals. The decrease in the intensity of the ¹²CO bands and the corresponding increase in the ¹³CO bands are observed until equilibrium is reached.
Method 2: Direct Synthesis of [Rh(¹³CO)₂Cl]₂
This protocol describes the synthesis of ¹³C-labeled this compound from rhodium(III) chloride hydrate.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
¹³CO gas (99 atom % ¹³C)
-
Anhydrous solvent (e.g., 2-methoxyethanol)
-
High-pressure reactor (autoclave)
-
Schlenk line and vacuum apparatus
Procedure:
-
Rhodium(III) chloride hydrate is placed in a high-pressure reactor under an inert atmosphere.
-
Anhydrous solvent is added, and the reactor is sealed.
-
The reactor is purged with ¹³CO gas and then pressurized with ¹³CO to the desired pressure.
-
The mixture is heated and stirred for a specified period.
-
After cooling to room temperature, the excess ¹³CO is carefully vented.
-
The resulting solution containing [Rh(¹³CO)₂Cl]₂ can be used directly or the product can be isolated by crystallization.
Visualizing the Isotopic Exchange Workflow
The process of isotopic exchange can be visualized as a straightforward workflow.
Caption: A flowchart illustrating the key steps in an isotopic exchange experiment with this compound.
Signaling Pathway of Catalytic Cycle Studied by Isotopic Labeling
Isotopic labeling is instrumental in elucidating catalytic cycles. For instance, in a generic catalytic reaction involving this compound, ¹³CO labeling can help track the fate of the carbonyl ligands.
Caption: A simplified diagram showing how ¹³CO labeling can trace the carbonyl ligands through a catalytic cycle.
References
A Comparative Guide to the Electrochemical Analysis of Rhodium Carbonyl Chloride Complexes
This guide provides a comparative analysis of the electrochemical behavior of rhodium carbonyl chloride complexes and their derivatives. It is intended for researchers, scientists, and drug development professionals working with these compounds. The guide details experimental protocols and presents quantitative data to facilitate the understanding and comparison of their redox properties.
Introduction
This compound, specifically the dimer [Rh(CO)₂Cl]₂, is a crucial precursor for synthesizing various rhodium-based catalysts and therapeutic agents.[1][2][3] Its electrochemical properties are of significant interest as they govern its reactivity in electron transfer processes, which are central to many catalytic cycles and biological interactions. Understanding the redox behavior of these complexes is essential for designing new catalysts and drugs with tailored electronic properties. This guide compares the electrochemical characteristics of [Rh(CO)₂Cl]₂ and its derivatives, providing a baseline for experimental design and interpretation.
Comparative Electrochemical Data
The redox properties of rhodium carbonyl complexes are highly dependent on their ligand environment. The following table summarizes key electrochemical data for [Rh(CO)₂Cl]₂ and related rhodium(I) dicarbonyl complexes, providing a basis for comparison. The data has been compiled from various studies employing cyclic voltammetry (CV) and square wave voltammetry (SWV).
| Complex | Redox Couple | E°' or Epa (V vs. FcH/FcH⁺) | Technique | Solvent/Electrolyte | Key Observations | Reference |
| [Rh(FcCOCHCOCF₃)(CO)₂] | Rh(I/II) | 0.156 - 0.398 | SWV | CH₂Cl₂ / 0.1 M [N(ⁿBu)₄][B(C₆F₅)₄] | The Rh(I/II) couple overlaps with the Fc⁰/⁺ couple, requiring SWV for resolution. The resulting Rh(II) species is unstable. | [4][5] |
| [Rh(cod)Cl{C(OEt)Fc}] | Rh(I/II) | 0.193 | CV | DCM / [N(ⁿBu)₄][PF₆] | A related complex showing a distinct Rh(I/II) redox couple. | [4] |
| [Rh(cod)Cl{C(OEt)Fc}] | Rh(II/III) | 0.413 | CV | DCM / [N(ⁿBu)₄][PF₆] | The subsequent oxidation to Rh(III) is also observed for this complex. | [4] |
| cis-[{Rh₂(II,III)Cl(bpy)₂(µ-C≡C-)}₂] | Rh(II/III) | Two quasi-reversible peaks | CV | CH₃CN / [Bu₄N][ClO₄] | Shows two distinct one-electron oxidation peaks, indicating strong electronic communication between metal centers. | [6] |
| cis-[Rh(II,III)Cl(bpy)₂]-C≡C-SiMe₃ | Rh(II/III) | Two quasi-reversible peaks | CV | CH₃CN / [Bu₄N][ClO₄] | Similar to the dimeric complex, it displays two separate oxidation events. | [6] |
Note: E°' represents the formal reduction potential for reversible couples, while Epa is the anodic peak potential for irreversible processes. The ferrocene/ferrocenium (FcH/FcH⁺) couple is a common internal standard in electrochemistry.
Experimental Protocols
The following are detailed methodologies for the key electrochemical experiments cited in the comparative data.
Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)
This protocol is a generalized procedure based on the studies of various rhodium carbonyl complexes.[4][5]
Objective: To determine the redox potentials and assess the reversibility of electron transfer processes of rhodium carbonyl complexes.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl or a pseudo-reference electrode
-
Counter Electrode: Platinum wire
-
Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), freshly distilled and degassed
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) ([N(ⁿBu)₄][PF₆]) or Tetrabutylammonium tetrakis(pentafluorophenyl)borate (B1229283) ([N(ⁿBu)₄][B(C₆F₅)₄])
-
Analyte: 1 mM solution of the rhodium carbonyl complex
-
Internal Standard: Ferrocene or Decamethylferrocene
Procedure:
-
The electrochemical cell is assembled with the three electrodes.
-
The cell is filled with the electrolyte solution (solvent and supporting electrolyte).
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.
-
A background scan of the electrolyte solution is recorded.
-
The analyte is added to the cell to achieve the desired concentration (e.g., 1 mM).
-
Cyclic voltammograms are recorded by scanning the potential from an initial value to a final value and back. A typical scan rate is 100 mV/s.
-
If redox couples are poorly resolved, square wave voltammetry is performed to obtain better estimates of the formal potentials.
-
After the measurements of the analyte, the internal standard (ferrocene) is added, and its voltammogram is recorded to reference the measured potentials.
Spectroelectrochemistry (FT-IR)
This protocol allows for the in-situ characterization of species generated during electrolysis.[4][5]
Objective: To identify the oxidation state and structural changes of the rhodium complex upon electron transfer by monitoring the vibrational spectra of the carbonyl ligands.
Materials:
-
Optically Transparent Thin-Layer Electrochemical (OTTLE) cell
-
FT-IR Spectrometer
-
Potentiostat
-
Working Electrode: Platinum minigrid
-
Reference Electrode: Silver wire
-
Counter Electrode: Platinum minigrid
-
Solvent and Supporting Electrolyte: As used in CV/SWV, but at a higher electrolyte concentration (e.g., 0.3 M) to minimize IR drop.
-
Analyte: 3 mM solution of the rhodium carbonyl complex
Procedure:
-
The OTTLE cell is assembled and filled with the analyte solution.
-
The cell is placed in the sample compartment of the FT-IR spectrometer.
-
An initial IR spectrum is recorded at a resting potential where no electrolysis occurs (e.g., 0 V).
-
The potential is then stepped to a value corresponding to the redox process of interest, as determined by CV.
-
IR spectra are recorded at regular intervals as the potential is incrementally increased.
-
Changes in the position and intensity of the C≡O stretching bands are monitored. An increase in the stretching frequency (ν(CO)) of 10-30 cm⁻¹ is indicative of a Rh(I) to Rh(II) oxidation, while a shift of 80-120 cm⁻¹ suggests a Rh(I) to Rh(III) oxidation.[4]
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for a comprehensive electrochemical analysis of a rhodium carbonyl complex, from initial characterization to in-depth mechanistic studies.
Conclusion
The electrochemical analysis of this compound and its derivatives reveals a rich and complex redox chemistry. The choice of ligands attached to the rhodium center significantly influences the redox potentials and the stability of the oxidized species. While techniques like cyclic voltammetry provide initial insights, a combination with square wave voltammetry and spectroelectrochemistry is often necessary for a complete understanding. The data and protocols presented in this guide offer a comparative framework to aid researchers in the design and interpretation of their electrochemical studies on these important organometallic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic carbonyl complexes of rhodium(I) and rhodium(III): syntheses, vibrational spectra, NMR studies, and molecular structures of tetrakis(carbonyl)rhodium(I) heptachlorodialuminate and -gallate, [Rh(CO)4][Al2Cl7] and [Rh(CO)4][Ga2Cl7] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Ligand Performance in Rhodium-Catalyzed Carbonylative Reactions
For Researchers, Scientists, and Drug Development Professionals
The performance of rhodium-based catalysts in carbonylation reactions, such as hydroformylation, is critically influenced by the nature of the ligands coordinated to the metal center. This guide provides a comparative analysis of different classes of ligands used in conjunction with rhodium carbonyl chloride and other common rhodium precursors. The data presented herein, sourced from various experimental studies, is intended to assist researchers in the selection of optimal ligands for their specific catalytic applications.
The choice of ligand can dramatically affect the catalyst's activity, regioselectivity (linear vs. branched products), and enantioselectivity. This guide will explore the impact of phosphine (B1218219), phosphite, N-heterocyclic carbene (NHC), and bidentate ligands on the outcomes of rhodium-catalyzed hydroformylation reactions.
Performance Comparison of Ligands in Rhodium-Catalyzed Hydroformylation
The following table summarizes the performance of various ligands in the rhodium-catalyzed hydroformylation of terminal olefins. Key performance indicators such as conversion, yield, and regioselectivity (linear/branched ratio) are presented to facilitate a direct comparison.
| Ligand Type | Ligand | Substrate | Rhodium Precursor | Conversion (%) | Aldehyde Yield (%) | l/b Ratio | Reference |
| Phosphine | Triphenylphosphine (PPh3) | 1-Octene (B94956) | [Rh(acac)(CO)2] | ~12 (in absence of ligand) | - | - | [1] |
| Phosphine | (S)-BTFM-Garphos (L7) | Styrene | Not Specified | High | - | - | [2] |
| Phosphine | 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one) (DPONP) | 1-Octene | [Rh(acac)(CO)2] | High | >90 (linearity) | - | [3] |
| Phosphine-Phosphite | (R,S)-BINAPHOS | Styrene | Rh(acac)(CO)2 | - | - | 88:12 | [4][5] |
| Phosphite | Bulky Phosphite Ligands | 1-Alkenes | Not Specified | High | High (linear aldehyde) | - | [4] |
| Bisphosphite | Bulky Substituent Bisphosphite | Styrene | Not Specified | - | - | High iso/normal | [4] |
| Phosphoramidite | L2 and L3 | Vinyl ethers | Not Specified | High | Excellent | - | [1] |
| Bidentate Phosphine | DPEphos | Vinyl ethers | Not Specified | Low | - | - | [1] |
| Bidentate Phosphine | Xantphos | Vinyl ethers | Not Specified | High | - | up to 144.3 | [1] |
| Bidentate Phosphine | Nixantphos | Vinyl ethers | Not Specified | High | - | up to 144.3 | [1] |
Note: The absence of a ligand in rhodium-catalyzed hydroformylation results in a significant decrease in conversion, highlighting the crucial role of ligands in the catalytic cycle.[1]
Experimental Protocols
Detailed experimental methodologies are essential for the reproducibility of catalytic results. Below are representative protocols for the synthesis of rhodium-ligand complexes and their application in hydroformylation.
1. General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Octene
A typical experimental setup involves the following steps:[6]
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), the rhodium precursor, such as [Rh(acac)(CO)2] (1 mol%), and the desired phosphine ligand (2 mol%) are dissolved in a suitable solvent (e.g., toluene, 2.0 mL).
-
Reaction Execution: The substrate, 1-octene (1.0 mmol), is added to the catalyst solution. The flask is then placed in an autoclave.
-
Reaction Conditions: The autoclave is pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H2) to a total pressure of 20 bar. The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Analysis: After cooling and depressurizing the autoclave, the reaction mixture is analyzed by gas chromatography (GC) using an internal standard (e.g., decanal (B1670006) in DCM) to determine the conversion of 1-octene and the yields of the resulting aldehydes.[6]
2. Synthesis of Rhodium(I) N-Heterocyclic Carbene (NHC) Complexes
The synthesis of Rh(I)-NHC complexes can be achieved through the following procedure:[7]
-
Reactants: The rhodium dimer [Rh(OMe)(COD)]2 (0.5 equivalents) and the corresponding benzimidazolium salt (1 equivalent) are used.
-
Reaction: The reactants are refluxed in tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Isolation: The resulting Rh(I)-NHC complexes are obtained as yellow solids in yields ranging from 75-89%.[7]
-
Characterization: The synthesized complexes are characterized by various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR spectroscopy.[7][8]
Visualizing Catalytic Processes
Diagrams are powerful tools for understanding complex chemical transformations and experimental designs.
Caption: A simplified representation of the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: A typical workflow for screening a library of ligands to identify optimal candidates for a specific catalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Rhodium Carbonyl Chloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential procedural guidance for the safe and effective disposal of rhodium carbonyl chloride, [Rh(CO)₂Cl]₂, a common catalyst in organic synthesis. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. This compound is a toxic, air- and moisture-sensitive solid that requires careful handling in a controlled laboratory environment.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped. Metal carbonyls are extremely toxic due to the potential release of carbon monoxide and the inherent toxicity of the metal.[3]
Required Personal Protective Equipment (PPE):
-
ANSI Z87.1-compliant, tightly sealed safety goggles
-
Chemical-resistant gloves (nitrile gloves, potentially over SilverShield gloves for enhanced protection)[3]
-
A lab coat
-
Full-face respirator with appropriate cartridges for organic vapors and acid gases if not working in a fume hood.
Work Area Requirements:
-
All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks from volatile compounds and potential carbon monoxide release.[3]
-
An emergency eyewash station and safety shower must be readily accessible.
-
Keep away from all sources of ignition.[3]
Step-by-Step Disposal Protocol: Oxidative Decomposition
This protocol utilizes a common and effective laboratory oxidizing agent, such as household bleach (sodium hypochlorite (B82951) solution) or calcium hypochlorite, to decompose the this compound into less hazardous rhodium oxides and chlorides.[4] This method is preferable to hydrolysis or treatment with acids, which can generate toxic carbon monoxide gas.
Experimental Protocol:
-
Preparation of the Oxidizing Solution: In a suitably sized beaker, prepare a 10% (v/v) solution of household bleach (typically 5-6% sodium hypochlorite) in water. Alternatively, a 10% (w/v) slurry of calcium hypochlorite in water can be used. Prepare a sufficient volume to fully immerse the this compound waste.
-
Initial Quenching: Slowly and carefully add the this compound waste to the oxidizing solution in the fume hood. Add the solid in small portions to control the reaction rate and prevent excessive foaming or gas evolution.
-
Stirring and Reaction: Stir the mixture gently using a magnetic stir bar and stir plate for a minimum of 24 hours. This ensures complete decomposition of the carbonyl complex. The solution may change color as the rhodium species are oxidized.
-
Neutralization and Precipitation: After 24 hours, test the pH of the solution. If it is acidic, neutralize it by slowly adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. This will precipitate the rhodium as rhodium hydroxide (B78521) or oxide.
-
Filtration: Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper. Carefully pour the neutralized slurry through the filter to collect the solid rhodium-containing precipitate.
-
Washing and Drying: Wash the collected solid precipitate with deionized water to remove any residual salts. Allow the solid to air-dry in the fume hood.
-
Waste Collection: The dried solid precipitate should be collected in a clearly labeled hazardous waste container for heavy metals. The filtrate can typically be disposed of down the drain with copious amounts of water, but always check local regulations first.
Data Presentation
The following table summarizes key parameters for this disposal protocol.
| Parameter | Value/Instruction |
| Oxidizing Agent | 10% Sodium Hypochlorite (bleach) or 10% Calcium Hypochlorite |
| Reaction Time | Minimum 24 hours |
| Stirring Speed | Gentle, to avoid splashing |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution |
| Final pH | 6.0 - 8.0 |
| Waste Form | Solid Rhodium Hydroxide/Oxide Precipitate |
Disposal Workflow Diagram
The logical flow of the disposal procedure is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, treat it as a major incident.[3] Do not attempt to clean it up yourself.[3] Evacuate the area and notify your supervisor and institutional safety personnel immediately.[3] For solid rhodium chloride spills, if trained to do so, scoop or vacuum the spill using a HEPA filter and place it in an airtight container, taking care not to generate dust.[1]
Waste Disposal and Recycling
Given the high value of rhodium, collecting the precipitated waste for recycling through a certified precious metal refiner is strongly encouraged.[5][6][7] This is both economically and environmentally prudent. Contact your institution's environmental health and safety department for a list of approved vendors. All waste containers must be clearly labeled as "Hazardous Waste: Rhodium" and include the date of accumulation. Dispose of the waste in accordance with all local, state, and federal regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. assignmentpoint.com [assignmentpoint.com]
- 3. Formation of rhodium(III) carbonyls in nonaqueous solvents, and their decomposition by water to rhodium(I) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C4Cl2O4Rh2-2 | CID 10293666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
